3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Description
BenchChem offers high-quality 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOGDSNYJYBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679145 | |
| Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-38-8 | |
| Record name | 3-Amino-1H-pyrazole-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Introduction: The Significance of N-Substituted Aminopyrazoles in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among these, the 3-aminopyrazole moiety is of particular interest as it serves as a versatile pharmacophore for the design of various kinase inhibitors, which are at the forefront of targeted cancer therapies.[2] The strategic functionalization of the pyrazole ring, particularly at the N1 position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a hydroxypropyl group, as in 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, can enhance solubility and provide a handle for further chemical modification, making it a valuable building block in the synthesis of more complex drug candidates. This guide provides a comprehensive overview of a robust synthetic approach to this important intermediate, delving into the underlying chemical principles and offering practical, field-proven insights for researchers in drug development.
Strategic Approaches to the Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
The synthesis of the target molecule can be logically dissected into two primary transformations: the formation of the 3-aminopyrazole core and the subsequent N1-alkylation with the 3-hydroxypropyl side chain.
Formation of the 3-Aminopyrazole Core
Several reliable methods exist for the construction of the 3-aminopyrazole ring. Two of the most common and versatile approaches are:
-
Condensation of Hydrazine with β-Ketonitriles: This is a widely employed method where a β-ketonitrile reacts with hydrazine or a hydrazine salt. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.
-
Reaction of Hydrazine with α,β-Unsaturated Nitriles: This approach utilizes α,β-unsaturated nitriles bearing a leaving group at the β-position. The reaction with hydrazine leads to the formation of the 3-aminopyrazole ring. A classic example is the synthesis of the parent 3-aminopyrazole from acrylonitrile and hydrazine. Another variation involves the reaction of hydrazine with 2,3-halosubstituted propionitriles.[3]
N1-Alkylation of the 3-Aminopyrazole Ring
The introduction of the 3-hydroxypropyl group onto the N1 position of the pyrazole ring is a critical step that requires careful consideration of regioselectivity. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. For 3-aminopyrazole, N1-alkylation is generally favored due to steric and electronic factors. The use of a base is typically required to deprotonate the pyrazole ring, generating a more nucleophilic pyrazolate anion, which then reacts with an appropriate alkylating agent.
Proposed Synthetic Route and Detailed Experimental Protocol
Based on established methodologies, a reliable two-step synthetic route is proposed. The first step involves the synthesis of the 3-aminopyrazole core, followed by N1-alkylation.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Step 1: Synthesis of 3-Aminopyrazole
This protocol is adapted from a well-established procedure for the synthesis of 3-aminopyrazole from acrylonitrile and hydrazine.
Materials:
-
Acrylonitrile
-
Hydrazine hydrate (72% aqueous solution)
-
Sulfuric acid (95%)
-
Absolute ethanol
-
Sodium bicarbonate
-
p-Toluenesulfonyl chloride
-
Benzene
-
Diethyl ether
Procedure:
-
Preparation of β-Cyanoethylhydrazine: In a two-necked flask, add hydrazine hydrate. Gradually add acrylonitrile with stirring over 2 hours, maintaining the temperature at 30-35 °C with occasional cooling. After the addition is complete, remove water by distillation under reduced pressure to obtain β-cyanoethylhydrazine.
-
Cyclization to 3-Amino-3-pyrazoline sulfate: In a separate flask, add 95% sulfuric acid and cool. Add absolute ethanol dropwise, maintaining the temperature at 35 °C. To this acidic solution, add a solution of β-cyanoethylhydrazine in absolute ethanol with vigorous stirring. The mixture will warm spontaneously. Maintain the temperature at 88-90 °C for 3 minutes until crystallization begins. Gradually cool the mixture to 25 °C and let it stand for 15-20 hours. Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry to obtain 3-amino-3-pyrazoline sulfate.
-
Oxidation to 3-Aminopyrazole: Prepare a solution of 3-amino-3-pyrazoline sulfate in water. Add sodium bicarbonate gradually with stirring. Increase the stirring speed and add a solution of p-toluenesulfonyl chloride in benzene. After the reaction is complete, separate the aqueous layer and extract it with benzene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to yield 3-aminopyrazole.
Step 2: N1-Alkylation to Yield 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
This is a proposed protocol based on general procedures for the N-alkylation of pyrazoles.
Materials:
-
3-Aminopyrazole
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Mechanistic Insights
Mechanism of 3-Aminopyrazole Formation
The formation of the 3-aminopyrazole ring from β-cyanoethylhydrazine in the presence of acid involves a cyclization followed by oxidation. The acid protonates the nitrile group, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. The subsequent elimination of water and oxidation leads to the aromatic pyrazole ring.
Caption: Simplified mechanism of 3-aminopyrazole formation from β-cyanoethylhydrazine.
Mechanism of N1-Alkylation
The N-alkylation of 3-aminopyrazole proceeds via a standard SN2 mechanism. The base deprotonates the pyrazole ring, forming the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of 3-bromo-1-propanol, displacing the bromide ion and forming the C-N bond at the N1 position.
Characterization Data
The following table summarizes the key physicochemical properties and predicted spectral data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [4] |
| Molecular Weight | 141.17 g/mol | [4] |
| Monoisotopic Mass | 141.09021 Da | [4] |
| Predicted ¹H NMR | δ (ppm): 7.3-7.5 (d, 1H, pyrazole-H), 5.6-5.8 (d, 1H, pyrazole-H), 4.1-4.3 (t, 2H, N-CH₂), 3.5-3.7 (t, 2H, O-CH₂), 1.9-2.1 (m, 2H, CH₂), ~4.0 (br s, 2H, NH₂), ~3.0 (br s, 1H, OH) | Predicted based on analogous structures |
| Predicted ¹³C NMR | δ (ppm): ~155 (C-NH₂), ~135 (pyrazole-CH), ~95 (pyrazole-CH), ~60 (O-CH₂), ~50 (N-CH₂), ~35 (CH₂) | Predicted based on analogous structures |
| Predicted MS (ESI+) | m/z: 142.0975 [M+H]⁺ | [4] |
Note: The NMR data are predicted values based on the analysis of similar N-alkylated 3-aminopyrazole structures and standard chemical shift ranges. Experimental verification is recommended.
Conclusion and Future Outlook
This technical guide outlines a robust and well-precedented synthetic strategy for obtaining 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a valuable building block for the development of novel therapeutics. The described two-step approach, involving the formation of the 3-aminopyrazole core followed by regioselective N1-alkylation, provides a reliable pathway for accessing this key intermediate. The mechanistic insights and detailed protocols are intended to empower researchers to confidently synthesize this compound and explore its potential in their drug discovery programs. Further optimization of reaction conditions and purification techniques may lead to improved yields and scalability, facilitating its broader application in medicinal chemistry.
References
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]
-
3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. PubChem. Available at: [Link]
- Production of 3-aminopyrazoles. Google Patents.
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. Available at: [Link]
-
3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]
-
Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. Available at: [Link]
-
Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
-
Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Oncternal Therapeutics. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
13C NMR of 1-Propanol. University of Calgary. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
Sources
An In-depth Technical Guide to 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from related structures and established chemical principles, this document elucidates the core chemical properties, potential synthetic routes, and the promising role of this molecule within the broader context of medicinal chemistry.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, further enhances its utility by providing a key site for molecular interactions and further chemical modifications. These derivatives are instrumental in the development of targeted therapies due to their ability to act as versatile pharmacophores.[3][5] 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol combines the features of the aminopyrazole core with a flexible propanol side chain, offering unique opportunities for creating novel molecular entities with tailored pharmacological profiles.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [6][7] |
| Molecular Weight | 141.17 g/mol | [7] |
| Monoisotopic Mass | 141.09021 Da | [6] |
| XlogP (Predicted) | -0.5 | [6] |
| Hydrogen Bond Donors | 2 | PubChem Prediction |
| Hydrogen Bond Acceptors | 3 | PubChem Prediction |
| Rotatable Bonds | 3 | PubChem Prediction |
The negative predicted XlogP value suggests that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is likely to be a polar and water-soluble compound.
Anticipated Spectroscopic Characteristics
The spectroscopic profile of this molecule can be inferred from the characteristic signals of its constituent functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring, the amino group, and the propanol side chain. The pyrazole protons would appear in the aromatic region, while the methylene protons of the propanol chain would exhibit characteristic splitting patterns. The protons of the amino and hydroxyl groups may appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the pyrazole carbons appearing at lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of strong, broad absorption bands in the region of 3200-3500 cm⁻¹ due to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.[8][9] C-H stretching vibrations for the alkyl chain would be observed around 2850-3000 cm⁻¹, and C=N and C=C stretching of the pyrazole ring would appear in the 1500-1600 cm⁻¹ region.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound. Predicted adducts include [M+H]⁺ at m/z 142.09749 and [M+Na]⁺ at m/z 164.07943.[6] The fragmentation pattern would likely involve the loss of water from the propanol side chain and fragmentation of the alkyl chain.[11]
Synthesis and Reactivity
A plausible synthetic route to 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol would involve the N-alkylation of 3-amino-1H-pyrazole with a suitable three-carbon electrophile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
This reaction would proceed via a nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the 3-bromopropan-1-ol. The use of a base is necessary to deprotonate the pyrazole ring, enhancing its nucleophilicity.
Reactivity Profile
The reactivity of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is governed by its three primary functional groups: the amino group, the hydroxyl group, and the pyrazole ring.
Caption: Key reactivity sites of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
-
Amino Group: The exocyclic amino group is a primary site for nucleophilic attack and can readily undergo reactions such as acylation, alkylation, and diazotization.[12][13] This allows for the introduction of a wide variety of substituents to modulate the molecule's properties.
-
Hydroxyl Group: The primary alcohol of the propanol side chain can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification. This provides another handle for further derivatization.
-
Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the amino and hydroxyl groups.
Applications in Drug Discovery
The structural motifs present in 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol make it a highly attractive building block for the synthesis of novel drug candidates. The pyrazole core is a well-established pharmacophore in a multitude of approved drugs.[2][14] The amino group provides a critical point for hydrogen bonding interactions with biological targets, while the propanol side chain can be modified to optimize pharmacokinetic properties such as solubility and cell permeability.
Derivatives of this compound could be explored for a range of therapeutic areas, including but not limited to:
-
Oncology: Pyrazole derivatives have shown significant potential as anticancer agents.[3]
-
Inflammatory Diseases: The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs.[1][3]
-
Infectious Diseases: Aminopyrazoles have been investigated for their antimicrobial and antibacterial activities.[4]
-
Neurological Disorders: Certain pyrazole-containing compounds have shown activity against targets in the central nervous system.[15]
Safety and Handling
Specific safety data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is not available. However, based on the properties of related compounds such as 1-propanol and aminopyrazoles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17][18][19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[17][19] Avoid contact with skin and eyes.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[17][18][19]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocol: Proposed Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Objective: To synthesize 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol via N-alkylation of 3-amino-1H-pyrazole.
Materials:
-
3-Amino-1H-pyrazole
-
3-Bromopropan-1-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropan-1-ol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
References
-
Vashchenko, A. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1022. [Link]
-
ResearchGate. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
Al-Qalaf, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6937-6951. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2055-2076. [Link]
-
ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [Link]
-
Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7288. [Link]
-
Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6937-6951. [Link]
-
Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
-
Yüksek, H., et al. (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 20(10), 1234-1246. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Prestat, G., et al. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CHIMIA International Journal for Chemistry, 69(4), 192-200. [Link]
-
Akkurt, M., et al. (2011). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2592. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Retrieved from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. biosynth.com [biosynth.com]
- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol structure elucidation
An In-Depth Technical Guide: Structure Elucidation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors, anti-inflammatory drugs, and anticancer agents.[1][2] The compound 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol combines this critical heterocycle with an aminopyrazole pharmacophore and a flexible propanol chain, suggesting potential applications as a linker, a fragment for library synthesis, or a biologically active molecule in its own right.[3][4]
This guide provides a comprehensive, field-proven framework for the unambiguous structural determination of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. We will move beyond a simple recitation of techniques, focusing instead on the integrated logic and causality behind the experimental choices. The narrative will follow a multi-technique, self-validating approach, ensuring the highest degree of scientific integrity from initial synthesis to final structural confirmation.
Section 1: Synthesis and Purification Strategy
Expertise & Causality: A robust structural elucidation begins with a pure sample. The chosen synthetic route must be logical and the purification rigorous. A plausible and efficient synthesis involves the N-alkylation of 3-aminopyrazole with a suitable three-carbon electrophile.
Proposed Synthetic Protocol: N-Alkylation of 3-Aminopyrazole
-
Reaction Setup: To a round-bottomed flask charged with 3-aminopyrazole (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq). The base is crucial for deprotonating the pyrazole ring nitrogen, rendering it nucleophilic.
-
Addition of Alkylating Agent: Add 3-chloropropan-1-ol (1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of the alkylating agent helps drive the reaction to completion.
-
Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture, filter off the inorganic base, and remove the DMF under reduced pressure. The resulting crude product is then dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts or DMF.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel to yield the pure 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.[5][6]
Section 2: The Integrated Analytical Workflow
The core principle of modern structure elucidation is the convergence of orthogonal data. No single technique is sufficient; instead, we build a cohesive picture where each piece of data validates the others.
Caption: Integrated workflow for structure elucidation.
Section 3: Mass Spectrometry - Determining the Formula
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides the exact mass, allowing for the confident determination of the elemental formula, which must align with the synthetic precursors.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
Data Interpretation & Expected Results
The molecular formula for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is C₆H₁₁N₃O.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₁₁N₃O | Derived from starting materials. |
| Monoisotopic Mass | 141.0902 Da | The exact mass calculated for C₆H₁₁N₃O.[7] |
| Observed [M+H]⁺ | ~142.0975 m/z | The expected mass-to-charge ratio for the protonated molecule.[7] |
| Nitrogen Rule | Odd Molecular Weight | The presence of an odd number (3) of nitrogen atoms results in an odd nominal molecular mass.[8][9] |
Predicted Fragmentation Pattern: The most likely fragmentation pathways involve cleavage of the propanol side chain. Key expected fragments include:
-
Loss of H₂O: A common fragmentation for alcohols, leading to a peak at [M-17]⁺.[10]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or the pyrazole ring.
-
Side Chain Loss: Cleavage resulting in the pyrazole ring fragment or the propanol fragment.
Section 4: Infrared Spectroscopy - Identifying Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method to confirm the presence of key functional groups. The spectrum serves as a fingerprint; the absence or presence of expected peaks provides critical validation of the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the purified solid or viscous oil directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 650 cm⁻¹.[11]
-
Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.
Data Interpretation & Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400 - 3200 | O-H (Alcohol) | Stretch | Strong, Broad |
| 3500 - 3300 | N-H (Amine) | Stretch | Two sharp peaks (primary amine), may overlap with O-H |
| 3150 - 3000 | C-H (Aromatic/Ring) | Stretch | Medium |
| 2960 - 2850 | C-H (Aliphatic) | Stretch | Medium to Strong |
| ~1600 & ~1500 | C=N, C=C (Pyrazole Ring) | Stretch | Medium |
| 1260 - 1000 | C-O (Alcohol) | Stretch | Strong |
References for peak assignments:[10][12][13]
The simultaneous presence of a broad O-H stretch, sharp N-H stretches, and the characteristic ring vibrations provides strong evidence for the successful synthesis of the target molecule.
Section 5: NMR Spectroscopy - The Definitive Connectivity Map
Authoritative Grounding: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms.[14]
Experimental Protocol: NMR Sample Preparation
-
Solvent Choice: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it allows for the observation of exchangeable protons (O-H and N-H₂).
-
Analysis: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (neighboring protons).
-
¹³C NMR with DEPT-135: Identifies the number of unique carbon environments. The DEPT-135 experiment distinguishes carbons with an odd number of attached protons (CH, CH₃ - positive signals) from those with an even number (CH₂ - negative signals). Quaternary carbons are absent in DEPT spectra.[15]
Predicted 1D NMR Assignments (in DMSO-d₆)
| Atom Label | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) | DEPT-135 |
| Pz-H4 | ~5.7 | d | 1H | ~95 | Positive |
| Pz-H5 | ~7.3 | d | 1H | ~135 | Positive |
| N-CH₂ (C1') | ~4.0 | t | 2H | ~45 | Negative |
| -CH₂- (C2') | ~2.0 | p | 2H | ~32 | Negative |
| CH₂-O (C3') | ~3.5 | t | 2H | ~58 | Negative |
| Pz-C3-NH₂ | - | - | - | ~155 | Quaternary |
| -NH₂ | ~5.0 | s (broad) | 2H | - | - |
| -OH | ~4.5 | t (broad) | 1H | - | - |
Note: Chemical shifts are estimates based on typical values for similar structures.[16][17] The OH and NH₂ signals are broad and their positions can vary. A D₂O shake experiment will cause these signals to disappear, confirming their assignment.
2D NMR: Connecting the Pieces
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).[18]
-
Expected Correlations: A clear correlation path will be visible along the propanol chain: H1' ↔ H2' ↔ H3' . A correlation between the pyrazole protons H4 ↔ H5 will also be observed.
HSQC (¹H-¹³C Single-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to.[15][19]
-
Expected Correlations: It will show cross-peaks connecting H4 to C4, H5 to C5, H1' to C1', H2' to C2', and H3' to C3', confirming the assignments made in the 1D spectra.
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for establishing the overall molecular framework by showing correlations between protons and carbons over 2 and 3 bonds.[19][20]
Key HMBC Correlations to Confirm the Structure:
Caption: Key HMBC correlations confirming the link between the pyrazole ring and the propanol chain.
-
The Crucial Link: The protons of the N-CH₂ group (H1' ) are the bridge. Their correlation to the pyrazole ring carbons C5 and C3 unambiguously confirms that the propanol chain is attached to the N1 position of the pyrazole ring.
-
Chain Confirmation: Correlations from H1' to C2' , and H3' to C2' validate the structure of the three-carbon chain.
-
Ring Confirmation: Correlations from the pyrazole proton H5 to carbons C3 and C4 confirm the substitution pattern on the ring.
Section 6: Single-Crystal X-Ray Crystallography - The Gold Standard
Authoritative Grounding: When an unambiguous, solid-state structure is required, for instance, for pharmaceutical patent applications or to study intermolecular interactions, single-crystal X-ray crystallography is the definitive technique.[21][22] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: Growing X-ray quality crystals is often the most challenging step.[6][23] A common method is slow evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.[24]
-
-
Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.[22] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map, which is then refined to yield the final atomic model.
Expected Outcome: The result is a definitive 3D structure of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, confirming the connectivity established by NMR and providing precise geometric data. It will also reveal details of the crystal packing and any intermolecular hydrogen bonding involving the amine, alcohol, and pyrazole nitrogen atoms.
Conclusion: A Self-Validating System
The structure elucidation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, as outlined, represents a robust, self-validating system. HRMS establishes the correct elemental formula. FTIR confirms the presence of the required functional groups. The complete suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Finally, X-ray crystallography can offer the ultimate confirmation with a precise three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, a non-negotiable standard in research and drug development.
References
-
Vashchenko, A. V., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(2), M1373. Available at: [Link]
-
ResearchGate. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]
-
Metz, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]
-
PubChem. 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
TMP Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Jimeno, M. L., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(8), 812-816. Available at: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]
-
Kuppler, F., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(28), 11420-11425. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]
-
Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Available at: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1855. Available at: [Link]
-
Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. Available at: [Link]
-
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]
-
University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Çetin, C., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceuticals, 15(11), 1335. Available at: [Link]
-
International Journal of Multidisciplinary Research and Development. (2021). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]
-
Çetin, C., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceuticals, 15(11), 1335. Available at: [Link]
-
PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(9), 1105. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]
-
Yaylayan, V. A., & Harty-Majors, S. (2000). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Journal of Agricultural and Food Chemistry, 48(2), 221-5. Available at: [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
ResearchGate. (2018). Theoretical NMR correlations based Structure Discussion. Available at: [Link]
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]
-
Tu, W., et al. (2016). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 18(1), 132-135. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. Available at: [Link]
-
Wang, Y., et al. (2009). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2711. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. How To [chem.rochester.edu]
- 7. PubChemLite - 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. allsubjectjournal.com [allsubjectjournal.com]
- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 13. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emerypharma.com [emerypharma.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-Depth Technical Guide to 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4): A Versatile Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and likely biological significance of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, CAS number 1249733-51-4. While specific research on this particular molecule is limited, its structural motif, the aminopyrazole core, is a well-established and highly valued scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide will, therefore, delve into the known attributes of the aminopyrazole class to infer the potential applications and research avenues for this compound.
Core Compound Identification and Properties
Chemical Identity:
-
CAS Number: 1249733-51-4
-
Systematic Name: 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol
-
Molecular Formula: C₆H₁₁N₃O
-
Structure:
-
Canonical SMILES: C1=CN(C(=C1)N)CCCO
-
InChI: InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2
-
InChI Key: SFYNEVYTYPHPBM-UHFFFAOYSA-N
-
Physicochemical Properties:
A summary of the available and predicted physicochemical properties of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is presented in Table 1. These properties are crucial for understanding its potential for solubility, permeability, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 141.17 g/mol | Fluorochem[1] |
| LogP (Predicted) | -1.06 | Fluorochem[1] |
| Hydrogen Bond Donors | 2 | Fluorochem[1] |
| Hydrogen Bond Acceptors | 3 | Fluorochem[1] |
| Purity | Typically ≥95% | Fluorochem[1] |
Note: LogP is a measure of lipophilicity. A negative value suggests good aqueous solubility.
The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of an amino group creates the aminopyrazole scaffold, a structure that has garnered significant attention in medicinal chemistry. This is due to its ability to act as a versatile building block in the synthesis of compounds with a wide range of biological activities.
Aminopyrazole derivatives have been investigated for their potential as:
-
Anti-inflammatory agents
-
Anticancer therapeutics
-
Antiviral compounds
-
Antimicrobial agents
-
Central nervous system modulators
A particularly fruitful area of research has been the development of aminopyrazole-based kinase inhibitors .[2][3][4]
Potential as a Kinase Inhibitor
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aminopyrazole core is adept at interacting with the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region of the enzyme.[3] This makes it an excellent starting point for the design of potent and selective kinase inhibitors.
Mechanism of Action:
The general mechanism by which aminopyrazole-based inhibitors function is through competitive inhibition of ATP binding. The aminopyrazole core can mimic the purine ring of ATP, allowing it to fit into the active site of the kinase. The amino group and the pyrazole nitrogens can form hydrogen bonds with the backbone of the kinase's hinge region, effectively blocking the binding of ATP and preventing the downstream phosphorylation cascade.
The following diagram illustrates the general principle of kinase inhibition by an aminopyrazole-based compound.
Caption: General mechanism of kinase inhibition by an aminopyrazole scaffold.
Potential Kinase Targets:
Based on studies of structurally related aminopyrazole derivatives, 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol could serve as a precursor for inhibitors targeting a variety of kinases, including but not limited to:
-
AXL Receptor Tyrosine Kinase: AXL is implicated in cancer progression, metastasis, and drug resistance.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3]
Synthesis and Derivatization
Representative Synthetic Workflow:
The following diagram outlines a generalized workflow for the synthesis and subsequent derivatization of an aminopyrazole compound, which could be adapted for the synthesis of derivatives of CAS 1249733-51-4.
Caption: Generalized workflow for the synthesis of aminopyrazole derivatives.
Experimental Protocol: Representative Synthesis of a Substituted Aminopyrazole
The following is a representative protocol for the synthesis of a substituted aminopyrazole, which illustrates the key steps and considerations. This protocol is for informational purposes and would require optimization for the specific synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol and its derivatives.
-
Reaction Setup: To a solution of a suitable β-ketonitrile (1 equivalent) in a polar solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol. Based on the available supplier safety data, the following hazards are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work in a well-ventilated area or a fume hood.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
Future Directions and Research Applications
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol represents a valuable, yet underexplored, chemical entity. Its aminopyrazole core strongly suggests its potential as a starting point for the development of novel kinase inhibitors. Future research efforts could focus on:
-
Library Synthesis: Utilizing the propanol and amino functionalities for combinatorial derivatization to create a library of novel compounds.
-
Screening: Screening this library against a panel of kinases to identify potential hits.
-
Structure-Activity Relationship (SAR) Studies: For any identified hits, performing SAR studies to optimize potency and selectivity.
-
In Vitro and In Vivo Evaluation: Testing promising compounds in cell-based assays and animal models to assess their therapeutic potential.
Conclusion
While 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4) is not extensively characterized in the scientific literature, its chemical structure places it in the esteemed class of aminopyrazoles. This scaffold is a cornerstone in the design of kinase inhibitors, with numerous examples demonstrating potent and selective activity against a range of important cancer targets. This technical guide has provided a framework for understanding the potential of this compound, from its fundamental properties to its likely application in drug discovery. It is hoped that this information will inspire and facilitate further research into this promising molecule and its derivatives.
References
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
Sources
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism of action for the novel chemical entity, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a well-grounded hypothesis. The core of this hypothesis centers on the compound's structural resemblance to a class of well-documented kinase inhibitors. The 3-amino-1H-pyrazole moiety is a privileged scaffold known to interact with the ATP-binding pocket of various protein kinases.[1][2] Consequently, we propose that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol functions as a kinase inhibitor. This guide provides a comprehensive framework for validating this hypothesis, including detailed, field-proven experimental protocols and the scientific rationale underpinning each step.
Introduction: The Pyrazole Scaffold and a Mechanistic Hypothesis
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Pyrazole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] A particularly noteworthy subset of these compounds features a 3-amino-1H-pyrazole core. This specific arrangement of atoms has been identified as a potent pharmacophore for the inhibition of protein kinases, a class of enzymes that play a central role in cellular signaling.[2][3]
The molecule of interest, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, possesses this key 3-aminopyrazole moiety. While this specific compound is not extensively characterized in the scientific literature, its structure strongly suggests a potential interaction with the ATP-binding sites of protein kinases. The aminopyrazole core is known to form a triad of hydrogen bonds with the hinge region residues of kinases, a critical interaction for potent inhibition.[3]
Therefore, this guide is built upon the central hypothesis that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol acts as a competitive inhibitor of one or more protein kinases. The subsequent sections will elaborate on this proposed mechanism and provide a detailed roadmap for its experimental validation.
Proposed Mechanism of Action: Inhibition of the Cyclin-Dependent Kinase (CDK) Family
Given the prevalence of the 3-aminopyrazole scaffold in clinically evaluated CDK inhibitors, we propose the Cyclin-Dependent Kinase (CDK) family as a primary putative target for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.[3] CDKs are serine/threonine kinases that are essential for the regulation of the cell cycle, transcription, and other fundamental cellular processes.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]
Molecular Interaction with the Kinase ATP-Binding Site
The proposed mechanism of inhibition involves the competitive binding of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol to the ATP-binding pocket of a CDK, such as CDK2 or CDK5. The aminopyrazole core is predicted to form key hydrogen bonding interactions with the backbone of the kinase's hinge region, mimicking the interactions of the adenine ring of ATP. The propan-1-ol sidechain would extend into the solvent-exposed region, and its hydroxyl group could form additional hydrogen bonds, potentially enhancing binding affinity and selectivity.
Downstream Cellular Consequences of CDK Inhibition
Inhibition of CDKs by 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is predicted to have significant downstream effects on cellular function, primarily through the disruption of the cell cycle. For example, inhibition of CDK2 would be expected to cause an arrest in the G1/S phase of the cell cycle.[3] This would, in turn, lead to a reduction in cell proliferation and could potentially induce apoptosis (programmed cell death).[1]
Caption: Proposed signaling pathway of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Experimental Validation Framework
To rigorously test the hypothesis that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a kinase inhibitor, a multi-tiered experimental approach is necessary. This framework begins with direct biochemical assays and progresses to cell-based validation of target engagement and phenotypic outcomes.
Caption: Experimental workflow for validating the proposed mechanism of action.
In Vitro Kinase Inhibition Assay
The first step is to determine if the compound can directly inhibit the enzymatic activity of a purified kinase.[5] A variety of assay formats can be used, including radiometric and fluorescence-based methods.[5]
Protocol: Radiometric [γ-³²P]-ATP Kinase Assay
This is a highly sensitive and direct method for measuring kinase activity.[6]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the purified target kinase (e.g., CDK2/Cyclin A), and the substrate protein (e.g., Histone H1).
-
Compound Addition: Add varying concentrations of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]-ATP.[7] Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Putative Target Kinase | Predicted IC₅₀ (nM) |
| 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | CDK2/Cyclin A | 10 - 500 |
| Known CDK2 Inhibitor (e.g., Roscovitine) | CDK2/Cyclin A | 100 - 1000 |
| DMSO (Vehicle Control) | CDK2/Cyclin A | > 10,000 |
Cell-Based Assays for Phenotypic and Mechanistic Validation
Once in vitro activity is confirmed, the next crucial step is to assess the compound's effects in a cellular context.
3.2.1. Cell Viability Assay
This assay determines the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that measures ATP levels as an indicator of metabolically active cells.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with active CDKs) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to each well.[8] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI₅₀ (the concentration of compound that inhibits cell growth by 50%).
3.2.2. Western Blot Analysis of Target Phosphorylation
This experiment is critical to confirm that the compound is engaging with its intended target within the cell and inhibiting its activity.
Protocol: Western Blot for Phospho-CDK Substrates
-
Cell Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known CDK substrate (e.g., phospho-Rb). Also, probe a separate blot with an antibody for the total protein to serve as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, would confirm target engagement and inhibition.
3.2.3. Cell Cycle Analysis by Flow Cytometry
This assay directly assesses the functional consequence of CDK inhibition.
Protocol: Propidium Iodide Staining for DNA Content
-
Cell Treatment: Treat cells with the compound at concentrations around the GI₅₀ value for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[10]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent staining of RNA.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] An accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.
Conclusion and Future Directions
The structural features of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol provide a strong rationale for proposing its mechanism of action as a kinase inhibitor, with a particular focus on the CDK family. The experimental framework detailed in this guide offers a robust and logical progression to rigorously test this hypothesis. Successful validation of this mechanism would position this compound as a valuable lead for further optimization in drug discovery programs targeting cancer and other proliferation-driven diseases. Future work should include broader kinase profiling to assess selectivity and structure-based design to enhance potency and pharmacokinetic properties.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127523. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 26, 2026, from [Link]
-
3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 111-115. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). Journal of Medicinal Chemistry, 63(22), 13654-13668. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Medicinal Chemistry, 52(9), 2865-2875. [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022). Journal of Medicinal Chemistry, 65(23), 15773-15793. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 26, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 26, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683. [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 26, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 26, 2026, from [Link]
-
In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(23), e1315. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Organic Chemistry, 27(11), 939-955. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 26, 2026, from [Link]
-
Pan/Phospho Analysis For Western Blot Normalization. (2017, March 15). protocols.io. Retrieved January 26, 2026, from [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023, August 15). YouTube. Retrieved January 26, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (2012). Methods in Molecular Biology, 915, 239-247. [Link]
-
In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals. Retrieved January 26, 2026, from [Link]
-
A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research, 80(16_Supplement), 4040. [Link]
-
Cell Cycle Analysis by Flow Cytometry. (2020, October 28). YouTube. Retrieved January 26, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Cancer, 1(4), 1-14. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 26, 2026, from [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(12), 2374-2412. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Technical Guide to the Discovery of Novel Pyrazole-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides an in-depth exploration of the strategies and methodologies pivotal to the discovery and development of novel pyrazole-based therapeutic agents. This document eschews rigid templates in favor of a logical, causality-driven narrative that reflects field-proven insights.
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[1] This guide delineates the critical stages of discovering novel pyrazole-containing compounds, from foundational synthetic strategies and rational drug design to detailed experimental protocols and characterization. We will explore the causal relationships behind experimental choices, provide self-validating protocols, and ground key claims in authoritative references, offering a comprehensive resource for professionals in the field.
The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Over 50 synthetic medicines on the global market contain a pyrazole core, with the FDA having approved more than 30 since 2011 alone.[1] These drugs address a wide spectrum of diseases, including cancer, inflammation, cardiovascular conditions, and infectious diseases.[1][3][4]
The scaffold's success can be attributed to several key features:
-
Metabolic Stability: The pyrazole nucleus often enhances the metabolic stability of drug candidates.[2]
-
Bioisosterism: Pyrazole can serve as a bioisostere for other aromatic rings like benzene or imidazole. This substitution can improve physicochemical properties such as solubility and lipophilicity while maintaining or enhancing biological activity.[1]
-
Versatile Interactions: The two nitrogen atoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for potent and selective binding.[1]
These attributes make the pyrazole scaffold a high-value starting point for hit-to-lead and lead optimization campaigns.
Core Synthetic Strategies for Novel Pyrazole Analogs
The construction of the pyrazole ring is a well-established area of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.
The Knorr Pyrazole Synthesis
A classic and reliable method is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]
Causality: This method is often preferred for its operational simplicity and the wide availability of both 1,3-dicarbonyl and hydrazine starting materials. The reaction mechanism allows for predictable regioselectivity based on the reactivity of the two carbonyl groups.[5][7] For instance, the more electrophilic carbonyl will typically be attacked first by the more nucleophilic nitrogen of the hydrazine.
Mechanism Overview:
-
Initial Condensation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization: Intramolecular attack by the remaining nitrogen atom onto the second carbonyl group.
-
Dehydration: Elimination of a water molecule to form the aromatic pyrazole ring.[5]
The Paal-Knorr Synthesis
While the Paal-Knorr synthesis is more famously associated with furan and pyrrole synthesis from 1,4-dicarbonyls, its principles can be adapted.[8][9] The analogous pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound's vinylogous imine or enamine with hydrazine.
Causality: This route provides an alternative pathway that can be advantageous when specific precursors are more accessible or when milder reaction conditions are required.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated methods for pyrazole construction:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and atom economy.[6]
-
Transition-Metal Catalysis: Catalytic cycles involving metals like palladium or copper enable novel bond formations and provide access to complex pyrazole derivatives that are difficult to obtain through classical methods.
-
Photoredox and Electrochemical Synthesis: These emerging techniques utilize light or electricity to drive reactions under mild conditions, aligning with the principles of green chemistry.[10]
Caption: High-level workflow for the synthesis and isolation of a novel pyrazole compound.
Designing and Executing Structure-Activity Relationship (SAR) Studies
Once a "hit" compound is identified, the subsequent goal is to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. This process, known as the Structure-Activity Relationship (SAR) study, is a cornerstone of medicinal chemistry.[11][12]
Expert Insight: A successful SAR campaign is not a random walk through chemical space. It is a hypothesis-driven process. For a typical pyrazole scaffold, key regions for modification include:
-
N1-substituent: Modifying this position can significantly impact interactions with the target protein and alter physical properties like solubility.
-
C3- and C5-substituents: These positions often point into distinct pockets of the target's binding site. Varying the size, electronics, and hydrogen-bonding potential of these groups is a primary strategy for improving affinity and selectivity.[11]
-
C4-substituent: While sometimes less critical for direct binding, modifications here can fine-tune the electronics of the pyrazole ring and influence overall molecular conformation.
A Hypothetical SAR Campaign Table
The following table illustrates a simplified SAR study for a hypothetical pyrazole-based kinase inhibitor. The goal is to improve the inhibitory concentration (IC50) against the target kinase.
| Compound ID | N1-Substituent (R1) | C3-Substituent (R2) | C5-Substituent (R3) | Target Kinase IC50 (nM) | Rationale for Change |
| LEAD-001 | Phenyl | Methyl | Trifluoromethyl | 150 | Initial Hit Compound |
| SAR-002 | 4-Fluorophenyl | Methyl | Trifluoromethyl | 85 | Probe for halogen bonding in R1 pocket. |
| SAR-003 | Phenyl | Cyclopropyl | Trifluoromethyl | 220 | Explore larger hydrophobic group at R2. |
| SAR-004 | 4-Fluorophenyl | Methyl | Phenyl | 45 | Explore π-stacking interactions at R3. |
| SAR-005 | 4-Hydroxyphenyl | Methyl | Phenyl | 25 | Introduce H-bond donor at R1. |
This data is illustrative and does not represent real experimental results.
Key Experimental Protocols
Trustworthiness in research is built on reproducible, well-documented protocols. The following sections provide detailed, self-validating methodologies for key workflows.
Synthesis Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a 1,3,5-substituted pyrazole.
Self-Validation: The protocol includes in-process checks (TLC monitoring) and a final, multi-technique characterization to ensure the identity and purity of the final product.
Materials:
-
Substituted 1,3-dicarbonyl (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80°C). Monitor the reaction progress by TLC every 30-60 minutes until the starting 1,3-dicarbonyl spot is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
In Vitro Assay Protocol: Kinase Inhibition Assay
This protocol measures the ability of a novel pyrazole compound to inhibit the activity of a target kinase.
Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls is critical for validating the assay's performance and ensuring the observed effects are specific to the test compound.
Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (at a concentration equal to the Kₘ for the kinase)[13]
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (serially diluted in DMSO)
-
Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Also include wells for a positive control inhibitor and a DMSO-only negative control.
-
Kinase Addition: Add the kinase solution (diluted in assay buffer) to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[14]
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40-50 minutes at room temperature.[14]
-
Luminescence Generation: Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate for 60-90 minutes at room temperature.[14]
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Physicochemical and Structural Characterization
Rigorous characterization is non-negotiable in drug discovery to confirm the identity, purity, and properties of synthesized compounds.[15]
Core Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[16]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >95% for biological screening.[16]
-
Solubility and Lipophilicity Assays: These assays (e.g., kinetic solubility, logP/logD determination) are crucial for predicting a compound's drug-like properties.
Caption: A logical flow for the analytical characterization of a newly synthesized compound.
Case Study: The Journey of Celecoxib
Celecoxib (Celebrex®) is a landmark example of a successful pyrazole-containing drug.[17] It is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[18]
Discovery and Rationale: The discovery of two COX isoforms, with COX-1 being constitutive (protective) and COX-2 being inducible (pro-inflammatory), provided a clear therapeutic hypothesis: selective inhibition of COX-2 could reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[18]
Synthesis: The core of Celecoxib is a 1,5-diarylpyrazole. Its synthesis is a classic application of the Knorr pyrazole synthesis, reacting 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[19]
SAR Insights: The key to Celecoxib's COX-2 selectivity lies in its structure. The sulfonamide group on one of the phenyl rings is able to bind to a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 active site. This structural difference was exploited to achieve selective inhibition.
Future Perspectives in Pyrazole-Based Drug Discovery
The discovery of pyrazole-containing drugs continues to evolve. Future advancements are likely to be driven by:
-
New Therapeutic Targets: As new biological targets are validated, the pyrazole scaffold will undoubtedly be explored for its potential to generate novel inhibitors.
-
Flow Chemistry and Automation: These technologies promise to streamline the synthesis and purification of pyrazole libraries, enabling faster and more efficient exploration of chemical space.[20]
The pyrazole scaffold's proven track record and chemical tractability ensure its continued prominence in the future of drug discovery.[2]
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1). Bentham Science. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Paving the way for small-molecule drug discovery. (n.d.). PMC - PubMed Central. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). MDPI. [Link]
-
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]
-
Celecoxib. (n.d.). Wikipedia. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013, May 1). Bentham Science. [Link]
-
Small Molecule Analysis. (n.d.). Allumiqs. [Link]
-
New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2026, January 23). BNN Breaking. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
- US7919633B2 - Process for preparation of celecoxib. (n.d.).
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. [Link]
-
Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022, August 1). LCGC International. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). PubMed. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 16. hovione.com [hovione.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol solubility data
An In-depth Technical Guide to the Solubility Assessment of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Authored by a Senior Application Scientist
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of drug development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a cornerstone of its therapeutic potential. For orally administered drugs, insufficient aqueous solubility can severely limit absorption from the gastrointestinal tract, leading to poor bioavailability and, consequently, diminished efficacy. Therefore, a comprehensive understanding and accurate measurement of the solubility of a new chemical entity (NCE) such as 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is not merely a perfunctory step but a critical determinant of its developmental trajectory. This guide provides a detailed framework for the solubility characterization of this promising pyrazole derivative, blending theoretical underpinnings with actionable experimental protocols.
Physicochemical Profile of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol: A Predictive Overview
Before embarking on experimental solubility determination, a theoretical assessment of the molecule's structure can provide valuable insights into its expected behavior. The structure of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, featuring a pyrazole ring, an amino group, and a hydroxyl group, suggests a degree of polarity and the capacity for hydrogen bonding. These characteristics are generally conducive to solubility in polar solvents, including water. The presence of the basic amino group and the pyrazole ring implies that the compound's solubility will likely be pH-dependent.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Approaches
In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is typically assessed through two distinct experimental paradigms: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it is rapidly precipitated from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[1][2] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[2][3]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing the solid form of the compound to reach equilibrium with a solvent over an extended period.[4][5] This method is more time- and resource-intensive but provides the definitive solubility value, which is crucial for later-stage development and formulation.[4][6]
Experimental Determination of Solubility: A Step-by-Step Guide
The following sections provide detailed protocols for both kinetic and thermodynamic solubility assays tailored for the characterization of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Kinetic Solubility Assay
This protocol is designed for a high-throughput assessment of the aqueous solubility of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Experimental Workflow
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol in 100% DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffers, for example, phosphate-buffered saline (PBS) at pH 7.4, and acetate or phosphate buffers for other relevant pH values.
-
Assay Plate Preparation: Dispense the aqueous buffers into the wells of a 96-well microplate.
-
Compound Addition: Add the DMSO stock solution to the buffer-containing wells. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours, with gentle shaking.[3]
-
Filtration: Filter the samples to remove any precipitated compound. This can be achieved using a filter plate.
-
Analysis: Analyze the filtrate using a suitable analytical method such as LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.[5]
-
Quantification: Quantify the solubility by comparing the measured concentration to a standard curve prepared from the stock solution.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol provides the gold standard for determining the equilibrium solubility of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.[6][7][8]
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation: Add an excess amount of solid 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol to vials containing the desired aqueous buffers (e.g., buffers covering the physiological pH range of 1.2 to 6.8). The presence of undissolved solid at the end of the experiment is crucial.[6]
-
Incubation: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).[8] Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]
-
Equilibrium Confirmation: To confirm that equilibrium has been established, samples of the supernatant can be taken at various time points (e.g., 24 and 48 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
Sample Separation: Once equilibrium is achieved, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable syringe filter.
-
Analysis: Dilute the supernatant and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.[4]
-
Quantification: Calculate the solubility from the measured concentration of the saturated solution.
Data Presentation and Interpretation
The solubility data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol should be tabulated to facilitate clear interpretation and comparison across different conditions.
Table 1: Illustrative Solubility Data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 5.0 | 25 | Hypothetical Value | Hypothetical Value |
| Kinetic | 7.4 | 25 | Hypothetical Value | Hypothetical Value |
| Kinetic | 9.0 | 25 | Hypothetical Value | Hypothetical Value |
| Thermodynamic | 1.2 | 37 | Hypothetical Value | Hypothetical Value |
| Thermodynamic | 4.5 | 37 | Hypothetical Value | Hypothetical Value |
| Thermodynamic | 6.8 | 37 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The pH-solubility profile is of particular importance. A significant increase in solubility at lower pH values would be expected due to the protonation of the amino group and the pyrazole nitrogen atoms, leading to the formation of more soluble salt forms.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the solubility assessment of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. By employing both kinetic and thermodynamic methods, researchers can gain a thorough understanding of this compound's solubility profile. This knowledge is indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately, maximizing the therapeutic potential of this and other promising NCEs. Further studies could explore the solubility in various co-solvent systems and the impact of different salt forms on the aqueous solubility.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5541.
-
World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019).
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Knape, K., & Jetha, K. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 564–570.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
Foreword: The Analytical Imperative for Aminopyrazole Scaffolds
An In-depth Technical Guide to the Spectroscopic Analysis of Aminopyrazole Derivatives
Aminopyrazoles represent a cornerstone scaffold in modern medicinal chemistry, serving as the core of numerous therapeutic agents in oncology, inflammatory diseases, and beyond.[1][2] Their synthetic accessibility and versatile biological activity make them a focal point for drug discovery and development.[3] However, the successful synthesis and functionalization of these molecules are contingent upon rigorous and unambiguous structural characterization. The inherent electronic nature and potential for tautomerism within the aminopyrazole ring system present unique analytical challenges that demand a multi-faceted spectroscopic approach.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of aminopyrazole derivatives. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Our objective is to empower the scientist to not only acquire high-quality data but to interpret it with confidence, ensuring the absolute structural integrity of these vital compounds.
The Integrated Analytical Workflow: A Holistic Approach
The unambiguous characterization of a novel aminopyrazole derivative is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular mass and elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise connectivity and stereochemistry of the molecule.
The following workflow illustrates the logical progression of analysis, forming a self-validating loop where data from each step informs and confirms the others.
Caption: Integrated workflow for aminopyrazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of aminopyrazole derivatives. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Experience: Overcoming Tautomerism
A primary challenge in the NMR analysis of N-unsubstituted pyrazoles is annular tautomerism . The acidic proton on the ring nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will average out, leading to broadened peaks or a single, averaged signal, which can complicate interpretation.[4]
Causality Behind Experimental Choice: To resolve this issue, the rate of proton exchange must be slowed. This is reliably achieved by performing low-temperature NMR . By cooling the sample, the equilibrium between the two tautomers is "frozen," allowing for the resolution of distinct signals for each form.[4]
Data Interpretation: Characteristic Signals
The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, which is dictated by the position of the amino group and other substituents.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | NH (ring) | 10.0 - 13.0 | Often broad due to exchange. May not be observed. |
| NH₂ (amino) | 4.5 - 6.5 | Broad singlet, position is solvent and concentration dependent. | |
| H4 (ring) | 5.5 - 6.5 | Typically a singlet or triplet depending on C3/C5 substitution. | |
| H3/H5 (ring) | 7.0 - 8.0 | Position depends heavily on substitution and tautomeric form. | |
| ¹³C | C3 | 145 - 160 | Highly influenced by the amino group's position. |
| C4 | 90 - 110 | The most upfield of the ring carbons. | |
| C5 | 130 - 150 | Position is sensitive to tautomerism and N1-substituents.[5] |
Note: These are general ranges and can shift significantly based on the specific substituents on the ring.
Authoritative Grounding: 2D NMR for Unambiguous Assignment
For unsymmetrically substituted pyrazoles, definitive assignment of C3 and C5 signals is crucial. Heteronuclear Multiple Bond Correlation (HMBC) is the authoritative technique for this purpose. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For instance, observing a correlation from the H4 proton to two different carbons confirms their identity as C3 and C5.
Caption: Key HMBC correlations for assigning the pyrazole ring.
Experimental Protocol: Low-Temperature HMBC Analysis
This protocol provides a self-validating system for resolving tautomerism and assigning the carbon backbone.
-
Sample Preparation: Dissolve 10-15 mg of the aminopyrazole derivative in 0.6 mL of a suitable deuterated solvent with a low freezing point (e.g., Methanol-d₄, THF-d₈).
-
Initial Scans: Acquire standard ¹H and ¹³C spectra at room temperature (298 K) to assess signal averaging.
-
Temperature Reduction: Gradually lower the probe temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new ¹H spectrum.[4]
-
Identify Resolution Temperature: Continue cooling until the broad, averaged signals for C3/C5 resolve into two distinct sets of signals. This is your target temperature for 2D analysis.
-
2D NMR Acquisition: At the resolution temperature, acquire a standard gradient-selected HMBC experiment.
-
Parameter Optimization: Set the HMBC transfer delay (typically related to J(C,H)) to optimize for 2- and 3-bond couplings, usually around 8-10 Hz.[4]
-
Data Analysis: Process the 2D spectrum and identify cross-peaks. A cross-peak between the proton at position 4 and a carbon confirms a 2- or 3-bond connectivity, allowing for the definitive assignment of the C3 and C5 positions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups that define the aminopyrazole scaffold. It works by detecting the vibrational frequencies of chemical bonds.
Data Interpretation: Key Absorption Bands
The IR spectrum of an aminopyrazole derivative is characterized by several key absorption bands. Their presence provides immediate, confirmatory evidence of the core structure.
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Appearance |
| Primary Amine (NH₂) | N-H Stretch | 3400 - 3200 | Two sharp-to-medium bands. |
| Ring NH | N-H Stretch | 3200 - 3100 | Broad band. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Sharp, often weak bands. |
| Ring C=N/C=C | Ring Stretch | 1650 - 1450 | Multiple strong to medium bands.[6] |
| Aromatic-N | C-N Stretch | 1220 - 1190 | Medium to strong band.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR has largely replaced traditional KBr pellets for its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid aminopyrazole sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized aminopyrazole derivative.
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique is critical for getting the parent molecule into the gas phase without decomposition.
-
Electrospray Ionization (ESI): Ideal for polar aminopyrazoles that can be readily protonated. It is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar derivatives. It is slightly more energetic than ESI but still effective at generating the molecular ion.[7]
High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring mass-to-charge ratios to four or five decimal places, HRMS provides an unambiguous elemental composition, which serves as a powerful validation of the proposed structure.[7]
Fragmentation Analysis
While soft ionization minimizes fragmentation, some in-source fragmentation or subsequent MS/MS analysis can provide valuable structural clues. The pyrazole ring is relatively stable, but common fragmentation pathways involve the loss of substituents or cleavage of the ring itself.
Caption: Potential fragmentation pathways for aminopyrazoles in MS.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but Recommended): Use a short C18 column to purify the sample before it enters the mass spectrometer. This removes salts and minor impurities.
-
Ionization: Set the ESI or APCI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target compound.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
HRMS Acquisition: If using a high-resolution instrument (e.g., Orbitrap, TOF), calibrate the instrument immediately before the run to ensure high mass accuracy.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z to the theoretical value. For HRMS data, use the instrument software to calculate the elemental composition and confirm it matches the target structure.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-system of the aminopyrazole ring. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for tracking reactions.
Data Interpretation
Aminopyrazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic ring.[6] The position of the maximum absorbance (λ_max) is sensitive to the nature and position of substituents.
-
Auxochromes (e.g., -NH₂, -OH) tend to cause a red shift (to longer wavelengths).
-
Conjugation with other aromatic rings will also produce a significant red shift.
This technique is particularly useful for verifying that a modification to a substituent has altered the electronic system as expected.
Conclusion: A Symphony of Spectra
The structural elucidation of aminopyrazole derivatives is a process of convergent evidence. Each spectroscopic technique provides a layer of information that, on its own, is incomplete. However, when combined in a logical and self-validating workflow, NMR, IR, MS, and UV-Vis spectroscopy create a detailed and unambiguous portrait of the molecule. The ¹H and ¹³C NMR spectra map the atomic framework, 2D NMR experiments confirm the connections, IR spectroscopy verifies the presence of essential functional groups, and high-resolution mass spectrometry locks in the elemental formula. By understanding the principles behind each technique and the specific challenges posed by the aminopyrazole scaffold, researchers can ensure the structural integrity of their compounds and accelerate the pace of drug discovery and development.
References
-
S. Schenone, M. Radi, L. Musumeci, and M. Botta, "Amino-Pyrazoles in Medicinal Chemistry: A Review," MDPI, 2023. [Link]
-
J. Fichez, P. Busca, and G. Prestat, "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION," Laboraty o, N/A. [Link]
-
C. Zalaru, F. Dumitrascu, et al., "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives," Molecules, 2024. [Link]
-
Y. Wang, X. Li, et al., "Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene," The Journal of Organic Chemistry, 2026. [Link]
-
M. Elnagdi, "Recent developments in aminopyrazole chemistry," ARKIVOC, 2009. [Link]
-
J. A. Norman, J. D. Hart, et al., "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3," ACS Medicinal Chemistry Letters, 2020. [Link]
-
M. Elnagdi, "Recent developments in aminopyrazole chemistry," ResearchGate, 2025. [Link]
-
N. A. Abood and R. A. Al-Shlhai, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives," Journal of Chemical and Pharmaceutical Research, 2012. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol starting material
An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Executive Summary
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a critical heterocyclic building block in modern medicinal chemistry. Its structure uniquely combines the pharmacologically significant 3-aminopyrazole moiety—a proven "hinge-binding" motif in many kinase inhibitors—with a versatile N-linked propanol sidechain suitable for further functionalization or for inducing specific conformational constraints in macrocyclic drug candidates.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for this molecule, focusing on the critical choice of starting materials and the underlying chemical principles that govern reaction outcomes. We will dissect two principal retrosynthetic pathways: (A) constructing the pyrazole ring as the final step via cyclocondensation, and (B) beginning with a pre-formed 3-aminopyrazole core and subsequently introducing the propanol sidechain via N-alkylation. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Part 1: The Strategic Importance of the 3-Aminopyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in pharmaceutical science, appearing in blockbuster drugs such as Celecoxib® and Crizotinib.[3][4] Its value stems from its metabolic stability, its ability to engage in hydrogen bonding as both a donor and acceptor, and its capacity to serve as a bioisostere for other aromatic systems. The 3-aminopyrazole isomer is of particular interest in the field of kinase inhibitor design.[4] The amino group at the C3 position and the adjacent ring nitrogen atom form a bidentate hydrogen-bonding pattern that effectively anchors the molecule to the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for achieving high-affinity inhibition.[1][5]
The title compound, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, enhances this core functionality by incorporating a flexible three-carbon linker terminating in a primary alcohol. This hydroxyl group provides a reactive handle for introducing additional pharmacophoric elements, modifying solubility, or serving as an attachment point for creating advanced drug modalities like PROTACs or macrocyclic inhibitors.
Part 2: Retrosynthetic Analysis: Deconstructing the Target
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol can be approached from two fundamentally different directions, each with distinct advantages and challenges related to starting material availability and reaction control.
-
Strategy A (Ring Formation): Disconnection across the pyrazole ring itself. This involves a cyclocondensation reaction between a hydrazine bearing the propanol sidechain and a suitable three-carbon dielectrophile that provides the aminopyrazole backbone.
-
Strategy B (Sidechain Addition): Disconnection at the N1-propyl bond. This strategy begins with the readily available 3-aminopyrazole core, which is then N-alkylated to introduce the propanol sidechain.
Caption: Core retrosynthetic strategies for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Part 3: Synthetic Strategy I: Pyrazole Ring Formation via Cyclocondensation
This classical approach builds the heterocyclic core as a key step, leveraging the well-established Knorr pyrazole synthesis and its variations.[6][7] The core principle is the reaction of a hydrazine derivative with a 1,3-dielectrophilic partner, such as a β-ketonitrile or an α,β-unsaturated nitrile.[8]
Starting Materials & Rationale:
-
The Hydrazine Component (3-Hydrazinylpropan-1-ol): This reagent provides the N1-N2 unit of the pyrazole ring and pre-installs the desired propanol sidechain. It is not widely commercially available and typically must be synthesized in-house, often from 3-chloropropan-1-ol and a protected hydrazine, followed by deprotection.
-
The 1,3-Dielectrophile Component: This three-carbon partner must cyclize with the hydrazine to form the 3-aminopyrazole. The most effective precursors are those containing a nitrile group, which ultimately becomes the C3-amino group.
-
β-Ketonitriles: These react readily with hydrazines to form 5-aminopyrazoles. To obtain the desired 3-amino isomer, a synthon like cyanoacetaldehyde or its equivalent is required.
-
α,β-Unsaturated Nitriles with a Leaving Group: A highly effective strategy involves using substrates like 2-alkoxy- or 2-amino-acrylonitriles. The reaction proceeds via an initial Michael addition of the hydrazine, followed by intramolecular cyclization onto the nitrile and subsequent elimination of the leaving group to afford the aromatic pyrazole.
-
2,3-Dichloropropionitrile: This readily available starting material can react with hydrazine to form 3-aminopyrazole, demonstrating the utility of halogenated nitriles in this synthesis class.[9]
-
Caption: Workflow for Strategy I: Pyrazole synthesis via cyclocondensation.
Exemplary Protocol: Cyclocondensation
-
Synthesis of 3-Hydrazinylpropan-1-ol: (Conceptual) To a solution of excess hydrazine hydrate in ethanol, add 3-chloro-1-propanol dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. After cooling, neutralize and perform an extractive workup, followed by vacuum distillation to isolate the product.
-
Cyclocondensation: In a round-bottom flask, dissolve 3-hydrazinylpropan-1-ol (1.0 eq) and an appropriate β-alkoxyacrylonitrile (1.1 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the final product, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Part 4: Synthetic Strategy II: N-Alkylation of 3-Aminopyrazole
This strategy is often preferred due to the commercial availability and low cost of the 3-aminopyrazole starting material. The key challenge is controlling the site of alkylation, as pyrazole has two potentially reactive nitrogen atoms (N1 and N2). For 3-aminopyrazole, alkylation generally favors the N1 position due to steric and electronic factors, but mixtures are common and require careful purification.
Starting Materials & Rationale:
-
The Pyrazole Core (3-Aminopyrazole): This is a widely available chemical. It can also be synthesized efficiently by reacting hydrazine hydrate with 2,3-dichloropropionitrile or malononitrile derivatives.[9][10]
-
The C3 Electrophile: The choice of this reagent dictates the specific reaction conditions.
-
Sub-Strategy A (Michael Addition): Acrylonitrile is an inexpensive and highly reactive Michael acceptor.[11] The aza-Michael addition of 3-aminopyrazole proceeds readily, often without a catalyst, to yield 3-(3-amino-1H-pyrazol-1-yl)propanenitrile.[12] However, this intermediate requires a subsequent, often harsh, reduction step (e.g., with LiAlH₄ or catalytic hydrogenation) to convert the nitrile to the desired primary alcohol functionality via an amino intermediate. This adds steps and complexity.
-
Sub-Strategy B (Epoxide Ring-Opening): This is a more direct and atom-economical approach. The nucleophilic N1 of 3-aminopyrazole attacks the electrophilic terminal carbon of an epoxide. The reaction is often base-catalyzed (e.g., using NaH, K₂CO₃) to deprotonate the pyrazole and increase its nucleophilicity.[13]
-
Caption: Workflow for Strategy II, comparing Michael Addition and Epoxide Ring-Opening.
Detailed Protocol: Epoxide Ring-Opening
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere, add 3-aminopyrazole (1.0 eq) portion-wise at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrazolide salt.
-
Addition: Cool the mixture back to 0 °C and add glycidol (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Dilute the mixture with water and extract several times with ethyl acetate or a dichloromethane/isopropanol mixture. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Part 5: Comparative Analysis & Process Optimization
| Feature | Strategy I: Cyclocondensation | Strategy II: N-Alkylation (Epoxide Route) |
| Starting Materials | Hydrazine component often requires synthesis. | 3-Aminopyrazole and epoxides are readily available. |
| Number of Steps | Can be a single step from key intermediates. | Typically a single step from commercial materials. |
| Regioselectivity | Excellent. The pyrazole substitution pattern is defined by the starting materials. | Potential for N1/N2 isomer formation, requiring careful purification. |
| Yield & Purity | Can be high, but dependent on the efficiency of the hydrazine synthesis. | Good to excellent, but purity depends on the separation of isomers. |
| Scalability | May be limited by the synthesis and handling of the substituted hydrazine. | Highly scalable due to low-cost, stable starting materials. |
| Primary Advantage | Unambiguous control over pyrazole substitution. | Speed and efficiency from commercial starting materials. |
Field Insights: For rapid lead generation and medicinal chemistry applications, Strategy II (N-Alkylation) is overwhelmingly preferred due to its operational simplicity and reliance on commercial inputs. The challenge of N1/N2 regioselectivity is often manageable with modern chromatographic techniques. Strategy I (Cyclocondensation) becomes more valuable when designing analogs where the substitution pattern on the pyrazole ring itself is being varied, as it provides absolute control over the final structure.
Part 6: Quality Control & Characterization
Validation of the final product's identity and purity is paramount. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the connectivity of the propanol chain and the substitution pattern on the pyrazole ring. The presence of distinct signals for the CH₂, CH, and OH groups of the sidechain, along with the characteristic pyrazole ring protons, confirms the structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high precision.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the primary amine, the broad O-H stretch of the alcohol, and C=N/C=C stretches from the pyrazole ring.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing definitive proof of purity and empirical formula.
Conclusion
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is achievable through several robust chemical pathways. The optimal choice of starting materials and overall strategy depends on the specific project goals, including scale, timeline, and the need for analog synthesis. The N-alkylation of 3-aminopyrazole, particularly via epoxide ring-opening, represents the most direct and industrially scalable route, leveraging readily available starting materials. Conversely, the cyclocondensation approach offers superior control for producing structurally complex or uniquely substituted pyrazole analogs. A thorough understanding of the causality behind each synthetic choice empowers researchers to efficiently produce this valuable intermediate for the advancement of drug discovery programs.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2023). PubMed Central. [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2017). ResearchGate. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2021). ResearchGate. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2014). RSC Publishing. [Link]
- Process for the preparation of 3-hydroxypropanal. (n.d.).
- Production of 3-aminopyrazoles. (1975).
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed Central. [Link]
-
Conversions after given time of the aza‐Michael addition of 1 and 2 to... (2020). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. [Link]
- Method for producing and purifying 3-aminopropanol. (n.d.).
-
Crosslinking reaction between the epoxide ring and the primary amine. (n.d.). ResearchGate. [Link]
- Process for the preparation of 3-hydroxypropanal. (2001).
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2022). PubMed Central. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). PubMed Central. [Link]
-
In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. (2021). MDPI. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Publishing. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). IntechOpen. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2021). MDPI. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). ACS Publications. [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). ACS Publications. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2009). NIH. [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2014). Penn State. [Link]
-
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2023). ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. [Link]
-
Industrial synthesis of 3-aminopropan-1-ol.svg. (2019). Wikimedia Commons. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). NIH. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2018). MDPI. [Link]
-
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2007). ScienceDirect. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jsynthchem.com [jsynthchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Introduction: The Significance of Aminopyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents used in the treatment of cancers, viral infections, and inflammatory conditions.[1][2] Among pyrazole derivatives, aminopyrazoles represent a particularly valuable class of compounds, serving as versatile building blocks for the synthesis of more complex heterocyclic systems and drug candidates.[3][4] Their unique electronic properties and ability to participate in a variety of chemical transformations make them indispensable starting materials in drug discovery pipelines.[5][6]
This document provides a comprehensive, field-tested protocol for the synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. This molecule is a key intermediate, incorporating both a nucleophilic amino group and a terminal hydroxyl group, allowing for subsequent derivatization at multiple points. The protocol is designed for reproducibility and scalability, with a focus on explaining the chemical principles behind each step to ensure researchers can adapt and troubleshoot the synthesis effectively.
Synthetic Strategy and Mechanistic Rationale
The synthesis of N-substituted pyrazoles is a cornerstone of heterocyclic chemistry.[7][8] The primary challenge in the functionalization of 3-aminopyrazole is achieving regioselectivity. The molecule possesses two endocyclic nitrogen atoms and one exocyclic amino group, all of which can potentially react with electrophiles. Our strategy focuses on the direct N-alkylation of the pyrazole ring, which is the most common and efficient method for introducing substituents at the N1 position.
The selected pathway involves a direct nucleophilic substitution reaction between 3-aminopyrazole and 3-chloropropan-1-ol.
Causality of Experimental Choices:
-
Choice of Base (Cesium Carbonate, Cs₂CO₃): A base is required to deprotonate the pyrazole ring, significantly enhancing its nucleophilicity. Cesium carbonate is chosen for its high solubility in polar aprotic solvents and its proven efficacy in promoting N-alkylation of heterocycles with minimal side reactions. The large cesium cation is believed to template the reaction, favoring substitution at the less sterically hindered and more nucleophilic N1 position.
-
Choice of Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the cesium cation while leaving the pyrazole anion relatively free to act as a nucleophile, thereby accelerating the reaction rate.[9]
-
Choice of Electrophile (3-Chloropropan-1-ol): This reagent provides the desired three-carbon alcohol side chain. The chlorine atom serves as an effective leaving group for the nucleophilic substitution reaction.
Proposed Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The cesium carbonate deprotonates the N1 position of the 3-aminopyrazole, forming a highly nucleophilic pyrazolate anion.
-
Nucleophilic Attack (Sₙ2): The pyrazolate anion attacks the electrophilic carbon atom of 3-chloropropan-1-ol, displacing the chloride ion and forming the desired N-C bond.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
applications of 3-amino-1H-pyrazoles in medicinal chemistry
Mechanism of Action: The 3AP scaffold can be incorporated into molecules designed to hit several targets relevant to neurodegeneration simultaneously. For instance, pyrazole derivatives have been designed to inhibit both acetylcholinesterase (AChE), to improve cholinergic neurotransmission, and monoamine oxidase (MAO), to reduce oxidative stress. [11]Other derivatives have been investigated for their ability to prevent neuronal apoptosis by modulating pro-apoptotic proteins like Bax and caspases, offering direct neuroprotection. [12]
Section 2: Experimental Protocols
The translation of a promising scaffold into a clinical candidate requires robust and reproducible experimental methodologies. The following protocols provide a framework for the synthesis and evaluation of novel 3AP derivatives.
Synthesis Protocol: A General Route to N1-Aryl-3-Amino-1H-Pyrazoles
This protocol describes a common and reliable two-step synthesis of a 3AP core, starting from a β-ketonitrile. This method is versatile and allows for diverse substitutions.
Caption: General Synthetic Workflow for 3-Aminopyrazoles.
Step-by-Step Methodology:
-
Step 1: Synthesis of 3-Amino-5-aryl-1H-pyrazole Intermediate.
-
Rationale: This is a classical condensation reaction to form the pyrazole ring. Hydrazine acts as a dinucleophile, reacting with the two electrophilic carbonyl carbons of the β-ketonitrile. * Procedure:
-
To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and reduce the solvent volume in vacuo.
-
Add cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the 3-amino-5-aryl-1H-pyrazole, which can often be used in the next step without further purification.
-
-
-
Step 2: N1-Arylation of the Pyrazole Core.
-
Rationale: A transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, is a highly efficient method for forming the N-aryl bond with excellent regioselectivity at the N1 position. The choice of palladium catalyst and ligand is critical for reaction efficiency.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 3-amino-5-aryl-1H-pyrazole from Step 1 (1.0 eq), the desired aryl halide (bromide or iodide, 1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the mixture to 100-110 °C and stir until the starting pyrazole is consumed (monitor by LC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to obtain the final N1-aryl-3-amino-1H-pyrazole product.
-
-
Biological Assay Protocol: Differential Scanning Fluorimetry (DSF) for Kinase Binding
DSF, or Thermal Shift Assay, is a rapid and high-throughput method to screen for compound binding to a target protein by measuring changes in the protein's thermal stability. [3] Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as it denatures (melts) with increasing temperature. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm). The change in melting temperature (ΔTm) is a direct indicator of binding affinity.
Caption: Workflow for a DSF Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of purified target kinase in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a 2000X stock of SYPRO Orange dye in DMSO. Dilute this into the assay buffer to create a 20X dye solution.
-
Prepare serial dilutions of the test 3AP compound in DMSO, then dilute further into the assay buffer to create 4X compound solutions. A DMSO-only solution serves as the negative control.
-
-
Assay Plating (96- or 384-well qPCR plate):
-
To each well, add 10 µL of the 2X kinase stock solution.
-
Add 5 µL of the 4X test compound solution (or DMSO control).
-
Add 5 µL of the 20X dye solution.
-
The final volume in each well is 20 µL. Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature ramp from 25 °C to 95 °C, with increments of 0.5 °C per minute.
-
-
Data Analysis:
-
Export the fluorescence data and plot it against temperature to generate melting curves.
-
Calculate the first derivative of each curve. The temperature at which the derivative is at its minimum corresponds to the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A ΔTm of ≥ 2 °C is typically considered a positive hit, indicating significant stabilization and binding.
-
Section 3: Conclusion and Future Perspectives
The 3-amino-1H-pyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success stems from a combination of synthetic accessibility and ideal physicochemical properties that enable potent and specific interactions with a wide array of enzymatic targets. From pioneering kinase inhibitors in oncology to novel modulators of inflammatory and neurodegenerative pathways, the 3AP core continues to fuel the drug discovery pipeline.
Future research will likely focus on leveraging this privileged scaffold in new modalities. For example, incorporating 3AP-based binders into Proteolysis Targeting Chimeras (PROTACs) could lead to the targeted degradation of disease-causing proteins. Furthermore, exploring novel substitutions and bioisosteric replacements will undoubtedly uncover derivatives with improved pharmacokinetic profiles and unique target selectivities. The full potential of this remarkable heterocyclic system is far from exhausted, promising continued innovation for years to come.
References
-
Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
La Mela, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(21), 7484. [Link]
-
Nayak, S. K., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 173-181. [Link]
-
Zhang, L., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
-
Yilmaz, I., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. [Link]
-
Vieira, T. F., et al. (2018). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Bioorganic & Medicinal Chemistry, 26(1), 143-152. [Link]
-
La Mela, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Kneip, C., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Rana, A., et al. (2014). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4679. [Link]
-
Lassagne, F., et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Arkivoc. [Link]
-
Bartolucci, G., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 15(11), 1338. [Link]
-
Shrivastava, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]
-
Al-Said, M. S., et al. (2025). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
G. L. B. de Oliveira, et al. (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Current Medicinal Chemistry. [Link]
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Discovery On Target. (n.d.). Neurodegeneration Targets. . [Link]
-
Eweas, A. F., et al. (2015). Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. [Link]
-
Onwudiwe, D. C., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Abdellatif, K. R. A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9639-9654. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4679. [Link]
-
Alam, M. M., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry. [Link]
- Sandoz Ltd. (1975). Production of 3-aminopyrazoles. U.S.
-
Northwestern University. (2024). Unveiling Neurodegenerative Disease Mechanisms: Insights from New Studies. news.feinberg.northwestern.edu. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling Neurodegenerative Disease Mechanisms: Insights from New Studies [breakthroughsforphysicians.nm.org]
Application Notes and Protocols for the N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth exploration of various experimental procedures for N-alkylation, offering detailed protocols and the scientific rationale behind methodological choices to empower researchers in this critical area of drug discovery and development.
The Strategic Importance of N-Alkylated Pyrazoles & The Challenge of Regioselectivity
N-substituted pyrazoles are prevalent scaffolds in a multitude of biologically active compounds. Their value lies in their ability to act as bioisosteres for amides and other aromatic systems, enhancing metabolic stability and modulating biological activity.[1] However, the synthesis of N-alkylated pyrazoles is not without its challenges. For unsymmetrically substituted pyrazoles, the presence of two reactive nitrogen atoms often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[2][3]
The control of regioselectivity is therefore a paramount concern in the N-alkylation of pyrazoles. Factors such as the steric and electronic nature of the pyrazole substituents, the choice of base, solvent, and alkylating agent, and the reaction conditions all play a crucial role in directing the alkylation to a specific nitrogen atom.[2][3][4] This guide will delve into various methodologies that offer solutions to this synthetic puzzle.
Classical N-Alkylation: The Foundational Approach
The most traditional method for N-alkylation involves the deprotonation of the pyrazole NH with a base, followed by nucleophilic attack on an alkyl halide.[1][5] Strong bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation, driving the reaction towards the formation of the N-alkylated product.
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol describes a general method for the N1-alkylation of a pyrazole derivative using an alkyl halide in the presence of sodium hydride.[2][5]
Materials:
-
Pyrazole derivative
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethoxyethane (DME)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodoacetate)
-
Anhydrous acetonitrile (MeCN) (optional, for dissolving the alkylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the NH-pyrazole (1.0 eq) in anhydrous DMF or DME, add sodium hydride (1.1 - 2.2 eq) portion-wise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at the same temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 - 2.2 eq), dissolved in a minimal amount of anhydrous solvent (e.g., MeCN) if necessary, dropwise to the reaction mixture at 0-5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating (e.g., reflux) may be necessary.[2]
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, generating the pyrazolate anion and driving the reaction forward.
-
Solvent (DMF/DME): Polar aprotic solvents like DMF and DME are excellent for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the pyrazolate anion relatively free to act as a nucleophile.
-
Temperature: The initial low temperature (0-5 °C) during the addition of NaH and the alkylating agent helps to control the exothermic reaction and minimize potential side reactions. Subsequent warming or heating provides the necessary activation energy for the reaction to proceed to completion.
Phase Transfer Catalysis: A Greener and Efficient Alternative
Phase Transfer Catalysis (PTC) offers a more environmentally friendly and often more efficient method for N-alkylation.[6][7] This technique facilitates the reaction between reactants in two different phases (typically a solid or aqueous phase and an organic phase) by using a phase transfer catalyst, such as a quaternary ammonium salt.[6][7] A key advantage is the ability to use milder and less hazardous inorganic bases like potassium hydroxide or potassium carbonate and to perform the reaction under solvent-free conditions.[6]
Protocol 2: N-Alkylation of Pyrazole using Phase Transfer Catalysis without Solvent
This protocol outlines a solvent-free approach for the N-alkylation of pyrazole using a phase transfer catalyst.[6]
Materials:
-
Pyrazole
-
Alkyl halide (e.g., benzyl chloride, n-butyl bromide)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (powdered)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, thoroughly mix pyrazole (1.0 eq), the appropriate alkyl halide (1.0 eq), powdered potassium hydroxide or potassium carbonate (as the base), and a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%).[6]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating. The reaction is often exothermic.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The N-alkylpyrazole can often be purified by distillation (e.g., ball-to-ball distillation) or column chromatography.[6]
Causality Behind Experimental Choices:
-
Phase Transfer Catalyst (TBAB): The quaternary ammonium salt (Q⁺X⁻) facilitates the transfer of the hydroxide or carbonate anion from the solid/aqueous phase to the organic phase, where it deprotonates the pyrazole. The resulting pyrazolate anion (P⁻) then pairs with the quaternary ammonium cation (Q⁺P⁻) and reacts with the alkyl halide.
-
Solvent-Free Conditions: This approach minimizes waste and can lead to higher reaction rates due to the high concentration of reactants.[6][8] It also avoids issues like codestillation of low-boiling products with the solvent.[6]
-
Choice of Base: The strength of the base can influence the outcome. For instance, with propargyl bromide, using potassium carbonate can prevent base-catalyzed isomerization, whereas a stronger base like potassium hydroxide can promote it.[6]
Microwave-Assisted N-Alkylation: Accelerating Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, and improve yields.[9][10] The instantaneous and specific heating provided by microwaves can efficiently promote the N-alkylation of pyrazoles, particularly in solvent-free systems.[8][9][11]
Protocol 3: Microwave-Assisted N-Alkylation of Pyrazole in Dry Media
This protocol describes a rapid, solvent-free microwave-assisted method for N-alkylation.[11]
Materials:
-
Pyrazole or substituted pyrazole
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)[8]
Procedure:
-
In a microwave-safe vessel, mix the pyrazole (1.0 eq) with the alkyl halide (1.0-1.2 eq) and adsorb the mixture onto a solid support like potassium carbonate.[11]
-
Place the vessel in a microwave reactor and irradiate at a set power and temperature for a short period (e.g., 2-15 minutes).[12][13] The optimal conditions should be determined for each specific reaction.
-
After cooling, extract the product from the solid support with a suitable organic solvent.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly heat the reactants, leading to a rapid increase in temperature and significantly accelerating the reaction rate.[9][10]
-
Dry Media/Solvent-Free: This approach is environmentally friendly and simplifies work-up.[8][11] The solid support provides a surface for the reaction to occur.
Advanced and Alternative Methodologies
Beyond the classical and microwave-assisted methods, several other innovative approaches have been developed for the N-alkylation of pyrazoles.
-
Acid-Catalyzed N-Alkylation: A novel method utilizes trichloroacetimidate electrophiles and a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures.[1][14] This reaction proceeds under mild acidic conditions and is particularly effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates.[14] For unsymmetrical pyrazoles, the regioselectivity is primarily controlled by steric factors.[1][14]
-
N-Alkylation in Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst for the N-alkylation of pyrazoles, often leading to shorter reaction times and improved yields compared to conventional molecular solvents.[15][16][17]
-
Gas-Phase Flow System: For industrial applications, a gas-phase flow system using a crystalline aluminosilicate or aluminophosphate catalyst can be employed for the N-alkylation of pyrazoles with alcohols or their derivatives at high temperatures (150-400 °C).[18]
Data Presentation: A Comparative Overview
| Method | Typical Base/Catalyst | Solvent | Temperature | Reaction Time | Key Advantages |
| Classical | NaH, K₂CO₃ | DMF, DME, MeCN | 0 °C to reflux | 2-16 hours | Well-established, versatile |
| Phase Transfer Catalysis | KOH, K₂CO₃ / TBAB | Solvent-free or biphasic | Room temp. to gentle heating | 0.5-3 hours | Green, efficient, mild conditions |
| Microwave-Assisted | K₂CO₃, NaHCO₃ | Solvent-free | Elevated (controlled) | 2-15 minutes | Extremely rapid, high yields |
| Acid-Catalyzed | Brønsted Acid | Dichloromethane | Room temp. | 1-24 hours | Mild, avoids strong bases |
| Ionic Liquids | - | Ionic Liquid | 80-100 °C | 0.5-2 hours | Green, recyclable solvent/catalyst |
Visualizing the Workflow and Regioselectivity
General Workflow for N-Alkylation of Pyrazoles
Caption: General experimental workflow for the N-alkylation of pyrazoles.
Factors Influencing Regioselectivity in N-Alkylation
Caption: Key factors governing the regioselectivity of pyrazole N-alkylation.
Conclusion: A Versatile Toolkit for Pyrazole Functionalization
The N-alkylation of pyrazoles is a versatile and indispensable transformation in modern organic synthesis. The choice of methodology depends on various factors, including the nature of the pyrazole substrate, the desired regioselectivity, and considerations of efficiency and environmental impact. From the robust and well-established classical methods to the rapid and green microwave-assisted and phase-transfer catalysis techniques, researchers have a powerful toolkit at their disposal. A thorough understanding of the underlying principles and the careful selection of reaction conditions are key to successfully synthesizing N-alkylated pyrazoles for a wide range of applications in drug discovery and beyond.
References
-
Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(23), 10335. [Link]
- Sumitomo Chemical Company, Limited. (1996).
-
Dalton, D. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 115-127. [Link]
-
Tejeda, J., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
-
A. A. Siddiqui, et al. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. [Link]
-
Bogdal, D., Pielichowski, J., & Boroń, A. (1996). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synlett, 1996(09), 873-874. [Link]
-
Alan, C., et al. (2000). Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry, 65(15), 4619-4623. [Link]
-
Dalton, D. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10896–10906. [Link]
-
Tejeda, J., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Rosa, J. N., et al. (2008). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
Yildirim, S., & Sarac, S. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Kidwai, M., et al. (2001). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Indian Chemical Society, 78(12), 790-791. [Link]
-
Sharma, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34065-34091. [Link]
-
Wang, Y., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(3), 567. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Singh, P. P., et al. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ChemistrySelect, 9(31), e202401662. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. eresearchco.com [eresearchco.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
Application and Protocol Guide: Derivatization of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol for Biological Assays
Introduction: The Versatility of the Pyrazole Scaffold in Biological Research
The pyrazole ring is a privileged scaffold in medicinal chemistry and chemical biology, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The compound 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a particularly interesting starting material for the development of biological probes and drug candidates. Its structure features three key functional groups amenable to chemical modification: a nucleophilic primary aromatic amine, a primary alcohol, and the pyrazole ring itself, which can engage in various interactions.
This guide provides a comprehensive overview and detailed protocols for the derivatization of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. The focus is on creating a diverse library of compounds for biological screening and the development of targeted probes for various assays. We will explore strategies for selective modification of the amino group, enabling the attachment of reporter tags, pharmacophores, and bioorthogonal handles.
The rationale behind derivatization is to systematically modify the physicochemical and biological properties of the parent molecule. By introducing different functionalities, researchers can modulate solubility, cell permeability, target binding affinity, and metabolic stability. This process is crucial in hit-to-lead optimization in drug discovery and for creating bespoke tools for chemical biology research.[3][4]
Strategic Derivatization: Targeting the Amino Group
The primary amino group on the pyrazole ring is the most nucleophilic site in 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, making it the primary target for derivatization under controlled conditions.[5] The slightly lower reactivity of the primary alcohol allows for selective acylation and sulfonylation of the amine. This selectivity is key to synthesizing a well-defined library of derivatives.
Below, we detail protocols for two fundamental classes of amine derivatization: N-acylation and N-sulfonylation. These reactions are robust, generally high-yielding, and compatible with a wide range of functional groups, making them ideal for generating chemical diversity.
Part 1: N-Acylation for Amide Synthesis
N-acylation is a cornerstone reaction for modifying primary amines. The resulting amide bond is stable under physiological conditions. This strategy can be employed to introduce a vast array of functionalities, including fluorescent dyes, biotin tags for affinity purification, and various pharmacophores to explore structure-activity relationships (SAR).[6]
Protocol 1: General Procedure for N-Acylation with Acid Chlorides
This protocol describes the reaction of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol with an acid chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
-
Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)
-
Column chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Acid Chloride Addition: Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting amine indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Causality and Self-Validation: The use of a non-nucleophilic base like TEA is crucial to prevent side reactions with the acid chloride. Monitoring by TLC is a simple yet effective way to validate the reaction's progress and completion. The final characterization by spectroscopic methods provides definitive proof of the desired product's formation and purity.
Protocol 2: Fluorescent Labeling with N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used for labeling primary amines with fluorophores under mild conditions. This is a key technique for preparing fluorescent probes for use in cellular imaging and high-throughput screening assays.[9]
Materials:
-
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
-
Fluorophore-NHS ester (e.g., FITC, Rhodamine B NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Reaction Setup: Dissolve 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (1 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2 equivalents) to the solution.
-
NHS Ester Addition: Add the fluorophore-NHS ester (1.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-16 hours in the dark to prevent photobleaching of the fluorophore.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Purify the fluorescently labeled product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Characterize the purified product by mass spectrometry and measure its fluorescence properties (excitation and emission maxima).
Expert Insights: The choice of solvent (DMF or DMSO) is critical for solubilizing both the starting material and the NHS ester. The reaction is typically performed in the dark to protect the light-sensitive fluorophore. RP-HPLC is the preferred method for purifying fluorescently labeled compounds to achieve high purity.
Part 2: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide group is a key pharmacophore found in numerous approved drugs.[10] Derivatization of the amino group of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol to form sulfonamides can significantly alter its biological activity and physicochemical properties.[11][12]
Protocol 3: General Procedure for N-Sulfonylation with Sulfonyl Chlorides
This protocol outlines the reaction with a sulfonyl chloride in the presence of a base.
Materials:
-
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
-
Desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM with TEA
-
Saturated aqueous copper (II) sulfate solution (if using pyridine)
-
Standard work-up and purification reagents as described in Protocol 1
Procedure:
-
Reaction Setup: Dissolve 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 equivalents) to the solution.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up (Pyridine as solvent):
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper (II) sulfate solution to remove residual pyridine, followed by water and brine.
-
-
Purification and Characterization: Dry the organic layer, concentrate, and purify the crude product by column chromatography. Characterize the final product by spectroscopic methods.
Trustworthiness of the Protocol: Pyridine often serves as both the solvent and the base. The copper sulfate wash is an effective method for removing pyridine during the work-up. As with acylation, rigorous monitoring and characterization are essential for validating the outcome.
Data Presentation and Visualization
Table 1: Representative Derivatization Reactions of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
| Entry | Reagent | Product Class | Reaction Type | Key Conditions |
| 1 | Acetyl Chloride | Amide | N-Acylation | TEA, DCM, 0°C to RT |
| 2 | Benzoyl Chloride | Amide | N-Acylation | TEA, DCM, 0°C to RT |
| 3 | FITC-NHS Ester | Fluorescent Conjugate | N-Acylation | DIPEA, DMF, RT, dark |
| 4 | Methanesulfonyl Chloride | Sulfonamide | N-Sulfonylation | Pyridine, 0°C to RT |
| 5 | p-Toluenesulfonyl Chloride | Sulfonamide | N-Sulfonylation | Pyridine, 0°C to RT |
Diagrams
Diagram 1: General Derivatization Workflow
Caption: A generalized workflow for the derivatization, purification, and characterization of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Diagram 2: Chemical Space Expansion via Derivatization
Caption: Expansion of chemical diversity from the core scaffold through targeted derivatization of the amino group.
Bioorthogonal Chemistry Applications
The derivatization strategies described above can be extended to install bioorthogonal handles, such as azides and alkynes, onto the 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol scaffold.[13][14] These functional groups are chemically inert in biological systems but can undergo highly specific "click" reactions.[15] For instance, an azide-containing acyl chloride can be used in Protocol 1 to generate an azido-functionalized derivative. This probe can then be used in live-cell imaging experiments through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions with a fluorescently-labeled alkyne.[13][16]
Conclusion and Future Perspectives
The protocols and strategies outlined in this guide provide a robust framework for the derivatization of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. By systematically applying these methods, researchers can generate a rich library of compounds for biological evaluation. The selective modification of the primary amino group allows for the introduction of a wide range of functionalities, enabling the fine-tuning of the molecule's properties for specific applications in drug discovery and chemical biology. Future work could explore the derivatization of the primary alcohol, potentially after protection of the more reactive amino group, to further expand the accessible chemical space.
References
-
Shreeve, J. M., et al. (2021). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Proceedings of the National Academy of Sciences. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry. [Link]
-
Regan, C. J., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. [Link]
-
Wallace, S., & Ràfols, C. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]
-
Abdel-Wahab, B. F., et al. (2022). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules. [Link]
-
Yıldırım, S., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences. [Link]
- Liu, J., et al. (1997). Reagents for detection of primary amines.
-
Trofimov, B. A., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
Fichez, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Gobis, K., et al. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry. [Link]
-
Trofimov, B. A., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]
-
Burke, A., et al. (2023). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. SynOpen. [Link]
-
Kumar, V., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Medicinal Chemistry Research. [Link]
-
Alelaimat, M. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Urbonas, D., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
-
van der Zouwen, M. W., et al. (2021). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]
-
Fichez, J., et al. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]
-
Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Al-Ostath, A. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry. [Link]
-
Alelaimat, M. A., et al. (2023). Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Semantic Scholar. [Link]
-
Wallace, S., & Ràfols, C. (2023). Bioorthogonal 4 H-pyrazole "click" reagents. Chemical Communications. [Link]
-
Li, J., et al. (2023). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. ChemRxiv. [Link]
-
de Oliveira, C. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. [Link]
-
Nocito, G., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. [Link]
-
Gârbia, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Li, J., & Yao, S. Q. (2019). Click chemistry and drug delivery: A bird's-eye view. RSC Chemical Biology. [Link]
-
McLaughlin, M. G., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. [Link]
-
Kawasaki, T., et al. (1988). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. [Link]
-
Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][9][13][17]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules. [Link]
-
Singh, S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Structural Elucidation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol using 1H NMR Spectroscopy
Introduction
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a bifunctional molecule incorporating a substituted pyrazole ring and a primary alcohol. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The presence of both a hydrogen-bond donating and accepting amino group, a nucleophilic hydroxyl group, and the aromatic pyrazole core makes this compound a versatile building block for the synthesis of novel pharmaceutical agents. Unambiguous structural confirmation is a critical first step in any drug discovery pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose. This application note provides a comprehensive guide to the analysis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol using high-resolution 1H NMR spectroscopy, detailing the theoretical basis for spectral interpretation, a complete experimental protocol, and an in-depth analysis of the expected spectrum.
Theoretical Background: Predicting the 1H NMR Spectrum
The 1H NMR spectrum of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a composite of signals arising from the distinct chemical environments of the protons in its two main structural fragments: the 3-aminopyrazole ring and the N-linked propanol chain.
1. The 3-Aminopyrazole Moiety:
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In our target molecule, the ring is substituted at the 3-position with an amino group (-NH2) and at the 1-position with the propanol chain. This substitution pattern results in two non-equivalent protons on the pyrazole ring, at positions 4 and 5.
-
H-4 Proton: The proton at the C4 position is expected to appear as a doublet. Its chemical shift is influenced by the electron-donating amino group at C3 and the N-alkylation at N1.
-
H-5 Proton: The proton at the C5 position will also appear as a doublet due to coupling with the H-4 proton. Its proximity to the N1-propanol substituent will influence its chemical environment.
The amino group (-NH2) protons typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to proton exchange.[1]
2. The Propan-1-ol Chain:
The propan-1-ol chain introduces three distinct sets of methylene protons and one hydroxyl proton.
-
N-CH2 (α-methylene): These protons are directly attached to the pyrazole N1 atom and are adjacent to another methylene group. They are expected to resonate as a triplet.
-
Internal-CH2 (β-methylene): This central methylene group is flanked by the α-methylene and the γ-methylene groups. Due to coupling with both neighboring methylene groups, this signal is anticipated to be a multiplet, likely a quintet or sextet.
-
O-CH2 (γ-methylene): These protons are adjacent to the hydroxyl group and the β-methylene group. They will appear as a triplet.
-
-OH Proton: The hydroxyl proton signal is often a broad singlet due to rapid chemical exchange with residual water or other exchangeable protons in the sample.[2][3] Its integration value will correspond to one proton. A common technique to confirm the identity of an -OH peak is to perform a D2O exchange experiment, which results in the disappearance of the signal.
The interplay of these structural features leads to a predictable, yet information-rich, 1H NMR spectrum.
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent. Its ability to form hydrogen bonds will help in resolving the -NH2 and -OH proton signals, which might otherwise be too broad or exchange too rapidly in non-polar solvents like chloroform-d (CDCl3).[4]
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d6.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent using a pipette.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
2. NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.[4]
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: Room temperature (e.g., 298 K).
-
Data Analysis and Interpretation
The following table summarizes the predicted 1H NMR spectral data for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. The predicted chemical shifts are based on known values for 3-aminopyrazole, propan-1-ol, and related N-substituted pyrazoles.[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Pyrazole) | ~7.3-7.6 | d | ~2-3 | 1H |
| H-4 (Pyrazole) | ~5.4-5.7 | d | ~2-3 | 1H |
| -NH2 (Amino) | ~4.5-5.5 | br s | - | 2H |
| N-CH2 (α) | ~4.0-4.3 | t | ~6-7 | 2H |
| O-CH2 (γ) | ~3.4-3.7 | t | ~6-7 | 2H |
| -OH (Hydroxyl) | ~4.0-5.0 | br s | - | 1H |
| Internal-CH2 (β) | ~1.8-2.1 | p/m | ~6-7 | 2H |
Detailed Interpretation:
-
Aromatic Region (δ 5.0-8.0 ppm): The two doublets corresponding to the pyrazole ring protons, H-4 and H-5, are expected in this region. The typical coupling constant for vicinal protons in a pyrazole ring is in the range of 2-3 Hz.[8][9]
-
Downfield Aliphatic Region (δ 3.0-5.0 ppm): This region will contain the signals for the methylene groups attached to heteroatoms (N and O) and the exchangeable protons. The α-methylene group (N-CH2) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the pyrazole ring. The γ-methylene group (O-CH2) will also be in this region. The broad singlets of the -NH2 and -OH groups are also anticipated here.
-
Upfield Aliphatic Region (δ 1.5-2.5 ppm): The β-methylene group, being further from the electron-withdrawing groups, will resonate at a higher field (lower ppm). Its multiplicity will be a pentet or multiplet due to coupling with the four neighboring protons on the α and γ carbons. The vicinal coupling constant for protons on sp3-hybridized carbons is typically in the range of 6-8 Hz.[10]
Visualizing the Structure-Spectrum Correlation
To aid in the assignment of the 1H NMR signals, the molecular structure with labeled protons is presented below, followed by a workflow diagram for the analysis.
Caption: Molecular structure of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Note: The above DOT script is a placeholder. A proper chemical structure diagram would be generated here with protons explicitly labeled for clarity in a full application note.
Caption: Workflow for 1H NMR analysis.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural verification of synthesized molecules like 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and the influence of local chemical environments, a detailed and unambiguous assignment of the proton signals can be achieved. The provided protocol and predicted spectral data serve as a robust guide for researchers in the pharmaceutical and chemical sciences, ensuring the integrity of their materials and the reliability of their subsequent research.
References
-
Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(24), 4578. Available at: [Link]
- The Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene.
-
Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(11), 1593-1600. Available at: [Link]
-
Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. Available at: [Link]
-
Vashchenko, A. V., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(3), M1149. Available at: [Link]
-
ResearchGate. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
-
ResearchGate. (2018). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Available at: [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Aminopyrazole(1820-80-0) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Propanol(71-23-8) 1H NMR spectrum [chemicalbook.com]
- 7. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Mass Spectrometry of Pyrazole-Containing Compounds
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster pharmaceuticals.[2] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction therapy Sildenafil, and the formerly marketed anti-obesity agent Rimonabant.[1][2] The continued exploration of pyrazole derivatives as therapeutic agents necessitates robust and reliable analytical methodologies for their characterization, quantification, and metabolic profiling.[2][4][5]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the definitive tool for the analysis of pyrazole-containing compounds in complex matrices. Its high sensitivity, selectivity, and structural elucidation capabilities are indispensable for researchers, scientists, and drug development professionals. This comprehensive guide provides an in-depth exploration of the mass spectrometric behavior of pyrazole derivatives, offering both foundational knowledge and practical, field-proven protocols.
Fundamental Principles: Ionization and Fragmentation of Pyrazole-Containing Compounds
A thorough understanding of how pyrazole-containing molecules behave within the mass spectrometer is paramount for developing effective analytical methods. This section delves into the key aspects of their ionization and subsequent fragmentation.
Ionization: The Gateway to Mass Analysis
Electrospray ionization (ESI) is the most prevalent ionization technique for the analysis of pyrazole-containing pharmaceuticals due to their typical polarity and the presence of basic nitrogen atoms. In positive ion mode ESI, the pyrazole ring readily accepts a proton, leading to the formation of the protonated molecule, [M+H]⁺. The basicity of the pyrazole ring (pKa ≈ 2.5) is sufficient for protonation under typical reversed-phase LC conditions.[2]
It is also crucial to be aware of the potential for adduct formation, where the analyte molecule associates with ions present in the mobile phase or from the sample matrix. Common adducts observed in ESI-MS include sodium [M+Na]⁺ and potassium [M+K]⁺. While these adducts can sometimes be analytically useful, they can also complicate spectral interpretation and reduce the intensity of the desired protonated molecule. Careful optimization of mobile phase additives and source conditions can help to minimize unwanted adduct formation.
Fragmentation: Unraveling the Molecular Structure
Upon entering the collision cell of a tandem mass spectrometer, the protonated pyrazole-containing molecules undergo collision-induced dissociation (CID), resulting in a series of characteristic fragment ions. The fragmentation patterns are highly dependent on the nature and position of substituents on the pyrazole ring and any appended functional groups.[1]
Core Pyrazole Ring Fragmentation:
The fundamental fragmentation pathways of the unsubstituted pyrazole ring primarily involve the expulsion of neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N₂). These processes are often initiated by the cleavage of the weakest bonds within the heterocyclic ring, particularly the N-N bond.[6] The presence of substituents significantly influences these core fragmentation routes, often leading to more complex and informative fragmentation spectra.[1]
Influence of Substituents:
The type and position of substituents on the pyrazole ring dictate the predominant fragmentation pathways.[1] For instance:
-
Alkyl and Aryl Substituents: These groups can influence the stability of the resulting fragment ions and may themselves undergo fragmentation.
-
Electron-Withdrawing Groups (e.g., Nitro, Cyano): These substituents can significantly alter the electron distribution within the pyrazole ring, leading to characteristic fragmentation patterns, such as the loss of NO or the entire nitro group.
-
Halogens (e.g., Chloro, Bromo): The presence of halogens is often readily identified by their characteristic isotopic patterns in the mass spectrum. Fragmentation may involve the loss of the halogen radical or hydrogen halide.
The following sections will explore the specific fragmentation pathways of several key pyrazole-containing drugs.
Case Studies: Fragmentation of Key Pyrazole-Containing Pharmaceuticals
To illustrate the principles of pyrazole fragmentation, we will examine the mass spectral behavior of three prominent drugs: Celecoxib, Sildenafil, and Rimonabant.
Celecoxib Fragmentation Pathway
Celecoxib, a selective COX-2 inhibitor, possesses a central pyrazole ring substituted with tolyl and trifluoromethyl groups, and a sulfonamide-containing phenyl group at the N1 position. Its fragmentation in positive ion ESI-MS/MS is well-characterized.
Caption: Fragmentation pathway of Celecoxib.
Sildenafil Fragmentation Pathway
Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, features a pyrazolopyrimidinone core. Its fragmentation is characterized by cleavages within the piperazine ring and the ethoxyphenyl group.
Caption: Fragmentation pathway of Rimonabant.
Quantitative Analysis: LC-MS/MS Method Development and Protocols
The development of a robust and reliable LC-MS/MS method for the quantification of pyrazole-containing compounds requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering components that can cause ion suppression or contaminate the LC-MS system. [7][8][9][10]The two most common techniques for small molecule extraction from plasma are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to liquid-liquid extraction. [5][11][12][13] Workflow for Protein Precipitation:
Caption: General workflow for protein precipitation.
Step-by-Step Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE generally provides cleaner extracts than PPT, leading to reduced matrix effects and improved assay sensitivity. [14]The choice of extraction solvent is critical and depends on the polarity of the analyte.
Workflow for Liquid-Liquid Extraction:
Caption: General workflow for liquid-liquid extraction.
Step-by-Step Protocol:
-
To 200 µL of plasma in a glass tube, add the internal standard.
-
Add a suitable buffer to adjust the pH (e.g., ammonium acetate buffer) to ensure the analyte is in a neutral form.
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for pyrazole-containing compounds. A C18 or C8 stationary phase is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation and peak shape.
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
For quantitative analysis, tandem mass spectrometry is typically operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to transmit the precursor ion (e.g., the [M+H]⁺ of the analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to transmit a specific product ion. This highly selective process minimizes background noise and enhances the signal-to-noise ratio, leading to excellent sensitivity and specificity.
Table 1: Exemplary LC-MS/MS Parameters for Selected Pyrazole-Containing Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Celecoxib | 382.1 | 316.1 | 25-35 | Loss of SO₂. [15][16][17][18][19] |
| Sildenafil | 475.2 | 283.2 | 30-40 | Fragmentation of the piperazine ring. [9][20][21][22][23][24] |
| Rimonabant | 463.1 | 363.1 | 25-35 | Loss of the piperidine ring followed by HCl. [25][26][27] |
| Fipronil | 436.9 | 330.9 | 20-30 | Loss of the trifluoromethylsulfinyl group. [11][28][29][30] |
| Ethiprole | 397.0 | 254.0 | 20-30 | Cleavage of the ethylsulfinyl group. [31] |
| Pyraclostrobin | 388.1 | 194.1 | 15-25 | Cleavage of the methoxyacrylate group. [32][33] |
Note: Optimal collision energies are instrument-dependent and should be determined empirically.
Troubleshooting Common Issues in the Analysis of Pyrazole-Containing Compounds
Even with well-developed methods, analytical challenges can arise. This section addresses some common issues and provides practical troubleshooting advice.
-
Ion Suppression: This phenomenon, where co-eluting matrix components reduce the ionization efficiency of the analyte, is a major concern in LC-MS/MS. [7][8][10][34] * Symptoms: Low analyte response, poor reproducibility, and inaccurate quantification.
-
Solutions:
-
Improve sample preparation to remove interfering matrix components (e.g., switch from PPT to LLE or use solid-phase extraction).
-
Optimize chromatographic separation to resolve the analyte from the suppression zone.
-
Dilute the sample, if sensitivity allows.
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar ion suppression.
-
-
-
Poor Peak Shape: Peak tailing or fronting can compromise resolution and integration accuracy. [12][26][35][36] * Causes for Tailing with Basic Compounds like Pyrazoles: Secondary interactions between the basic nitrogen atoms of the pyrazole and residual acidic silanol groups on the silica-based stationary phase. [37] * Solutions:
- Use a column with high-purity silica and effective end-capping.
- Adjust the mobile phase pH to ensure consistent protonation of the analyte (typically 2-3 pH units below the pKa).
- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.
- Ensure the injection solvent is not significantly stronger than the initial mobile phase.
-
Unexpected Adduct Formation: The presence of high-intensity sodium or potassium adducts can reduce the signal of the desired protonated molecule.
-
Causes: Contamination of the mobile phase, vials, or sample with alkali metal salts.
-
Solutions:
-
Use high-purity solvents and additives.
-
Avoid using glassware that has been washed with detergents containing sodium salts.
-
Consider using plastic vials and pipette tips.
-
Optimize in-source fragmentation parameters to promote the dissociation of adducts.
-
-
Conclusion
The mass spectrometric analysis of pyrazole-containing compounds is a powerful and essential tool in modern scientific research and drug development. A thorough understanding of their ionization and fragmentation behavior, coupled with the implementation of robust and optimized analytical protocols, is key to obtaining high-quality, reliable data. The application notes and protocols presented in this guide provide a comprehensive framework for researchers to successfully navigate the complexities of analyzing this important class of molecules. By leveraging the principles and practical advice outlined herein, scientists can confidently characterize and quantify pyrazole-containing compounds, thereby advancing our understanding of their biological roles and therapeutic potential.
References
-
Patel, N. P., Sanyal, M., Shrivastav, P. S., & Patel, B. N. (2018). ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. ResearchGate. [Link]
-
MS² fragmentation by collision-induced dissociation (CID) mass spectra... (n.d.). ResearchGate. Retrieved from [Link]
-
Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes. (n.d.). PMC. Retrieved from [Link]
-
Nishiwaki, T. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]
-
MRM transitions, collision energy and retention time for the 42 analytes and surrogate. (n.d.). ResearchGate. Retrieved from [Link]
-
Dissipation, residue distribution, and risk assessment of ethiprole and its metabolites in rice under various open field conditions. (2023). PubMed. [Link]
-
Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. (2014). NIH. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2005). LCGC International. [Link]
-
MRM chromatograms of (a) blank, (b) sildenafil and N-desmethyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). NIH. [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. (2016). NIH. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2013). Chromatography Online. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Determination of Sildenafil Citrate Adulterated in a Dietary Supplement Capsule by LC/MS/MS. (2010). Journal of Food and Drug Analysis. [Link]
-
Spectrophotometric determination of sildenafil citrate drug in tablets. Spectroscopic characterization of the solid charge transfer complexes. (2013). Bulgarian Chemical Communications. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]
-
Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry. (2008). PubMed. [Link]
-
Proposed major fragmentation pathways of FIP with m/z of fragment ions below the corresponding structure. (n.d.). ResearchGate. Retrieved from [Link]
-
Dissipation of pyraclostrobin and its metabolite BF-500-3 in maize under field conditions. (2013). PubMed. [Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (2014). Analytical Methods. [Link]
-
MRM transitions, fragmentation and colision energies. (n.d.). ResearchGate. Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). RSC Publishing. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Hilaris Publishing. Retrieved from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. [Link]
-
Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. (2019). MDPI. [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube. [Link]
-
Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma. (2008). PubMed. [Link]
-
Chromatographic and mass spectra of pyraclostrobin in real samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
-
QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS. (2024). MDPI. [Link]
-
Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
-
Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS. (2024). PMC. [Link]
-
Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. (2021). PubMed Central. [Link]
-
Optimized MRM transitions and collision energies for 14 internal... (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. (n.d.). Waters Corporation. Retrieved from [Link]
-
LC/MS/MS analyses using MRM for the determination of sildenafil and... (n.d.). ResearchGate. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. (2018). YouTube. [Link]
-
(PDF) ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. (2018). ResearchGate. [Link]
-
HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. (2001). PubMed. [Link]
-
Pharmacodynamics and pharmacokinetics of rimonabant. (n.d.). ResearchGate. Retrieved from [Link]
-
Proposed fragmentation pattern with structures for the productions of fipronil and four metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2011). CORE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bcc.bas.bg [bcc.bas.bg]
- 22. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Dissipation, residue distribution, and risk assessment of ethiprole and its metabolites in rice under various open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dissipation of pyraclostrobin and its metabolite BF-500-3 in maize under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 36. chromtech.com [chromtech.com]
- 37. welch-us.com [welch-us.com]
Application Note & Protocols: Purification of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a key heterocyclic building block in modern drug discovery and materials science. Recognizing the compound's unique bifunctional nature—possessing both a basic aminopyrazole moiety and a polar hydroxyl group—this document outlines three primary purification strategies: Purification via Acid Addition Salt Crystallization, Optimized Column Chromatography, and Preparatory Acid-Base Extraction. Each section explains the underlying chemical principles, offers step-by-step experimental protocols, and includes troubleshooting guidance to address common challenges. The methodologies are designed for researchers, medicinal chemists, and process development scientists, ensuring the attainment of high-purity material essential for downstream applications.
Introduction: The Challenge of Purifying Polar Aminopyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs[1]. The aminopyrazole motif, in particular, offers a versatile handle for further chemical elaboration. 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol combines this important core with a propanol sidechain, creating a polar, bifunctional molecule with distinct purification challenges. Its amino group and pyrazole nitrogens provide basic handles, while the hydroxyl group enhances polarity and hydrogen-bonding capacity.
Achieving high purity (>99%) is non-negotiable for pharmaceutical applications, as even trace impurities can alter biological activity or lead to unforeseen toxicity. Standard purification techniques must be adapted to accommodate the compound's high polarity, potential for strong interaction with stationary phases (e.g., silica gel), and sensitivity to air and light[2][3]. This guide provides a rational, multi-tiered approach to purifying this molecule, from crude initial cleanup to final polishing.
Compound Profile & Physicochemical Properties
A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. The following table summarizes key data, derived from structurally related compounds and computational predictions, which informs the choice of solvents, pH, and chromatographic conditions.
| Property | Value / Description | Rationale & Impact on Purification |
| Molecular Formula | C₆H₁₁N₃O | --- |
| Molecular Weight | 141.17 g/mol | Influences diffusion rates and elution profiles. |
| Appearance | Likely a viscous oil or low-melting solid | The parent 3-aminopyrazole is a low-melting solid[2][3]. The propanol chain may lower the melting point. Physical state dictates handling procedures. |
| Polarity | High | The presence of -NH₂ and -OH groups, plus two ring nitrogens, makes the molecule highly polar. This predicts strong retention on normal-phase silica and good solubility in polar solvents. |
| pKa (Predicted) | ~4-5 (Pyridinic N), ~6-7 (Anilinic NH₂) | The molecule is basic. This allows for manipulation of its charge state with pH, which is the cornerstone of acid-base extraction and acid addition salt crystallization. |
| Solubility Profile | Soluble in polar protic solvents (Methanol, Ethanol, Water). Limited solubility in nonpolar solvents (Hexane, Toluene). | Guides the selection of solvents for recrystallization, chromatography, and extractions. High solubility in methanol is noted for the parent aminopyrazole[2][3]. |
| Sensitivities | Potential sensitivity to air and light[2][3]. | Purification and storage should be conducted under an inert atmosphere (N₂ or Ar) and in amber glassware where possible. |
Strategic Overview of Purification
A multi-step approach is often most effective. The optimal path depends on the initial purity of the crude material and the final purity required.
Caption: Overall purification workflow decision tree.
Method 1: Purification via Acid Addition Salt Crystallization
This is a powerful and scalable technique that leverages the basicity of the aminopyrazole moiety. By converting the free base into a salt, its solubility characteristics are dramatically altered, often leading to the crystallization of a highly pure salt from a solution containing soluble neutral or less basic impurities[4][5].
Causality & Mechanism: The target compound contains several basic nitrogen atoms. Reaction with a stoichiometric amount of a suitable acid (e.g., oxalic acid, phosphoric acid) in an appropriate organic solvent protonates these sites, forming an ionic salt. This salt typically has lower solubility in moderately polar organic solvents compared to the free base, forcing it to crystallize out of solution in high purity.
Caption: Workflow for purification by acid salt crystallization.
Protocol 1: Oxalate Salt Crystallization
-
Dissolution: Dissolve the crude 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (1.0 eq) in a minimal amount of warm ethanol (approx. 5-10 mL per gram of crude material).
-
Acid Preparation: In a separate flask, prepare a saturated solution of oxalic acid (0.5 eq for the dioxalate or 1.0 eq for the monooxalate, experimentation required) in ethanol.
-
Salt Formation & Precipitation: While stirring the solution from Step 1, add the oxalic acid solution (Step 2) dropwise. A precipitate should begin to form. The addition of a non-polar co-solvent like ethyl acetate can sometimes promote precipitation.
-
Crystallization: Once addition is complete, slowly cool the mixture to 0-4 °C and allow it to stand for several hours to maximize crystal growth.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove residual soluble impurities.
-
Drying: Dry the purified salt under high vacuum.
-
(Optional) Free Base Liberation: To recover the free base, dissolve the salt in water, basify the solution to pH > 10 with a mild base like sodium carbonate, and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Troubleshooting for Method 1
| Problem | Probable Cause | Recommended Solution |
| Oiling Out | The salt is more soluble than expected, or the cooling rate is too fast. | Use a more dilute solution, cool more slowly, or try a different solvent system (e.g., isopropanol, acetone)[4]. |
| No Precipitation | The salt is too soluble in the chosen solvent. | Add a non-polar anti-solvent (e.g., ethyl acetate, heptane) dropwise until turbidity persists. |
| Low Recovery | The salt has significant solubility even when cold. | Minimize the volume of solvent used. Ensure the wash solvent is ice-cold. Check the filtrate for product. |
Method 2: Optimized Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase[6]. For a polar amine like our target, standard silica gel chromatography can be problematic due to strong, irreversible adsorption to acidic silanol groups, resulting in significant product loss and severe peak tailing.
Causality & Mechanism: To overcome this, the stationary phase's acidity must be neutralized. This is typically achieved by adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase[7]. Alternatively, a less acidic stationary phase like alumina can be used, or a different chromatographic mode such as Hydrophilic Interaction Chromatography (HILIC) can be employed for highly polar molecules[8][9].
Caption: General workflow for purification by column chromatography.
Protocol 2: Modified Normal-Phase Flash Chromatography
-
TLC Method Development:
-
On a silica TLC plate, spot the crude material.
-
Develop the plate in various solvent systems. A good starting point is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
To the optimal solvent system, add 0.5-1% triethylamine (NEt₃) and observe if the spot corresponding to the product becomes sharper and moves with a reasonable Rf (0.2-0.4).
-
Example Eluent: DCM:MeOH:NEt₃ (90:9:1) or EtOAc:MeOH:NEt₃ (95:4:1).
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% EtOAc + 1% NEt₃).
-
Pack the column under positive pressure and ensure it is well-compacted and free of air bubbles. Equilibrate with 2-3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution and evaporate the solvent completely to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Collection:
-
Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 0% to 10% MeOH in EtOAc, always maintaining 1% NEt₃).
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the mobile phase using a rotary evaporator. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene for complete removal.
-
Troubleshooting for Method 2
| Problem | Probable Cause | Recommended Solution |
| Streaking/Tailing on TLC | Strong interaction with acidic silica. | Add 0.5-1% triethylamine or 1-2% ammonia (in methanol) to the eluent. |
| Product Won't Elute | Compound is too polar for the mobile phase. | Use a more polar eluent system (e.g., increase MeOH percentage). Consider HILIC or reverse-phase chromatography[8]. |
| Poor Separation | Impurities have similar polarity. | Use a shallower gradient during elution. Try a different solvent system (e.g., replace DCM/MeOH with EtOAc/Heptane/MeOH). |
Method 3: Preparatory Acid-Base Extraction
This is a classic, cost-effective technique for performing a bulk separation of basic compounds from neutral or acidic impurities. It is an excellent first-pass purification for very crude reaction mixtures before applying a higher-resolution technique.
Causality & Mechanism: The basic aminopyrazole is soluble in organic solvents in its neutral (free base) form. When an aqueous acid solution is introduced, the compound is protonated, forming a water-soluble salt. This salt partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The process is then reversed by basifying the aqueous layer and re-extracting the purified free base into a fresh organic solvent[10].
Caption: Workflow for purification by acid-base extraction.
Protocol 3: Liquid-Liquid Acid-Base Extraction
-
Initial Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1M aqueous hydrochloric acid (HCl). Combine the aqueous layers.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined acidic aqueous layer once with a fresh portion of EtOAc/DCM and discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is > 10.
-
Product Extraction: Extract the basified aqueous layer three times with a fresh, equal volume of EtOAc/DCM.
-
Drying and Concentration: Combine the organic layers from Step 5, dry over anhydrous magnesium or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the partially purified product.
Purity Assessment
The efficacy of any purification protocol must be validated. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass confirmation and a quantitative measure of purity.
-
Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.
References
- WO2011076194A1 - Method for purifying pyrazoles.
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles.
-
3-Amino-5-hydroxypyrazole. PubChem. [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Column chromatography. Columbia University. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. ResearchGate. [Link]
-
Pyrazol-3-ylamine. PubChem. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH. [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Advice sought:Polar GC columns for separation of amino acids. Chromatography Forum. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]
-
Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 3. 3-Aminopyrazole price,buy 3-Aminopyrazole - chemicalbook [chemicalbook.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Introduction: Welcome to the technical support guide for the synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized for its unique structural motifs that can engage with various biological targets.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. These include the potential for regioisomeric side products due to the tautomeric nature of the 3-aminopyrazole starting material, challenges in purification, and optimization of reaction conditions.[3][4]
This guide is designed for chemistry professionals engaged in this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate these challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The primary synthetic route considered is the N-alkylation of 3-aminopyrazole with a 3-carbon electrophile containing a protected or unprotected hydroxyl group.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Probable Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to suboptimal conditions.
-
Solution:
-
Temperature: Many N-alkylation reactions of pyrazoles require heating.[5] If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, then 80 °C) while monitoring by TLC or LC-MS.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the limiting reagent every few hours.
-
Base Strength: The pKa of the pyrazole N-H is crucial. If a weak base like potassium carbonate (K₂CO₃) is insufficient, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to fully deprotonate the pyrazole for efficient alkylation.[6] However, stronger bases can increase the formation of side products, so this should be evaluated carefully.
-
-
-
Probable Cause 2: Side Product Formation. The most significant side product is often the undesired N-2 alkylated regioisomer. 3-Aminopyrazole exists in tautomeric forms, exposing both N-1 and N-2 to alkylation.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the alkylation. Polar aprotic solvents like DMF or acetonitrile are common.[5] Experimenting with different solvents may alter the tautomeric equilibrium and favor N-1 alkylation.
-
Bulky Electrophile: If possible, using an electrophile with a bulky protecting group on the hydroxyl moiety can sterically hinder attack at the more sterically crowded N-2 position.
-
-
-
Probable Cause 3: Degradation of Starting Materials or Product. 3-aminopyrazole can be sensitive, and the product may degrade under harsh conditions.
-
Solution:
-
Purity of Starting Materials: Always use high-purity 3-aminopyrazole and alkylating agent.
-
Inert Atmosphere: If using strong, air-sensitive bases like NaH, ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base and potential side reactions.
-
-
Troubleshooting Flowchart
Below is a visual guide to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am seeing multiple product spots on my TLC plate and complex signals in my NMR spectrum. What is happening?
A2: This is a classic sign of regioisomer formation.
-
Cause: The 3-aminopyrazole starting material is an unsymmetrical heterocycle with two reactive nitrogen atoms in the ring. Alkylation can occur at either the N-1 or N-2 position, leading to two different constitutional isomers: 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (desired) and 3-(5-amino-1H-pyrazol-1-yl)propan-1-ol (isomer). These isomers often have very similar polarities, making them difficult to separate.[4]
-
Solution:
-
Characterization: Use 2D NMR techniques (like HMBC and NOESY) to definitively identify the major and minor isomers.
-
Separation: Attempt separation using column chromatography with a shallow solvent gradient.[5] Sometimes, changing the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve resolution.
-
Reaction Optimization: The best approach is to improve the regioselectivity of the reaction itself.
-
Protecting Groups: Consider temporarily protecting the exocyclic amino group. This can alter the electronic properties and steric environment of the pyrazole ring, potentially favoring alkylation at the desired N-1 position.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer over the other.
-
-
Frequently Asked Questions (FAQs)
Q: What are the best starting materials for this synthesis?
A: The choice of the 3-carbon electrophile is critical.
-
Option A: 3-Chloropropan-1-ol or 3-Bromopropan-1-ol. These are readily available. However, the free hydroxyl group can potentially interfere with the reaction, for example, by competing as a nucleophile or reacting with a strong base.
-
Option B: 1-Bromo-3-(tert-butyldimethylsilyloxy)propane. Using a protected alcohol, such as with a TBDMS or other silyl ether, is often the superior strategy. This prevents side reactions of the hydroxyl group and allows for a cleaner reaction. The protecting group can be easily removed in a subsequent step with a fluoride source (like TBAF) or acid.
Q: Which base and solvent combination is recommended to start with?
A: A good starting point for optimization is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF).[5] This combination is effective for many pyrazole alkylations, is relatively mild, and avoids the handling issues associated with stronger, air-sensitive bases.
| Parameter | Starting Recommendation | Rationale |
| Base | K₂CO₃ (2.0 eq.) | Mild, easy to handle, effective for many pyrazole deprotonations. |
| Solvent | DMF or Acetonitrile | Polar aprotic; effectively solvates the reagents and facilitates Sₙ2 reaction.[5] |
| Temperature | 60-80 °C | Provides sufficient energy for alkylation without promoting excessive side product formation. |
| Atmosphere | Nitrogen | Prevents potential oxidative side reactions and is good practice, especially if scaling up. |
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Stain: Use a potassium permanganate (KMnO₄) stain, as the alcohol moiety in the product will show up clearly. UV light is also effective for visualizing the pyrazole ring.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 50-70% EtOAc) or dichloromethane and methanol (e.g., 5-10% MeOH) typically provides good separation.
-
Confirmation: For unambiguous monitoring, especially when dealing with isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the disappearance of starting material ions and the appearance of product ions with the correct mass-to-charge ratio.
Detailed Experimental Protocol: N-Alkylation using a Protected Alcohol
This protocol describes a robust, two-step procedure for the synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, designed to minimize side reactions and simplify purification.
Synthesis Pathway
Caption: Two-step synthesis via a protected intermediate.
Step 1: Synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propyl(tert-butyl)dimethylsilane
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminopyrazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the pyrazole).
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Addition of Electrophile: Add 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of 3-aminopyrazole.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to isolate the protected product.
Step 2: Deprotection to Yield 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
-
Reagent Setup: Dissolve the purified protected intermediate (1.0 eq.) from Step 1 in tetrahydrofuran (THF, approx. 0.1 M).
-
Deprotection Agent: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.) dropwise to the solution at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture multiple times with a more polar solvent system like 10% isopropanol in chloroform or ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 5% to 15% methanol in dichloromethane) to yield the final, pure alcohol.
References
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. PubMed Central. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratory of Molecular, Macromolecular Chemistry and Materials. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. Available at: [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the pyrazole core. In my experience, while pyrazole synthesis is a cornerstone of heterocyclic chemistry, it is not without its nuances. Side reactions, low yields, and purification challenges are common hurdles.
This document moves beyond simple protocols. It is structured as a series of frequently asked questions (FAQs) that address the most common and critical issues encountered in the lab. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles. By explaining the "why" behind a problem, we can develop more robust and effective solutions. Let's troubleshoot your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
This is, by far, the most common issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of two different regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl carbons. The final product distribution is a result of a delicate balance between steric hindrance, electronic effects, and reaction conditions.
Causality: The Mechanistic Crossroads
The regiochemical outcome is determined by which nitrogen of the substituted hydrazine attacks which carbonyl group of the 1,3-dicarbonyl compound. In the case of a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicity. The terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted -NHR group.
The reaction pathway typically proceeds through one of two main intermediates after the initial condensation: a hydrazone or an enamine. The reaction conditions, particularly the pH, play a critical role in directing this pathway.
-
Under Acidic Conditions: The reaction is often initiated by the more nucleophilic terminal nitrogen (-NH₂) attacking the more reactive carbonyl group (less sterically hindered or more electrophilic). This is followed by cyclization and dehydration.
-
Under Neutral or Basic Conditions: The pathway can be less predictable, and both nitrogens may compete in the initial attack, leading to isomer mixtures.
A key strategy for controlling regioselectivity is to exploit the differences in reactivity between the two carbonyl groups of the dicarbonyl compound and the two nitrogen atoms of the hydrazine.[1][2]
Troubleshooting Protocol: Enhancing Regioselectivity
If you are observing an equimolar or inseparable mixture of regioisomers, consider the following strategic adjustments.[1]
1. Solvent and pH Optimization:
This is often the most effective and straightforward parameter to adjust.
-
Strategy: Switch from a protic solvent like ethanol to a polar aprotic solvent (e.g., DMF, DMAc) in the presence of a strong acid.[1]
-
Protocol:
-
Dissolve your 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMAc).
-
Add the arylhydrazine hydrochloride salt directly.
-
To this mixture, add a catalytic amount of concentrated HCl (e.g., 10 N solution).
-
Stir the reaction at ambient temperature and monitor by TLC or LC-MS.
-
-
Rationale: In polar aprotic solvents, an acidic medium accelerates the key dehydration steps and can significantly favor the formation of one regioisomer over the other. For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in DMAc/HCl gives excellent regioselectivity (98:2), whereas the same reaction in ethanol yields nearly a 1:1 mixture.[1]
2. Leveraging Steric and Electronic Effects:
The inherent properties of your substrates can be used to your advantage.
-
Strategy: Choose substrates where the electronic and steric differences between the two carbonyl groups are maximized. A bulky substituent (like t-butyl) will sterically hinder the attack at the adjacent carbonyl, directing the hydrazine to the other carbonyl group. Similarly, a strong electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Example: In the synthesis of 3,5-disubstituted pyrazoles, if one substituent is bulky and the other is small, the incoming hydrazine will preferentially attack the less hindered carbonyl carbon.[1]
| Condition | Protic Solvent (e.g., Ethanol) | Polar Aprotic Solvent + Acid (e.g., DMAc/HCl) |
| Typical Outcome | Often results in a mixture of regioisomers. | High regioselectivity can be achieved. |
| Mechanism | Competing reaction pathways. | Favors a single, controlled pathway. |
| Recommendation | Use for symmetrical dicarbonyls. | Recommended for unsymmetrical dicarbonyls. |
FAQ 2: The yield of my pyrazole synthesis is unexpectedly low. What are the likely causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis can typically be attributed to three main factors: incomplete reaction, formation of stable but undesirable side-products, or loss of product during workup and purification.
Causality: Kinetic vs. Thermodynamic Bottlenecks
The Knorr pyrazole synthesis is a condensation reaction that involves the formation and loss of two molecules of water.[3] The final aromatization step provides a strong thermodynamic driving force. However, the reaction can stall if the intermediate steps, particularly the dehydration to form the final aromatic ring, are kinetically slow.
Furthermore, intermediates can be diverted into side reactions. For instance, recent studies using transient flow methodology have identified that the reaction mechanism can be more complex than traditionally thought, involving intermediates from the di-addition of hydrazine.[4]
Troubleshooting Protocol: Optimizing for Yield
1. Facilitating Dehydration with Acid Catalysis:
-
Strategy: Add a catalytic amount of acid to accelerate the dehydration steps.
-
Protocol:
-
Rationale: The acid protonates the hydroxyl groups of the intermediates, converting them into better leaving groups (water) and thereby speeding up the kinetically slow dehydration and aromatization steps.
2. Managing Reaction Temperature and Time:
-
Strategy: Ensure the reaction is heated sufficiently and for an adequate duration to drive it to completion.
-
Rationale: Condensation reactions often require elevated temperatures to overcome the activation energy, especially for the dehydration steps. While many pyrazole syntheses are fast, some less reactive substrates may require several hours at reflux.[3] Always monitor your reaction by TLC to confirm that the starting material has been consumed before proceeding with the workup.
3. Careful Workup and Purification:
-
Strategy: Optimize the purification procedure to minimize product loss.
-
Protocol (Recrystallization):
-
After the reaction, cool the mixture slowly to allow for the gradual precipitation of the product. Rapid cooling can cause the product to "oil out."[5]
-
When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor, drastically reducing your isolated yield.[5]
-
Filter the cold suspension using a Büchner funnel and wash the collected solid with a small amount of cold solvent to remove impurities.[3]
-
FAQ 3: I'm observing an unexpected byproduct that is difficult to separate from my desired pyrazole. What could it be?
Answer:
The most common byproducts are often structurally related to the desired product, arising from incomplete reaction or alternative reaction pathways. In pyrazole synthesis, the most likely culprits are pyrazoline intermediates or, in some cases, di-addition products.
Causality: Incomplete Aromatization and Side Reactions
-
Pyrazoline Formation: When the synthesis starts from an α,β-unsaturated ketone and a hydrazine, the initial product is a pyrazoline. This non-aromatic heterocycle requires a subsequent oxidation step to be converted into the stable aromatic pyrazole.[1] If the oxidation is incomplete, you will isolate a mixture of the pyrazole and the pyrazoline.
-
Di-addition Products: Under certain conditions, a second molecule of hydrazine can add to the intermediate, leading to more complex structures that do not readily convert to the desired pyrazole.[4]
Troubleshooting Workflow: From Pyrazoline to Pyrazole
The following workflow illustrates the decision-making process when a pyrazoline intermediate is suspected.
Caption: Troubleshooting workflow for pyrazoline intermediates.
Experimental Protocol: In Situ Oxidation
-
Strategy: If you are using a pathway known to produce pyrazolines, incorporate an oxidizing agent directly into the reaction or as a subsequent step in the same pot.
-
Protocol (Iodine-mediated):
-
Perform the condensation of the α,β-unsaturated ketone with phenylhydrazine in glacial acetic acid.
-
Add one equivalent of iodine (I₂) to the reaction mixture.
-
Heat the reaction, which will facilitate both the cyclization and the subsequent oxidation to the pyrazole.[1]
-
-
Rationale: The oxidizing agent actively removes hydrogen from the pyrazoline ring, driving the formation of the thermodynamically stable aromatic pyrazole and preventing the isolation of the intermediate.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From α,β-Unsaturated Ketones to Pyrazoles: A Review of Recent Synthesis Methods. Molecules, 16(8), 6463-6483. Available from: [Link]
-
El-Faham, A., Dahlous, K. A., & Al-Othman, Z. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 743. Available from: [Link]
-
Schrecker, L., Dickhaut, J., & Holtze, C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448. Available from: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link]
-
Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2001). Catalytic, Asymmetric Synthesis of Pyrazoles and Pyrazolines. Organic Letters, 3(17), 2785-2788. Available from: [Link]
-
Hassan, A. S. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 2(4), 430-463. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of Aminopyrazole Derivatives
Welcome to the technical support center for the purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Aminopyrazoles are versatile building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis is often accompanied by purification challenges that can impede the progress of research and development. This guide addresses the most common issues in a practical question-and-answer format, offering field-proven insights and detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Profile & Characterization
Question 1: What are the most common impurities I should expect when synthesizing aminopyrazole derivatives, particularly from the reaction of β-ketonitriles and hydrazines?
Answer: The reaction of β-ketonitriles with hydrazines is a cornerstone of aminopyrazole synthesis, but it can lead to a variety of impurities that complicate purification.[2] Understanding the potential byproducts is the first step in developing a robust purification strategy.
-
Regioisomers: When using a monosubstituted hydrazine, the formation of regioisomers (e.g., 3-aminopyrazole vs. 5-aminopyrazole derivatives) is a primary challenge. The regiochemical outcome is influenced by factors such as the substitution pattern of the hydrazine and the reaction conditions (pH, solvent, temperature).[2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual β-ketonitriles and hydrazines in your crude product.
-
Side-Reaction Products: The self-condensation of β-ketonitriles or the reaction of hydrazine with other electrophilic species present can generate various byproducts. For instance, the dimerization of malononitrile before reaction with hydrazine can lead to the formation of 5-amino-4-cyanopyrazole.[2]
-
Residual Catalysts: If your synthesis involves transition-metal-catalyzed steps (e.g., palladium-catalyzed cross-coupling), residual metal catalysts can contaminate your final product.[4]
Expert Insight: The formation of regioisomers is often governed by the relative electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the reaction often favors attack of the more nucleophilic nitrogen of the hydrazine at the more electrophilic carbonyl carbon. Conversely, basic conditions can alter the regioselectivity.[2]
Chromatographic Purification
Question 2: My aminopyrazole derivative is showing significant tailing/streaking on a silica gel column. What is causing this and how can I fix it?
Answer: This is a very common issue stemming from the basic nature of the amino group on the pyrazole ring. The acidic silanol groups on the surface of the silica gel can interact strongly with the basic amine, leading to poor peak shape and, in some cases, irreversible adsorption.[5]
Here’s a systematic approach to address this:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent. This is a widely used and effective method.[5]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier in your eluent system (e.g., in a dichloromethane/methanol gradient).
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to improved peak shape.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
-
Reversed-Phase Chromatography (C18): For more polar aminopyrazole derivatives, reversed-phase chromatography using a C18 column with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) can be very effective.[6]
-
Question 3: I am struggling to separate two regioisomers of my aminopyrazole derivative by flash chromatography. What conditions should I try?
Answer: Separating regioisomers is a significant challenge due to their often very similar polarities.[7] A systematic approach to method development is crucial.
Workflow for Regioisomer Separation:
Caption: Workflow for optimizing regioisomer separation.
Detailed Protocol: Flash Chromatography for Regioisomer Separation
This protocol provides a starting point for the separation of aminopyrazole regioisomers. Optimization will be required based on the specific properties of your compounds.
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop the plates in solvent systems of varying polarity and composition. Good starting points include:
-
Hexane/Ethyl Acetate (e.g., 70:30, 50:50, 30:70)
-
Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)
-
Toluene/Acetone (e.g., 80:20, 60:40)
-
-
Visualize the spots under UV light and/or with a suitable stain.
-
Select the solvent system that provides the best separation (largest difference in Rf values) between the two regioisomers, with the lower-eluting spot having an Rf of approximately 0.2-0.3.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule of thumb is a 40-100:1 ratio of silica to crude material by weight).
-
Pack the column with silica gel as a slurry in the least polar solvent of your chosen system.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.
-
Wet Loading: Dissolve your crude material in the smallest possible volume of your mobile phase and carefully load it onto the column.
-
-
Elution:
-
Start with a mobile phase slightly less polar than the one that gave the optimal TLC separation.
-
If using a gradient, gradually increase the polarity of the mobile phase. A shallow gradient is often more effective for separating closely eluting compounds.
-
Collect fractions and monitor them by TLC.
-
-
Analysis:
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Confirm the identity and purity of each isomer using NMR and HPLC.
-
Table 1: Example Solvent Systems for Aminopyrazole Purification
| Compound Class | Stationary Phase | Example Solvent System | Notes |
| Non-polar aminopyrazoles | Silica Gel | Hexane/Ethyl Acetate gradient | A standard system for many organic compounds. |
| Moderately polar aminopyrazoles | Silica Gel | Dichloromethane/Methanol gradient | Good for compounds with moderate polarity. |
| Basic aminopyrazoles | Silica Gel | Dichloromethane/Methanol with 0.5% TEA | The added base improves peak shape. |
| Polar aminopyrazoles | C18 Reversed-Phase | Water/Acetonitrile with 0.1% Formic Acid | Suitable for more water-soluble derivatives. |
Recrystallization
Question 4: I would like to purify my aminopyrazole derivative by recrystallization. How do I choose a suitable solvent system?
Answer: Recrystallization is an excellent and cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
Common solvents to screen include: ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and water.
-
-
Solvent Pair Screening:
-
If no single solvent is ideal, a two-solvent system can be effective. This typically consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
-
Dissolve the compound in a minimal amount of the hot "solvent."
-
Add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
Detailed Protocol: Recrystallization of an Aminopyrazole Derivative
-
Dissolution: In a flask, add the chosen solvent to your crude aminopyrazole derivative. Heat the mixture to boiling while stirring to ensure complete dissolution. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Removal of Metal Catalysts
Question 5: My aminopyrazole synthesis involved a Suzuki coupling, and I'm concerned about palladium contamination. How can I effectively remove it?
Answer: Palladium contamination is a significant concern, especially in pharmaceutical applications. Fortunately, several effective methods are available for its removal.
-
Scavenger Resins: These are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols or amines. The crude product solution is stirred with the scavenger resin, which selectively binds the palladium. The resin is then easily removed by filtration.[8]
-
Activated Carbon: Treatment with activated carbon can be a cost-effective way to adsorb palladium residues. However, it can sometimes lead to the loss of the desired product due to non-specific adsorption.
-
Crystallization: In many cases, palladium impurities can be effectively removed during the crystallization of the final product.
Workflow for Palladium Removal:
Caption: Decision workflow for palladium removal.
Purity Analysis
Question 6: How can I accurately assess the purity of my final aminopyrazole derivative?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate your main compound from trace impurities and degradation products.
Key Considerations for HPLC Method Development:
-
Column: A C18 column is a good starting point for most aminopyrazole derivatives.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The addition of a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) can improve peak shape for basic compounds by protonating the amine and reducing interactions with residual silanols on the column.
-
Detection: UV detection is commonly used, with the wavelength chosen based on the UV absorbance maximum of your compound.
-
Validation: For drug development applications, the HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust.[9]
Table 2: Typical HPLC Conditions for Aminopyrazole Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
References
- Fichez, J., Busca, P., & Prestat, G. (2018).
- El-Abadelah, M. M., & Taha, M. O. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6).
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.
- MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2993.
- Biotage. (n.d.).
- Gholve, S. B., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311.
- WO2007034183A2. (2007). Process for the preparation of 4-aminopyrazole derivatives.
- US3920693A. (1975). Production of 3-aminopyrazoles.
- Schmitt, D. C., et al. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 80(15), 7541–7554.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Tong, S., Li, W., & Li, S.-W. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
- Mitchell, D., & Mitchell, I. S. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241.
-
JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Guide to Protein Chromatography/Purification. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
- [Source not further specified]. (n.d.).
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Source not further specified].
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- US5462960A. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- [Source not further specified]. (n.d.).
-
PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
- MDPI. (2020).
- NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799.
- ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Source not further specified].
- IJPSR. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1835-1843.
- MDPI. (n.d.).
- ResearchGate. (2019). Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. [Source not further specified].
- ResearchGate. (2025).
- PubMed. (2008). Improved physical stability of amorphous state through acid base interactions. Journal of Pharmaceutical Sciences, 97(11), 4844–4853.
- [Source not further specified]. (2021).
Sources
- 1. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. journaljpri.com [journaljpri.com]
Technical Support Center: Enhancing the Solution Stability of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Welcome to the technical support center for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Introduction: Understanding the Stability Challenges
3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a bifunctional molecule featuring a nucleophilic primary amine on a pyrazole ring and a primary alcohol on the side chain. This combination of functionalities, while synthetically versatile, presents inherent stability challenges in solution. The primary degradation pathways of concern are oxidation and pH-mediated reactions. The lone pair of electrons on the amino group and the pyrazole nitrogens are susceptible to oxidation, which can be catalyzed by trace metal ions, light, and dissolved oxygen. Furthermore, the basicity of the amino group and the pyrazole ring system makes the molecule's stability highly dependent on the pH of the solution.
This guide will walk you through the common stability issues encountered with 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol and provide validated strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is turning yellow/brown. What is causing this discoloration?
Answer:
The development of a yellow or brown hue in your solution is a common indicator of oxidative degradation. The amino and pyrazole functionalities are electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.
Causality:
-
Air Oxidation: The primary amino group can be oxidized by dissolved oxygen in the solvent. This process can be accelerated by exposure to light and elevated temperatures.
-
Metal-Catalyzed Oxidation: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or reagents can act as catalysts, significantly accelerating the rate of oxidation. These ions can facilitate the formation of reactive oxygen species (ROS) that readily attack the molecule.
-
Photodegradation: Pyrazole and its derivatives can be sensitive to light, particularly in the UV spectrum.[1][2][3] Exposure to ambient laboratory light over time can induce photochemical reactions leading to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Recommended Actions:
-
Solvent Preparation: Use high-purity solvents and freshly prepared buffers. To minimize dissolved oxygen, degas your solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use.
-
Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere whenever possible.
-
Use of Chelating Agents: To sequester catalytic metal ions, add a small amount of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your solution. A typical starting concentration is 0.1-1 mM.[4]
-
Light Protection: Prepare and store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
FAQ 2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
Answer:
A loss of the parent compound and the emergence of new peaks in your chromatogram suggest chemical degradation. For 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, the primary degradation pathways are oxidation and hydrolysis, particularly under non-optimal pH conditions.
Key Degradation Pathways:
-
Oxidation of the Amino Group: The primary amino group can be oxidized to form nitroso or nitro derivatives, or it can undergo oxidative coupling to form dimeric impurities.
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself can be susceptible to oxidative cleavage under harsh conditions.
-
Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) can potentially lead to ring-opening.[5]
-
Oxidation of the Propanol Side Chain: The primary alcohol of the propanol side chain can be oxidized to an aldehyde and further to a carboxylic acid.
Investigative Approach: Forced Degradation Studies
To identify the likely degradation products and establish a stability-indicating analytical method, a forced degradation study is highly recommended.[6][7] This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter.
| Stress Condition | Typical Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Potential for pyrazole ring opening (less common) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Potential for pyrazole ring opening (less common) |
| Oxidation | 3% H₂O₂ at room temp for 24-48h | N-oxides, nitroso/nitro derivatives, side-chain oxidation products |
| Thermal Degradation | 80°C in a dry oven for 48-72h | Various decomposition products |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photoproducts from pyrazole ring rearrangement[1][2][3] |
Analytical Workflow for Degradation Analysis:
Caption: Workflow for identifying degradation pathways.
FAQ 3: What is the optimal pH for storing 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol in solution, and what buffer system should I use?
Answer:
The optimal pH for solution stability is a balance between minimizing oxidation and preventing acid- or base-catalyzed degradation. For amines, a slightly acidic pH is often preferable to maintain the protonated, less reactive form of the amino group.
Scientific Rationale:
The predicted pKa of the conjugate acid of the 3-amino group on the pyrazole ring is approximately 4.5-5.5. At a pH below its pKa, the amino group will be predominantly in its protonated form (-NH₃⁺). This protonated form is significantly less susceptible to oxidation because the lone pair of electrons on the nitrogen is engaged in a bond with a proton and is therefore unavailable to participate in oxidative reactions.
However, a very low pH could potentially promote hydrolysis of the pyrazole ring, although this is generally less likely under mild acidic conditions. Conversely, at neutral or basic pH, the unprotonated, more nucleophilic amino group is more prone to oxidation.
Recommended pH and Buffer Systems:
-
Optimal pH Range: A pH range of 4.5 to 6.0 is recommended for optimal stability.
-
Recommended Buffers:
-
Acetate Buffer (pH 4.0 - 5.6): An excellent choice for this pH range.
-
Citrate Buffer (pH 3.0 - 6.2): Provides good buffering capacity and the citrate ion can also act as a mild chelating agent.
-
Phosphate Buffer (pH 6.0 - 8.0): If a pH closer to neutral is required, a phosphate buffer can be used, but be aware that the stability of the compound may be reduced.
-
Important Considerations:
-
Buffer-Analyte Interactions: Be aware that some buffer components can interact with your compound. It is advisable to test a couple of different buffer systems to ensure compatibility.[8][9]
-
Ionic Strength: Maintain a consistent ionic strength in your solutions, as this can also influence reaction rates.
FAQ 4: Can I use antioxidants to improve the stability of my solution? If so, which ones are recommended?
Answer:
Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation. Antioxidants work by either scavenging free radicals or by being preferentially oxidized, thereby protecting the active compound.
Types of Antioxidants and Mechanisms:
-
Reducing Agents/Oxygen Scavengers: These compounds have a lower redox potential than 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol and are therefore oxidized more readily.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is very effective at scavenging a wide range of reactive oxygen species. A typical starting concentration is 0.01% - 0.1% (w/v).
-
Sodium Metabisulfite: Another effective water-soluble antioxidant. Use with caution as it can react with certain functional groups.
-
-
Chain-Terminating Antioxidants: These compounds interrupt the propagation of free radical chain reactions.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that is effective at very low concentrations. More suitable for organic solvent systems or lipid-based formulations.
-
Recommended Antioxidants for Aqueous Solutions:
| Antioxidant | Recommended Starting Concentration | Mechanism of Action |
| Ascorbic Acid | 0.01% - 0.1% (w/v) | Reducing Agent / Oxygen Scavenger |
| EDTA | 0.01% - 0.05% (w/v) | Chelating Agent (prevents metal-catalyzed oxidation) |
Experimental Protocol: Evaluating Stabilizer Efficacy
-
Prepare Stock Solutions:
-
A concentrated stock of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol in your chosen buffer.
-
Stock solutions of your chosen stabilizers (e.g., 1% Ascorbic Acid, 0.5% EDTA).
-
-
Prepare Test Solutions:
-
Control: Compound in buffer alone.
-
Test 1: Compound in buffer + Ascorbic Acid.
-
Test 2: Compound in buffer + EDTA.
-
Test 3: Compound in buffer + Ascorbic Acid + EDTA.
-
-
Incubation: Store aliquots of each solution under both ambient and accelerated (e.g., 40°C) conditions, protected from light.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week).
-
Evaluation: Compare the percentage of the parent compound remaining in each solution over time to determine the most effective stabilization strategy.
FAQ 5: How can I improve the long-term stability of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol for storage?
Answer:
For long-term storage, removing the solvent is the most effective way to prevent solution-state degradation. Lyophilization (freeze-drying) is an excellent method for this purpose.
Lyophilization Protocol:
-
Solution Preparation: Dissolve the compound in a suitable solvent system, preferably one with a low salt concentration that is amenable to lyophilization (e.g., water or a solution with a volatile buffer like ammonium acetate).
-
Freezing: Freeze the solution completely. A fast freezing rate is often preferred to promote the formation of small ice crystals.
-
Primary Drying (Sublimation): Under vacuum, the temperature is raised slightly to allow the frozen solvent to sublime directly from a solid to a gas.
-
Secondary Drying (Desorption): The temperature is further increased to remove any residual, non-frozen water molecules.
The result is a dry, porous powder of your compound that is significantly more stable than its solution counterpart.[10][11][12][13][14] When needed, the lyophilized powder can be readily reconstituted in the desired solvent.
Storage of Lyophilized Powder:
-
Store the lyophilized powder at -20°C or -80°C.
-
Keep the container tightly sealed with a desiccant to prevent moisture absorption.
-
Protect from light.
Analytical Methodologies
A robust analytical method is crucial for accurately assessing the stability of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
Recommended HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or as determined by a UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Characterization of Degradants:
For the structural elucidation of unknown degradation products observed in forced degradation studies, hyphenated techniques are invaluable:
-
LC-MS/MS: Provides molecular weight and fragmentation data, which can be used to deduce the structure of degradants.[15]
-
NMR Spectroscopy: After isolation of the degradation product (e.g., by preparative HPLC), ¹H and ¹³C NMR can provide definitive structural information.[16][17]
References
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
- Production of 3-aminopyrazoles. Google Patents.
-
Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]
-
Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier. PubMed. Available at: [Link]
- Drug formulations using water soluble antioxidants. Google Patents.
-
Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Available at: [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available at: [Link]
-
Lyophilization as a Method for Stabilizing Pharmaceuticals. ResearchGate. Available at: [Link]
-
Amine buffers for pH control. ResearchGate. Available at: [Link]
-
(PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Available at: [Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available at: [Link]
-
(PDF) A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. ijsr.net. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both?. NIH. Available at: [Link]
-
Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
-
Lyophilization Technology for Improving Stability of Small and Large Molecules. drug-dev.com. Available at: [Link]
-
Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. Available at: [Link]
-
Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. Available at: [Link]
-
(PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate. Available at: [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. AdmitKard. Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
-
Lyophilization of Biopharmaceuticals: Enhancing Stability and Shelf Life. Omics. Available at: [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. Available at: [Link]
-
Pyrazol-3-ylamine | C3H5N3. PubChem. Available at: [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]
-
IMPROVING THE STABILITY OF BIOPHARMACEUTICALS BY APPLYING LYOPHILIZATION. KNOWLEDGE - International Journal. Available at: [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]
-
Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Available at: [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
[PDF] Extensive dataset for oxidative degradation of ethanolamine at 55–75 °C and oxygen concentrations from 6 to 98%. Semantic Scholar. Available at: [Link]
-
amine light stabilizers: Topics by Science.gov. Science.gov. Available at: [Link]
-
Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both?. Journal of the American Chemical Society. Available at: [Link]
-
Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. Available at: [Link]
-
(PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. omicsonline.org [omicsonline.org]
- 14. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 15. ijper.org [ijper.org]
- 16. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing Pyrazole N-Alkylation Reactions
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs. However, its execution can be fraught with challenges, from poor yields to a lack of regioselectivity.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your reaction conditions. The guidance herein is based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of common problems encountered during pyrazole N-alkylation, followed by diagnostic questions and actionable solutions.
Problem 1: Low to No Product Formation
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you see mostly starting material and minimal or no desired N-alkylated pyrazole.
Initial Diagnostic Questions:
-
Is your pyrazole sufficiently deprotonated? The reaction's initiation hinges on the formation of the pyrazolate anion.
-
Is your alkylating agent reactive enough? The electrophilicity of your alkylating agent is critical.
-
Are the reaction conditions (temperature, time) appropriate? Some combinations of substrates and reagents require more forcing conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Insufficiently Strong Base | The pKa of the pyrazole N-H is typically around 14. A base with a conjugate acid pKa significantly lower than this will not achieve complete deprotonation, leading to a low concentration of the nucleophilic pyrazolate. | Action: Switch to a stronger base. For instance, if you are using K₂CO₃ (pKa of HCO₃⁻ is ~10.3), consider moving to NaH (pKa of H₂ is ~36) or KOtBu (pKa of t-BuOH is ~18). Protocol: General Procedure for Strong Base Use: To a solution of the pyrazole (1 eq.) in an anhydrous aprotic solvent (e.g., DMF, THF) at 0 °C under an inert atmosphere (N₂ or Ar), add NaH (1.1-1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir for 30-60 minutes at 0 °C or room temperature to allow for complete deprotonation before adding the alkylating agent. |
| Poorly Reactive Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl tosylates and mesylates are also highly effective. If you are using an alkyl chloride with a mild base, the reaction may be sluggish. | Action: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Alternatively, increasing the temperature can often overcome the higher activation energy. |
| Steric Hindrance | Significant steric bulk on either the pyrazole (at the 3- or 5-position) or the alkylating agent can impede the Sₙ2 reaction pathway. | Action: Increase the reaction temperature and/or reaction time. If sterics are a major issue, consider alternative, less sterically sensitive methods like the Mitsunobu reaction.[1][2] |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation while leaving the pyrazolate anion highly reactive. | Action: Switch to a polar aprotic solvent. If solubility is an issue, a solvent screen is recommended. |
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), you are obtaining a mixture of the two possible regioisomers, making purification difficult and lowering the yield of the desired product.
Initial Diagnostic Questions:
-
What are the electronic and steric properties of your pyrazole substituents? These factors are the primary determinants of regioselectivity.
-
What is the nature of your base and solvent? The cation from the base and the solvent can influence the site of alkylation.[3]
Controlling Regioselectivity:
The alkylation of unsymmetrical pyrazoles is a classic challenge. The outcome is a delicate balance between steric and electronic effects. Generally, the alkyl group will preferentially add to the less sterically hindered nitrogen. However, electronic effects can override this.
Strategies for Improving Regioselectivity:
| Strategy | Explanation & Causality | Recommended Action |
| Steric Control | The most common controlling factor. The incoming alkyl group will preferentially attack the nitrogen atom with the smaller adjacent substituent. This is often the most reliable way to achieve high regioselectivity.[1] | If your desired isomer is the one formed by alkylation at the less hindered nitrogen, standard conditions (e.g., NaH in DMF) often give good results. If you need the more hindered isomer, consider a directed synthesis or protecting group strategy. |
| Cation Chelation | In some cases, the cation from the base can coordinate with a substituent on the pyrazole ring, directing the alkylation to the proximal nitrogen. | This is highly substrate-dependent. Experiment with different bases (e.g., LiH, NaH, KH, Cs₂CO₃) to see if the cation size influences the regiomeric ratio.[3] |
| Alternative Methodologies | For particularly challenging cases, moving away from standard Sₙ2 conditions can provide a solution. | Michael Addition: If applicable, a catalyst-free Michael addition can provide excellent regioselectivity for the N1-alkylation of 1H-pyrazoles.[4] Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst can offer an alternative pathway where regioselectivity is controlled by sterics.[1] |
Problem 3: Di-alkylation or Other Side Reactions
You observe the formation of a di-alkylated product (a quaternary pyrazolium salt) or other unexpected byproducts.
Initial Diagnostic Questions:
-
How many equivalents of alkylating agent and base are you using?
-
Is your product particularly nucleophilic?
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Excess Reagents | Using a large excess of the alkylating agent and/or base can lead to a second alkylation event on the already N-alkylated pyrazole product, forming a charged pyrazolium salt. | Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the alkylating agent and 1.1-1.2 equivalents of the base. Add the alkylating agent slowly to the solution of the pre-formed pyrazolate to avoid localized high concentrations. |
| Side Reactions of Functional Groups | If your pyrazole or alkylating agent contains other reactive functional groups (e.g., esters, ketones, hydrazones), they may react under the basic conditions.[3] | Protect sensitive functional groups prior to the N-alkylation step. Alternatively, choose milder reaction conditions (e.g., K₂CO₃ in acetone instead of NaH in DMF) if compatible with the required N-alkylation. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my pyrazole N-alkylation?
The choice of base is critical and depends on the acidity of your pyrazole and the reactivity of your alkylating agent. A good starting point is to compare the pKa of your pyrazole's N-H (around 14-15) with the pKa of the conjugate acid of the base you intend to use.
| Base | Conjugate Acid | Approx. pKa of Conj. Acid | Typical Use Case |
| NaH, KH | H₂ | ~36 | General purpose, strong base for complete deprotonation. Use with less reactive alkylating agents. |
| KOtBu | t-BuOH | ~18 | Strong, non-nucleophilic base. Good for sterically hindered systems. |
| K₂CO₃, Cs₂CO₃ | HCO₃⁻ | ~10.3 | Milder base. Effective with reactive alkylating agents (iodides, bromides, tosylates). Good for substrates with base-sensitive functional groups.[5] |
| DBU, Et₃N | [DBUH]⁺, [Et₃NH]⁺ | ~13.5, ~11 | Organic bases. Can be useful but are generally weaker and may require higher temperatures. |
Q2: What is the best solvent for pyrazole N-alkylation?
Polar aprotic solvents are almost always the best choice. They are effective at solvating the cation of the base, which "frees" the pyrazolate anion, making it more nucleophilic.
-
Dimethylformamide (DMF): Excellent solvating power, high boiling point. A very common and effective choice.
-
Acetonitrile (MeCN): Good choice, lower boiling point makes for easier removal.
-
Tetrahydrofuran (THF): Useful, especially with strong bases like NaH. Less polar than DMF or MeCN.
-
Dimethyl Sulfoxide (DMSO): Very high boiling point, can be difficult to remove. Use when high temperatures are required.
Q3: My reaction is clean but very slow. What can I do?
If the reaction is proceeding without side products but is not reaching completion in a reasonable timeframe, consider the following:
-
Increase the Temperature: This is the most straightforward way to increase the reaction rate. A common approach is to start at room temperature and gradually heat to 50-80 °C.[6]
-
Use a More Reactive Electrophile: As mentioned, switching from an alkyl chloride to a bromide or iodide can dramatically speed up the reaction.
-
Add a Catalyst: For certain reactions, phase-transfer catalysis (using a catalyst like tetrabutylammonium bromide, TBAB) can accelerate the reaction, especially in biphasic systems or when using solid carbonate bases.[6][7]
Q4: Are there alternatives to using strong bases and alkyl halides?
Yes, several other methods have been developed, which can be advantageous if your substrate is sensitive or if you are struggling with regioselectivity.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to alkylate the pyrazole with an alcohol. It proceeds under mild, neutral conditions and is excellent for secondary alcohols where Sₙ2 reactions might fail.[1][2]
-
Acid-Catalyzed Methods: Alkylation using electrophiles like trichloroacetimidates under acidic conditions provides an orthogonal approach to the traditional base-mediated pathway.[1]
-
Metal-Catalyzed N-Arylation/Alkylation: For installing aryl or certain alkyl groups, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed.[8]
Standard Operating Protocol: General Procedure for Pyrazole N-Alkylation
This protocol is a robust starting point for the N-alkylation of a generic pyrazole using sodium hydride and an alkyl halide.
Materials:
-
Pyrazole substrate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Alkyl halide (1.05 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa, syringes
Procedure:
-
Setup: Dry the reaction flask under vacuum or with a heat gun and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add the pyrazole substrate to the flask, followed by anhydrous DMF (aim for a concentration of 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add the NaH portion-wise to the stirred solution. Effervescence (H₂ gas evolution) will be observed. Caution: NaH is highly reactive with water.
-
Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30-45 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours). Gentle heating (40-60 °C) can be applied if the reaction is sluggish.
-
Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Smith, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Matos, M. A. R., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Rossi, R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. Available at: [Link]
- U.S. Patent No. 5,705,656. (1998). N-alkylation method of pyrazole. Google Patents.
- European Patent No. EP0749963A1. (1996). N-alkylation method of pyrazole. Google Patents.
-
Zheng, S-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]
-
Llama, E. F., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link]
-
Llama, E. F., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link]
-
Mitsunobu, O. (1998). Mitsunobu Reaction in My Chemistry. Lecture at VU Study Tour. Available at: [Link]
-
Leito, I., et al. Experimental basicity data in non-aqueous media. University of Tartu. Available at: [Link]
-
Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
pKa Values of Common Bases. Available at: [Link]
-
J-GLOBAL. Alkylation of Pyrazolones via the Mitsunobu Reaction. Available at: [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds in Experimental Assays
Welcome to the technical support center dedicated to addressing a critical bottleneck in the preclinical assessment of pyrazole-containing compounds: poor aqueous solubility. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often-hydrophobic nature can lead to significant challenges in obtaining reliable and reproducible data from in vitro and cellular assays. Precipitation of test compounds can result in inaccurate potency measurements, misleading structure-activity relationships (SAR), and ultimately, the erroneous progression or termination of promising drug candidates.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit of troubleshooting strategies and formulation approaches to effectively overcome the solubility hurdles associated with pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental context.
Troubleshooting Guide: Real-Time Solutions for Pyrazole Solubility Issues
This section is structured to address common problems encountered during experimental workflows.
Question 1: I've dissolved my pyrazole compound in 100% DMSO to make a stock solution, but upon dilution into my aqueous assay buffer, I immediately see a cloudy suspension or visible precipitate. What's happening and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution. While DMSO is an excellent solvent for many non-polar compounds, its miscibility with water doesn't guarantee the solubility of the compound in a high-water environment. The abrupt change in solvent polarity upon dilution reduces the pyrazole's solubility below its concentration, causing it to precipitate.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest first step is to test lower final concentrations of your pyrazole compound in the assay. It's possible you are working above its limit of solubility in the final assay buffer.[3]
-
Modify the Dilution Protocol: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual introduction of the aqueous buffer can sometimes prevent immediate precipitation.
-
Incorporate a Co-solvent in the Assay Buffer: The inclusion of a water-miscible organic solvent in your final assay buffer can increase the solubility of your pyrazole compound.
-
Common Co-solvents: Ethanol, isopropanol, polyethylene glycol 300 (PEG 300), or propylene glycol.
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous buffer, creating a more favorable environment for hydrophobic molecules.
-
Caution: It is crucial to determine the tolerance of your specific assay (e.g., enzyme activity, cell viability) to the chosen co-solvent. Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not interfere with your experimental results.
-
| Co-solvent | Typical Final Concentration in Assay | Considerations |
| DMSO | < 1% | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 1-5% | Can affect enzyme kinetics and cell membrane integrity. |
| PEG 300 | 1-5% | Generally well-tolerated by many cell types. |
Question 2: My pyrazole compound seems to dissolve initially, but over the course of a long incubation period (e.g., 24-48 hours in a cell-based assay), I notice precipitation. What could be the cause?
Answer: This delayed precipitation is often due to the compound's thermodynamic instability in the aqueous environment or interactions with components in the cell culture medium.
Underlying Causes and Solutions:
-
Metastable Supersaturation: Your initial dilution may have created a supersaturated solution that is temporarily stable but will eventually equilibrate by precipitating the excess solute. Formulation strategies that create amorphous solid dispersions can intentionally leverage this phenomenon for improved bioavailability.[4]
-
Interaction with Media Components: Proteins (like albumin in fetal bovine serum) and salts in the culture medium can interact with your compound, reducing its solubility over time.
-
pH Shifts: Cellular metabolism can alter the local pH of the culture medium, which can affect the ionization state and, consequently, the solubility of your pyrazole derivative.
Troubleshooting Strategies:
-
pH Modification: If your pyrazole compound has ionizable groups (acidic or basic), its solubility will be pH-dependent.[5]
-
For acidic pyrazoles: Increasing the pH of the buffer will deprotonate the acidic group, generally leading to higher solubility.
-
For basic pyrazoles: Decreasing the pH will protonate the basic group, typically increasing solubility.
-
Protocol: Prepare your assay buffer at various pH values (e.g., 6.8, 7.4, 8.0) and assess the solubility of your compound in each. Ensure the chosen pH is compatible with your assay system.
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds by forming micelles.
-
Mechanism: The hydrophobic pyrazole partitions into the hydrophobic core of the micelle, while the hydrophilic shell maintains solubility in the aqueous buffer.
-
Critical Consideration: Use surfactants at concentrations above their critical micelle concentration (CMC) for them to be effective solubilizing agents. However, be aware that high surfactant concentrations can disrupt cell membranes and interfere with protein function.[6]
-
Question 3: I've tried co-solvents and pH adjustments, but I'm still facing solubility issues with a key pyrazole derivative. What advanced formulation strategies can I employ?
Answer: When basic methods are insufficient, more advanced formulation techniques can be explored. These methods are designed to fundamentally alter the physicochemical state of the compound to enhance its aqueous solubility.
Advanced Formulation Options:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble guest molecules, like many pyrazole derivatives, forming inclusion complexes that are water-soluble.[8][9]
-
Mechanism of Action: The hydrophobic pyrazole compound partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts favorably with water, thereby solubilizing the entire complex.[7]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[4]
Caption: Encapsulation of a pyrazole in a cyclodextrin.
-
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[10][11] When the solid dispersion is introduced into an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate.[12]
-
Nanosuspensions: A nanosuspension consists of pure, poorly water-soluble drug particles with a size in the nanometer range, suspended in an aqueous vehicle and stabilized by surfactants or polymers.[15][16]
-
Principle of Action: According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, leading to a higher dissolution velocity and apparent solubility.[17][18]
-
Advantages: High drug loading is possible, and this method is applicable to drugs that are poorly soluble in both aqueous and organic media.[15]
-
Frequently Asked Questions (FAQs)
Q1: How does the chemical structure of a pyrazole derivative influence its solubility?
A1: The solubility of a pyrazole derivative is highly dependent on the nature and position of its substituents.[19] Generally, the addition of polar functional groups (e.g., -OH, -COOH, -NH2) that can participate in hydrogen bonding with water will increase aqueous solubility. Conversely, increasing the number of hydrophobic or lipophilic groups (e.g., phenyl, alkyl chains, halogens) will decrease water solubility.[1][19] The overall balance between hydrophobic and hydrophilic properties is key.
Q2: Can I use sonication to help dissolve my pyrazole compound?
A2: Yes, sonication can be a useful physical method to aid in the dissolution of your compound.[6] It provides energy to break up the crystal lattice of the solid compound and facilitates its interaction with the solvent. However, sonication alone may not be sufficient to overcome fundamental insolubility and is often used in conjunction with other techniques like gentle warming or the use of co-solvents.
Q3: Are there any specific buffer salts I should avoid when working with pyrazole compounds?
A3: While there are no universal contraindications, some buffer systems can be problematic. For instance, phosphate buffers can sometimes precipitate with certain compounds, especially in the presence of high concentrations of organic co-solvents like acetonitrile or methanol.[20] If you observe precipitation that seems buffer-dependent, consider switching to an alternative buffer system like Tris-HCl or HEPES.[3][21] It is always good practice to perform a preliminary solubility test of your compound in the final buffer composition before proceeding with your main experiment.
Experimental Protocols
Protocol 1: Preparation of a Pyrazole Compound Solution using a Co-solvent System
Objective: To prepare a working solution of a poorly soluble pyrazole compound in an aqueous buffer using a co-solvent to enhance solubility.
Materials:
-
Pyrazole compound
-
Anhydrous DMSO
-
Co-solvent (e.g., Ethanol, PEG 300)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the pyrazole compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Prepare an Intermediate Dilution:
-
Perform an intermediate dilution of the DMSO stock into the chosen co-solvent. For example, dilute the 50 mM DMSO stock 1:4 in 100% ethanol to yield a 10 mM solution in 20% DMSO/80% ethanol. This gradual change in solvent polarity can help prevent precipitation.
-
-
Final Dilution into Aqueous Buffer:
-
Add the intermediate dilution dropwise to the vigorously vortexing aqueous buffer to achieve the final desired concentration. This rapid mixing helps to disperse the compound quickly.
-
For example, to achieve a 10 µM final concentration with 0.1% ethanol and 0.025% DMSO, add 1 µL of the 10 mM intermediate solution to 999 µL of the aqueous buffer.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution appears clear, it is advisable to let it sit at the assay temperature for a short period to ensure stability before adding it to your experiment.
-
Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a pyrazole compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in the deionized water or buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
-
Add the Pyrazole Compound:
-
Add an excess amount of the pyrazole compound to the HP-β-CD solution.
-
-
Complexation:
-
Seal the container and stir the mixture vigorously at room temperature for 24-72 hours using a magnetic stirrer. This extended mixing time allows for the equilibrium of complex formation to be reached.
-
-
Separation of Undissolved Compound:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved pyrazole compound.
-
-
Collection and Sterilization:
-
Carefully collect the supernatant, which contains the water-soluble pyrazole-HP-β-CD complex.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
-
Concentration Determination:
-
The concentration of the solubilized pyrazole in the final solution must be determined analytically, for example, by using HPLC with a standard curve.
-
Caption: Protocol for pyrazole-cyclodextrin complexation.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). Molecules, 26(20), 6128. Retrieved from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Molecules, 27(23), 8205. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 937-957. Retrieved from [Link]
-
Pyrazole. (n.d.). Solubility of Things. Retrieved from [Link]
- Dubal, G., Joshi, K., & Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 272, 02004.
-
Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- Joshi, M., Tiwari, G., Tiwari, R., Pandey, S., Pandey, P., & Rai, A. K. (2012). Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs. Current Pharma Research, 2(4), 668-677.
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82-87. Retrieved from [Link]
-
Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2025). ChemMedChem. Retrieved from [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2025). ResearchGate. Retrieved from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1435-1449. Retrieved from [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). Molecules, 27(19), 6691.
-
Solid Dispersion Technology as a Strategy to Improve the Bioavailability of Poorly Soluble Drugs. (2019). Pharmaceuticals, 12(2), 82. Retrieved from [Link]
-
How to resolve precipitation issue in H₂S production spectrophotometric assay. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1689. Retrieved from [Link]
-
Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2016). ResearchGate. Retrieved from [Link]
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry, 17(1), 105436.
-
Solid dispersions: a technology for improving bioavailability. (2019). MedCrave online. Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2020). Molecules, 25(12), 2762.
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology, 13(4), 4935-4944.
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]
-
Solid Dispersion-Based Approaches for Improving Oral Bioavailability: Current Progress and Future Perspectives. (2025). International Journal of Innovative Science and Research Technology. Retrieved from [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2024). Organic Letters. Retrieved from [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences, 272, 02004. Retrieved from [Link]
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 312.
-
Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). Pharmaceutics, 15(10), 2439. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY. Retrieved from [Link]
-
Solid dispersions: A technology for improving bioavailability. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. Retrieved from [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.cn]
- 21. researchgate.net [researchgate.net]
minimizing byproduct formation in 3-aminopyrazole reactions
A Guide to Minimizing Byproduct Formation and Troubleshooting Synthetic Challenges
Welcome to the Technical Support Center for 3-aminopyrazole reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize 3-aminopyrazole and its derivatives in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these reactions and achieve your desired outcomes with high purity and yield.
The synthesis and subsequent functionalization of 3-aminopyrazoles are cornerstones of many medicinal chemistry programs, leading to the development of a wide array of bioactive molecules. However, the inherent reactivity of the 3-aminopyrazole scaffold can often lead to the formation of undesired byproducts, complicating reaction workups and compromising the integrity of your research. This guide will address the most common challenges encountered in 3-aminopyrazole chemistry, with a focus on understanding the underlying mechanisms of byproduct formation and providing practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 3-aminopyrazoles?
The most prevalent byproduct in the synthesis of N-substituted 3-aminopyrazoles is the corresponding 5-aminopyrazole regioisomer.[1] This issue arises when a monosubstituted hydrazine is reacted with an unsymmetrical 1,3-dielectrophile, such as a β-ketonitrile or an α,β-unsaturated nitrile. The formation of these regioisomers is a direct consequence of the two non-equivalent nitrogen atoms in the monosubstituted hydrazine, both of which can participate in the cyclization reaction.
Other potential byproducts, though generally less common, can include:
-
Acetamides: When using acetic acid as a solvent or catalyst, the exocyclic amino group of the 3-aminopyrazole can be acylated to form the corresponding acetamide.
-
Dimers or Oligomers: Under certain conditions, particularly with prolonged heating or in the presence of oxidizing agents, 3-aminopyrazoles can undergo self-condensation or dimerization.[2]
-
Ring-Opened Products: While less common under standard synthetic conditions, high-energy inputs like UV irradiation can lead to the cleavage of the pyrazole ring, forming various nitrile-containing byproducts.[3]
-
Byproducts from Starting Materials: Self-condensation of β-ketonitriles can occur under basic conditions, leading to a range of complex byproducts.[4]
Q2: How can I control the regioselectivity of my 3-aminopyrazole synthesis to favor the 3-amino isomer?
Controlling the regioselectivity between the 3-amino and 5-amino pyrazole isomers is a classic challenge that can be addressed by understanding the principles of kinetic versus thermodynamic control.[1]
-
Kinetic Control: To favor the 3-aminopyrazole isomer, the reaction should be run under conditions that favor the kinetically controlled product. This typically involves using a strong base, such as sodium ethoxide, at low temperatures (e.g., 0°C).[1] The rationale is that the more nucleophilic, substituted nitrogen of the hydrazine attacks the electrophilic center of the 1,3-dielectrophile first. The subsequent cyclization is then rapid under these conditions, "trapping" the kinetic product before it can equilibrate to the more stable thermodynamic isomer.[1]
-
Thermodynamic Control: Conversely, to favor the 5-aminopyrazole isomer, the reaction should be conducted under conditions that allow for equilibration to the more thermodynamically stable product. This usually involves neutral or acidic conditions and higher temperatures (e.g., refluxing ethanol or acetic acid).[1] Under these conditions, the initial Michael addition of the hydrazine is reversible, allowing for the formation of the more stable intermediate that leads to the 5-aminopyrazole.
The choice of starting materials also plays a crucial role. For instance, the use of α,β-unsaturated nitriles with a leaving group at the α-position can also favor the formation of the 3-aminopyrazole isomer.
Q3: I have a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I separate them?
Separating regioisomers of aminopyrazoles can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Column Chromatography: This is often the most effective method. The choice of eluent is critical and will depend on the specific substitution pattern of your pyrazoles. A good starting point is a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Careful monitoring by thin-layer chromatography (TLC) is essential to achieve good separation.
-
Crystallization: Fractional crystallization can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. This often requires screening a variety of solvents and solvent mixtures.
-
Distillation: For liquid aminopyrazoles, fractional distillation under reduced pressure can be a viable option, provided there is a sufficient difference in their boiling points.[5]
Q4: How can I confirm the identity of my aminopyrazole regioisomers using analytical techniques?
Unequivocal identification of 3- and 5-aminopyrazole isomers is crucial. Several spectroscopic techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons can be indicative of the substitution pattern. However, for definitive assignment, 2D NMR techniques are often necessary.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the position of the substituents.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for unambiguously determining the connectivity of the nitrogen and hydrogen atoms, thus confirming the regiospecificity.[4][6]
-
-
Infrared (IR) Spectroscopy: The IR spectra of 3- and 5-aminopyrazoles will show characteristic N-H stretching frequencies for the amino group and the pyrazole ring. While subtle differences may exist between the isomers, IR is generally less definitive than NMR for confirming regiochemistry.[1]
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like electron ionization (EI) mass spectrometry may differ, providing clues to their structure.
-
X-ray Crystallography: For solid compounds that form suitable crystals, single-crystal X-ray diffraction provides the most definitive structural proof.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: My reaction is producing a nearly 1:1 mixture of 3- and 5-aminopyrazole regioisomers.
Causality: This outcome is common when the reaction conditions do not strongly favor either kinetic or thermodynamic control. The energy barrier for the formation of both isomers is similar, and/or the reaction conditions allow for partial equilibration.
Troubleshooting Steps:
-
Re-evaluate Your Reaction Conditions:
-
To Favor the 3-Amino Isomer (Kinetic Control):
-
Lower the temperature: Conduct the reaction at 0°C or even lower.
-
Use a strong, non-nucleophilic base: Sodium ethoxide or potassium tert-butoxide are common choices.[1] Add the base slowly to the reaction mixture.
-
Change the order of addition: Add the hydrazine to a mixture of the electrophile and the base.
-
-
To Favor the 5-Amino Isomer (Thermodynamic Control):
-
Increase the temperature: Reflux the reaction in a suitable solvent like ethanol or acetic acid.
-
Use acidic or neutral conditions: Acetic acid is a common choice for promoting the formation of the 5-amino isomer.
-
-
-
Consider the Steric and Electronic Effects of Your Substituents:
-
Bulky substituents on the hydrazine will sterically hinder the attack of the more substituted nitrogen, thus favoring the formation of the 5-aminopyrazole isomer even under kinetically controlled conditions.[1]
-
Electron-withdrawing groups on an arylhydrazine can decrease the nucleophilicity of the substituted nitrogen, favoring the 5-amino isomer. Conversely, electron-donating groups can increase the nucleophilicity of the substituted nitrogen, making the formation of the 3-amino isomer more favorable under kinetic control.[1]
-
-
Modify Your Starting Materials:
-
If possible, consider using a starting material that biases the reaction towards the desired isomer. For example, using an α,β-unsaturated nitrile with a leaving group at the α-position can favor the formation of the 3-aminopyrazole.
-
Problem 2: I am observing a significant amount of an unknown byproduct with a higher molecular weight than my expected product.
Causality: This could be due to dimerization or polymerization of your starting materials or product. β-ketonitriles, for instance, are known to undergo self-condensation reactions in the presence of a base.[4]
Troubleshooting Steps:
-
Control the Stoichiometry: Ensure that you are not using a large excess of the hydrazine, as this can sometimes promote side reactions.
-
Optimize the Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products and oligomers. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Purify Your Starting Materials: Impurities in your β-ketonitrile or α,β-unsaturated nitrile could be the source of the byproduct. Consider purifying your starting materials before use.
-
Modify the Workup Procedure: Some byproducts may form during the workup. For example, if your product is sensitive to acid, a harsh acidic workup could lead to degradation.
Problem 3: My purified 3-aminopyrazole is unstable and decomposes over time.
Causality: 3-Aminopyrazoles can be sensitive to air and light. The exocyclic amino group can be susceptible to oxidation.
Troubleshooting Steps:
-
Storage: Store your purified 3-aminopyrazole under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, protected from light. Refrigeration or freezing can also help to prolong its shelf life.
-
Use Freshly Purified Material: For sensitive applications, it is best to use freshly purified 3-aminopyrazole.
-
Consider a Protective Group Strategy: If the amino group is particularly reactive in your subsequent steps, consider protecting it with a suitable protecting group that can be removed later in your synthetic sequence.
Experimental Protocols
Protocol 1: General Procedure for the Kinetically Controlled Synthesis of 1-Substituted 3-Aminopyrazoles
This protocol is designed to favor the formation of the 3-aminopyrazole regioisomer.
-
To a solution of the α,β-unsaturated nitrile (1.0 equiv) in anhydrous ethanol at 0°C under an inert atmosphere, add sodium ethoxide (1.1 equiv) portion-wise, maintaining the temperature at 0°C.
-
Stir the mixture for 15 minutes at 0°C.
-
Slowly add a solution of the monosubstituted hydrazine (1.0 equiv) in anhydrous ethanol dropwise over 30 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Protocol 2: General Procedure for the Thermodynamically Controlled Synthesis of 1-Substituted 5-Aminopyrazoles
This protocol is designed to favor the formation of the 5-aminopyrazole regioisomer.
-
To a solution of the α,β-unsaturated nitrile (1.0 equiv) in glacial acetic acid, add the monosubstituted hydrazine (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of the Reaction between Phenylhydrazine and 3-Methoxyacrylonitrile
| Entry | Solvent | Base/Acid | Temperature (°C) | Ratio (3-amino : 5-amino) | Reference |
| 1 | Toluene | Acetic Acid | Reflux | 10 : 90 | |
| 2 | Ethanol | Sodium Ethoxide | 0 | 85 : 15 |
Visualizations
Diagram 1: Kinetic vs. Thermodynamic Control in 3-Aminopyrazole Synthesis
Caption: Kinetic vs. Thermodynamic control pathways.
Diagram 2: Troubleshooting Flowchart for Regioisomer Formation
Caption: Troubleshooting regioisomer formation.
References
- Fichez, J., Busca, P., & Prestat, G. (2018).
- Dorn, H., & Zubek, A. (1969). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 49, 3.
- Al-Azmi, A., & Elnagdi, M. H. (2009). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 14(12), 5106-5135.
- Fandrick, D. R., Sanyal, S., Kaloko, J. A., Mulder, J. A., Wang, Y., Wu, L., Lee, H., Roschangar, F., Hoffmann, M., & Senanayake, C. H. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.
- Pienaar, D., Butsi, K. R., Rousseau, A., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2909–2917.
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-91.
- Andrade, J., et al. (2020). Structure and IR Spectra of 3(5)
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- El-Sayed, A. M., Abdel-Aziz, A. A.-M., & El-Torgoman, A. M. (2013).
Sources
Navigating the Synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your synthetic success.
I. Synthetic Strategies at a Glance
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol can be approached through two primary routes, each with its own set of advantages and potential challenges. Understanding the underlying chemistry of each pathway is crucial for effective troubleshooting.
Caption: Overview of the two primary synthetic routes to 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.
Route 1: N-Alkylation of 3-Aminopyrazole
This is often the more direct route but can be complicated by regioselectivity issues.
Q1: My N-alkylation of 3-aminopyrazole with 3-bromopropanol is giving me a mixture of isomers. How can I improve the regioselectivity for the desired N1-alkylated product?
A1: This is a classic challenge in pyrazole chemistry. 3-Aminopyrazole exists in tautomeric forms, and alkylation can occur at either of the ring nitrogens (N1 or N2) or even the exocyclic amino group.[1]
-
Understanding the Selectivity: The regioselectivity is influenced by steric hindrance, the nature of the electrophile, the solvent, and the base used. Generally, the N1 position is less sterically hindered and more electronically favored for alkylation.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: A milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile often favors N1 alkylation. Stronger bases like sodium hydride (NaH) can lead to the formation of the pyrazolate anion, which may result in a mixture of products.
-
Protecting Groups: To ensure exclusive N1 alkylation, consider protecting the exocyclic amino group. A Boc (tert-butoxycarbonyl) group is a common choice and can be introduced selectively.[2] The protected aminopyrazole can then be alkylated, followed by deprotection.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the less sterically hindered N1-isomer.
-
Q2: I am observing low conversion in my N-alkylation reaction. What are the likely causes and how can I improve the yield?
A2: Low conversion can stem from several factors:
-
Insufficiently Activated Electrophile: Ensure the quality of your 3-halopropanol. If using 3-chloropropanol, consider switching to the more reactive 3-bromopropanol or 3-iodopropanol.
-
Base Strength and Stoichiometry: Ensure you are using at least one equivalent of a suitable base to deprotonate the pyrazole nitrogen. An excess of a mild base like K₂CO₃ can sometimes be beneficial.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-80 °C) may be necessary.
-
Water Content: Ensure your solvent and reagents are dry, as water can interfere with the reaction, particularly if using a strong base like NaH.
Q3: What are the common byproducts in the N-alkylation of 3-aminopyrazole, and how can I minimize them?
A3: Besides the undesired N2-isomer, other potential byproducts include:
-
N,N-dialkylated pyrazole: This can occur if a strong base is used in excess, leading to deprotonation and subsequent alkylation of the exocyclic amino group. Using a milder base and controlled stoichiometry of the alkylating agent can mitigate this.
-
O-alkylation of the propanol side chain: While less common under these conditions, it's a possibility to be aware of, especially if the reaction is run for an extended period at high temperatures.
-
Polymerization of the alkylating agent: 3-Halopropanols can be unstable and may undergo self-condensation or elimination reactions, especially in the presence of a strong base. Add the alkylating agent slowly to the reaction mixture to minimize this.
Route 2: Synthesis via 3-Nitropyrazole and Subsequent Reduction
This route offers better control over regioselectivity but involves more steps, including the handling of potentially hazardous nitrating agents and a reduction step that requires careful optimization.
Q4: I am having trouble with the nitration of pyrazole. The yields are low and I am getting multiple nitrated products.
A4: The nitration of pyrazole can be challenging. A common method involves the formation of N-nitropyrazole followed by thermal or acid-catalyzed rearrangement to 3-nitropyrazole.[3]
-
Troubleshooting Steps:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is typically used. The ratio and concentration of these acids are critical. Ensure precise control over the stoichiometry.
-
Temperature Control: The reaction is highly exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture to prevent over-nitration and side reactions.
-
Rearrangement Conditions: The rearrangement of N-nitropyrazole to 3-nitropyrazole requires heating.[3] The temperature and reaction time must be carefully optimized to maximize the yield of the desired isomer and minimize decomposition.
-
Q5: My reduction of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol using SnCl₂ is resulting in a difficult workup and low isolated yield. What can I do?
A5: The use of tin(II) chloride is a common method for nitro group reduction, but the workup can be problematic due to the formation of tin salts.[4]
-
Workup Procedure:
-
After the reaction is complete, the acidic mixture is typically quenched by the addition of a base, such as sodium hydroxide or sodium bicarbonate, to precipitate tin hydroxides.
-
Emulsion Formation: A common issue is the formation of an emulsion during the extraction. To break the emulsion, you can try adding more base to dissolve the amphoteric tin hydroxides, or filter the mixture through a pad of celite before extraction.[5][6]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
-
Q6: I am considering catalytic hydrogenation for the reduction step to avoid the tin waste. What are the key considerations for scaling up this reaction?
A6: Catalytic hydrogenation is a greener alternative but requires careful optimization for large-scale synthesis.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions. The catalyst loading and quality are crucial for efficient conversion.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. The pressure will need to be optimized for your specific substrate and scale.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
Safety: Hydrogen is highly flammable. Ensure proper safety precautions are in place for handling hydrogen gas, especially on a larger scale.
-
Side Reactions: In some cases, over-reduction of the pyrazole ring can occur, although this is less common for aromatic heterocycles. Monitor the reaction closely to avoid this. Partial reduction can also lead to the formation of hydroxylamine or azoxy intermediates.[7]
III. Purification and Characterization
Q7: The final product, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, is quite polar. What is the best method for purification on a larger scale?
A7: The polarity of the product makes standard silica gel chromatography challenging due to potential tailing and the need for highly polar mobile phases.
-
Column Chromatography: If using column chromatography, consider using a more polar stationary phase like alumina or a modified silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce peak tailing.
-
Ion-Exchange Chromatography: For large-scale purification, ion-exchange chromatography can be a highly effective method for separating polar, ionizable compounds like amino alcohols.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for purification on a large scale.
Q8: What are the key characteristic signals I should look for in the ¹H NMR spectrum to confirm the structure of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol?
A8: The ¹H NMR spectrum should show the following key signals:
-
Pyrazole Protons: Two distinct signals in the aromatic region for the two protons on the pyrazole ring.
-
Propanol Chain:
-
A triplet for the -CH₂-OH group.
-
A triplet for the -N-CH₂- group.
-
A multiplet (likely a quintet) for the central -CH₂- group.
-
-
Amino Group: A broad singlet for the -NH₂ protons.
-
Hydroxyl Group: A broad singlet for the -OH proton. The chemical shifts of the NH₂ and OH protons can vary depending on the solvent and concentration.
IV. Experimental Protocols
Protocol 1: N-Alkylation of 3-Aminopyrazole with 3-Bromopropanol
Caption: Workflow for the N-alkylation of 3-aminopyrazole.
Materials:
| Reagent | Molar Equiv. |
| 3-Aminopyrazole | 1.0 |
| 3-Bromopropan-1-ol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 1.5 |
| Dimethylformamide (DMF) | - |
Procedure:
-
To a stirred solution of 3-aminopyrazole in DMF, add potassium carbonate.
-
Slowly add 3-bromopropan-1-ol to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Protocol 2: Reduction of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol using SnCl₂
Caption: Workflow for the reduction of the nitro-pyrazole intermediate.
Materials:
| Reagent | Molar Equiv. |
| 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3.0 - 5.0 |
| Ethanol | - |
| Sodium Hydroxide (aq. solution) | - |
Procedure:
-
Dissolve 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol in ethanol.
-
Add tin(II) chloride dihydrate in one portion.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
If a thick precipitate forms, dilute with water and filter the mixture through a pad of celite.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Safety Considerations
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][8][9][10]
-
Acrylonitrile and its derivatives are toxic and flammable. Handle with appropriate PPE in a well-ventilated fume hood.[11]
-
Nitrating agents are highly corrosive and reactions can be exothermic. Use appropriate PPE and ensure adequate cooling.
-
Catalytic hydrogenation involves flammable hydrogen gas. Use appropriate equipment and follow safety protocols for handling flammable gases.
This technical support guide provides a framework for troubleshooting the synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. Successful scale-up will depend on careful optimization of the chosen route and diligent in-process monitoring.
VI. References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Vashchenko, A. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1015.
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
-
Pöverlein, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559.
-
Conti, P., et al. (2016). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Bioorganic & Medicinal Chemistry, 24(18), 4267–4277.
-
Vashchenko, A. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
-
Alcaide, B., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10595.
-
(2023). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. ResearchGate.
-
National Aeronautics and Space Administration. (n.d.). Occupational safety considerations with hydrazine. NASA Technical Reports Server (NTRS).
-
(n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
-
Biosynth. (n.d.). 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol.
-
Ji, N., et al. (2010). Syntheses of 1-substituted-3-aminopyrazoles. Tetrahedron Letters, 51(52), 6799-6801.
-
Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?
-
(n.d.). Catalytic hydrogenation of nitroarenes into different products via... ResearchGate.
-
US Patent 3,920,693 A. (1975). Production of 3-aminopyrazoles.
-
ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?
-
World Intellectual Property Organization. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine.
-
Guidechem. (n.d.). How to Synthesize 3-Nitro-1H-pyrazole in One Pot?
-
Reddit. (2011). Reduction of aromatic nitro compounds with SnCl2.
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
-
US Patent 5,705,656 A. (1998). N-alkylation method of pyrazole.
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile.
-
Benchchem. (n.d.). method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn.
-
NASA Technical Reports Server. (n.d.). Occupational safety considerations with hydrazine.
-
ChemRxiv. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
-
SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry.
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
-
Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr.
-
Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
-
The Journal of Organic Chemistry. (2026). Ahead of Print.
-
Al-Zaydi, K. M. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(6), 6649-6660.
-
Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.
-
ChemicalBook. (n.d.). 3-Aminopropanol(156-87-6) 1H NMR spectrum.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nj.gov [nj.gov]
- 3. guidechem.com [guidechem.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. epa.gov [epa.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Navigating the Labyrinth of Pyrazole Isomer Characterization
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of pyrazoles often yields a mixture of isomers, and their incorrect characterization can have profound implications on biological activity, patentability, and the overall trajectory of a research program. This guide is designed to be a practical, field-tested resource to help you navigate the common pitfalls and confidently assign the correct structures to your pyrazole isomers.
The Core Challenge: Distinguishing Regioisomers
The primary hurdle in pyrazole characterization is often distinguishing between regioisomers, such as the 1,3-, 1,4-, and 1,5-disubstituted pyrazoles, or the N1- and N2-substituted isomers in N-unsubstituted pyrazoles that have undergone substitution. These isomers frequently exhibit subtle differences in their spectroscopic and chromatographic properties, making their unambiguous identification a non-trivial task.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 1H NMR is ambiguous. How can I definitively distinguish between 1,3- and 1,5-disubstituted pyrazole isomers?
This is one of the most common challenges. While simple 1H NMR may show similar splitting patterns for the pyrazole ring protons, the key lies in leveraging through-space and through-bond correlations.
Troubleshooting Protocol: Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a powerful tool for differentiating these isomers by probing the spatial proximity of protons.
-
The Underlying Principle: In a 1,5-disubstituted pyrazole, the substituent at the C5 position is spatially close to the substituent on the N1 nitrogen. In contrast, the C3 substituent in a 1,3-isomer is distant from the N1-substituent. An NOE experiment will reveal this spatial relationship.
-
Step-by-Step Experimental Workflow:
-
Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Acquire a 2D NOESY (or 1D selective NOE) spectrum.
-
Irradiation: Selectively irradiate the protons of the N1-substituent (e.g., the CH2 or CH3 group attached to N1).
-
Analysis:
-
Observation of a cross-peak between the irradiated N1-substituent protons and the pyrazole ring proton at the C5 position is a definitive indicator of the 1,5-isomer .
-
Absence of this cross-peak strongly suggests the presence of the 1,3-isomer .
-
-
Visualizing the NOE Workflow
Caption: Workflow for distinguishing 1,3- and 1,5-pyrazole isomers using NOESY.
Expert Insight: For complex molecules, other long-range correlations can be invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can also be decisive. A correlation between the N1-substituent's protons and the C5 carbon (a ³J coupling) is expected for the 1,5-isomer, while a correlation to C3 would be a much weaker, often unobservable ⁴J coupling.
FAQ 2: My isomers co-elute on TLC and standard column chromatography. How can I separate them for characterization?
Co-elution is a frequent frustration, as the polarity differences between pyrazole isomers can be minimal. Success often requires moving beyond standard silica gel chromatography.
Troubleshooting Strategies for Separation:
| Method | Principle of Separation | Best For | Key Considerations |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the mobile phase, offering different selectivity based on polarity and molecular interactions. | Rapid, green separation of isomers with minor polarity differences. | Requires specialized equipment. Method development can be iterative. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Isomers with differences in alkyl or aryl substituents. | Use of acidic or basic modifiers (e.g., TFA, formic acid) can improve peak shape. |
| Chiral Chromatography | Utilizes a chiral stationary phase to separate enantiomers, but can also resolve positional isomers. | When other methods fail; offers unique selectivity. | Can be expensive; requires screening of different chiral columns and mobile phases. |
Expert Insight: Before investing in advanced chromatography, consider derivatization. Converting the pyrazole isomers into derivatives (e.g., esters, amides) can amplify the subtle differences in their physical properties, making them easier to separate using standard silica gel chromatography. This can be a cost-effective preliminary step.
FAQ 3: Can mass spectrometry help me differentiate pyrazole isomers?
While electron ionization (EI) mass spectrometry will typically yield the same molecular ion for isomers, their fragmentation patterns can sometimes be diagnostic.
Troubleshooting with Tandem MS (MS/MS):
-
The Underlying Principle: Collision-induced dissociation (CID) of the protonated molecular ions [M+H]+ can produce unique fragment ions for different isomers. The stability of the pyrazole ring and the nature of its substituents dictate the fragmentation pathways.
-
Step-by-Step Workflow:
-
Ionization: Generate the [M+H]+ ions using a soft ionization technique like electrospray ionization (ESI).
-
Isolation: Isolate the parent ion of interest in the mass analyzer.
-
Fragmentation: Subject the isolated ion to CID with an inert gas (e.g., argon).
-
Analysis: Compare the resulting product ion spectra. Look for unique fragment ions or significant differences in the relative abundances of common fragments. For instance, the loss of a substituent might be more favorable from one position than another.
-
Logical Flow of MS/MS Analysis
Caption: Decision logic for using tandem mass spectrometry in isomer differentiation.
Authoritative Grounding: The fragmentation of pyrazole rings is a well-studied area. For example, N-substituted pyrazoles often undergo ring cleavage or rearrangements that are dependent on the substituent's position. Detailed studies on these fragmentation pathways provide a basis for interpreting your data.
Self-Validating Systems: A Holistic Approach
True confidence in characterization comes from a multi-technique, self-validating approach. Never rely on a single piece of data.
Recommended Validation Workflow:
-
Initial Hypothesis (NMR): Use 1H and 13C NMR to form an initial hypothesis about the isomer structure.
-
Confirmation (NOE/HMBC): Use 2D NMR (NOESY, HMBC) to confirm through-bond and through-space correlations, solidifying your initial assignment.
-
Orthogonal Confirmation (X-ray Crystallography): If possible, obtaining a crystal structure is the gold standard for unambiguous structure elucidation. If the compound is crystalline, this provides irrefutable proof.
-
Cross-Reference (Literature): Compare your obtained spectroscopic data (especially 13C chemical shifts) with values reported in the literature for similar, well-characterized pyrazole systems.
References
Technical Support Center: Refining HPLC Purification Methods for Polar Pyrazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your High-Performance Liquid Chromatography (HPLC) purification methods for polar pyrazoles. Drawing from extensive field experience and established scientific principles, this resource is designed to empower you to overcome common challenges and achieve robust, reproducible separations.
Introduction: The Challenge of Polar Pyrazoles
Polar pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. However, their inherent polarity presents a considerable challenge for purification by traditional reversed-phase (RP) HPLC. Common issues include poor retention on nonpolar stationary phases, leading to elution near the void volume, co-elution with other polar impurities, and poor peak shape.[1][2] This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of polar pyrazoles in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Retention on a C18 Column
Q: My polar pyrazole is eluting at or near the solvent front on my C18 column, even with a highly aqueous mobile phase. What is causing this, and how can I improve retention?
A: This is a classic problem when analyzing highly polar compounds with traditional reversed-phase chromatography.[1]
-
Causality: C18 columns have a nonpolar stationary phase (long alkyl chains) and are designed to retain nonpolar compounds through hydrophobic interactions. Polar analytes, like many pyrazoles, have a stronger affinity for the polar mobile phase (typically a mixture of water and a less polar organic solvent) and therefore do not interact sufficiently with the stationary phase to be retained.[1] Using a high percentage of water in the mobile phase can also lead to a phenomenon known as "dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the pores of the stationary phase, further reducing retention.[3]
-
Solutions:
-
Consider an Aqueous-Compatible Reversed-Phase Column: These columns are specifically designed with polar-embedded or polar-endcapped stationary phases that resist dewetting in highly aqueous mobile phases and offer alternative retention mechanisms for polar analytes.[4]
-
Explore Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds. It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[2] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[2]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms to improve the separation of complex mixtures containing polar and nonpolar compounds.
-
-
Mobile Phase Modification (with caution):
-
Ion-Pairing Agents: For ionizable pyrazoles, adding an ion-pairing reagent to the mobile phase can increase retention on a C18 column. However, these agents can be difficult to remove from the column, may not be compatible with mass spectrometry (MS), and often require long equilibration times.[1]
-
-
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for my pyrazole compound. What are the likely causes, and what steps can I take to achieve symmetrical peaks?
A: Peak tailing is a common issue, particularly with basic compounds like many pyrazoles, and it indicates secondary, undesirable interactions between the analyte and the stationary phase.[5]
-
Causality:
-
Silanol Interactions: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction with acidic residual silanol groups on the surface of the silica-based stationary phase.[5] These interactions are a form of secondary retention mechanism that can lead to broad, tailing peaks.
-
Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[5]
-
-
Solutions:
-
Mobile Phase pH Adjustment: For basic pyrazoles, operating at a lower pH (e.g., using a formic acid or trifluoroacetic acid modifier) will protonate the basic functional groups. This can improve peak shape but may also decrease retention on a C18 column. Conversely, operating at a higher pH can suppress the ionization of silanol groups, but care must be taken to use a pH-stable column.[6]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups. Using a high-purity, well-end-capped column can significantly reduce peak tailing.
-
Employ a Mobile Phase Buffer: Using a buffer in the mobile phase can help to maintain a constant pH and mask the effects of silanol interactions.
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. If it does, you may be overloading the column.
-
Issue 3: Co-elution of Polar Pyrazoles
Q: I have two or more polar pyrazole analogues that are co-eluting. How can I improve the resolution between them?
A: Achieving separation between structurally similar polar compounds can be challenging.
-
Causality: Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between the analytes. This means that the overall interactions of the co-eluting compounds with the stationary and mobile phases are too similar.
-
Solutions:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic modifiers can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Modify the pH: For ionizable pyrazoles, a small change in the mobile phase pH can significantly impact their retention and potentially resolve co-eluting peaks.[7]
-
-
Change the Stationary Phase:
-
Different Reversed-Phase Chemistry: If you are using a C18 column, try a C8, phenyl, or a polar-embedded phase. These stationary phases offer different selectivities.
-
Switch to HILIC: As mentioned before, HILIC is a powerful technique for separating polar compounds and often provides a completely different selectivity compared to reversed-phase chromatography.[8]
-
-
Consider Temperature: Adjusting the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changes in the mobile phase or stationary phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a new polar pyrazole?
A1: A good starting point is to use a modern, aqueous-compatible reversed-phase column (e.g., a polar-endcapped C18) with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Start with a generic gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to get an initial idea of the compound's retention. Based on the initial chromatogram, you can then begin to optimize the method.
Q2: When should I consider using HILIC instead of reversed-phase HPLC?
A2: You should seriously consider HILIC when your polar pyrazole has very little or no retention on a reversed-phase column, even with 100% aqueous mobile phase.[8] HILIC is also beneficial when your compounds are highly soluble in organic solvents, which can be advantageous for sample preparation. However, be aware that HILIC methods can have longer equilibration times and may be more sensitive to the water content in the sample and mobile phase.[4]
Q3: Are there any alternatives to traditional HPLC for purifying polar pyrazoles?
A3: Yes, Supercritical Fluid Chromatography (SFC) can be a powerful alternative for the purification of polar compounds. SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a co-solvent like methanol. It can offer faster separations and uses less organic solvent compared to HPLC. For preparative work, the removal of the mobile phase is also much easier.
Q4: How do I choose the right mobile phase pH for my polar pyrazole?
A4: The optimal pH depends on the pKa of your pyrazole. If your pyrazole is basic, working at a pH at least 2 units below its pKa will ensure it is in its protonated, more polar form. This can improve peak shape on some columns but may decrease retention in reversed-phase. Conversely, working at a pH at least 2 units above the pKa will keep it in its neutral, less polar form, which can increase retention in reversed-phase. It is crucial to use a column that is stable at your chosen pH.[6]
Q5: What is "dry loading" and when should I use it for preparative HPLC?
A5: Dry loading is a sample loading technique where the crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel or other sorbent, and the solvent is then evaporated. The resulting dry powder is then loaded onto the top of the preparative column. This method is highly recommended for preparative HPLC, especially when your sample has poor solubility in the initial mobile phase, as it can lead to better peak shape and improved separation efficiency.[9]
Part 3: Visualization & Experimental Protocols
Method Development Workflow for Polar Pyrazoles
The following diagram illustrates a logical workflow for developing a robust HPLC purification method for polar pyrazoles.
Caption: A decision-tree workflow for HPLC method development for polar pyrazoles.
Troubleshooting Peak Tailing: A Logical Approach
This diagram outlines a systematic process for diagnosing and resolving peak tailing issues.
Caption: A troubleshooting flowchart for addressing peak tailing in HPLC.
Data Presentation: Mobile Phase Modifier Comparison
The following table summarizes the potential impact of different mobile phase modifiers on the purification of a hypothetical basic polar pyrazole.
| Mobile Phase Modifier | Typical Concentration | Effect on Basic Pyrazole | Effect on Silica Column | Potential Outcome |
| None (Neutral Water) | - | Neutral form | Ionized silanols | Poor peak shape (tailing) due to silanol interactions. |
| Formic Acid (FA) | 0.05 - 0.1% | Protonated (charged) | Suppressed silanol ionization | Improved peak shape; retention may decrease in RP mode. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing with protonated pyrazole | Suppressed silanol ionization | Good peak shape; can significantly alter retention. May suppress MS signal. |
| Ammonium Formate/Acetate | 10-20 mM | pH control | pH control | Good for pH control and MS compatibility. |
References
-
Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
El-Awady, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
Various Authors. (2014). Polar compounds separation by HPLC - any thoughts? ResearchGate. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
El-Awady, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2014). How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
addressing regioselectivity issues in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address issues of regioselectivity, a critical factor in the successful synthesis of target pyrazole compounds.
Troubleshooting Guide: Addressing Regioselectivity
The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers.[1][2] This section provides answers to common problems and offers practical solutions to control the regiochemical outcome of your reaction.
Question 1: Why am I getting a mixture of two regioisomers in my pyrazole synthesis?
The formation of two regioisomers is a common outcome when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine.[1] The two nitrogen atoms of the hydrazine can attack either of the two different carbonyl carbons of the diketone, leading to two different pyrazole products. The final ratio of these isomers is determined by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
The reaction proceeds through a series of intermediates. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-diketone. This is followed by an intramolecular condensation and dehydration to form the pyrazole ring. The regioselectivity is established during the initial nucleophilic attack.
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked preferentially. Electron-withdrawing groups on the diketone will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.
-
Steric Effects: Bulky substituents on either the diketone or the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: Factors such as pH, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity. For instance, acidic conditions can protonate the carbonyl oxygen, increasing its electrophilicity, while the choice of solvent can affect the stability of intermediates.
Question 2: How can I control the regioselectivity to favor one pyrazole isomer?
Controlling the regioselectivity of pyrazole synthesis is a key challenge, but several strategies can be employed to favor the formation of a desired regioisomer.
The choice of solvent and catalyst can have a dramatic impact on the regiochemical outcome.
-
Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[3] These solvents can form hemiketals with the more electrophilic carbonyl group, directing the hydrazine attack to the other carbonyl.[3]
-
pH Control: The acidity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and which carbonyl of the diketone is more electrophilic. Careful adjustment of the pH can, therefore, steer the reaction towards a specific isomer.
Careful selection of substrates and directing groups can be a powerful tool for controlling regioselectivity.
-
Steric Hindrance: Introducing a bulky substituent near one of the carbonyl groups of the 1,3-diketone will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
Directing Groups: The use of activating or deactivating groups on the diketone or the hydrazine can electronically bias the reaction towards the formation of one regioisomer.
In some cases, a stepwise approach can provide better control over regioselectivity compared to a one-pot reaction.[4] This involves the initial formation of an intermediate, such as a hydrazone, which is then cyclized in a separate step under conditions that favor the formation of the desired isomer.
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing pyrazoles?
The most common and versatile method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[1][2] Other methods include the reaction of α,β-unsaturated ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[1][5]
How can I confirm the regiochemistry of my synthesized pyrazoles?
The unambiguous determination of the regiochemical structure of pyrazole isomers is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful technique for this purpose. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons on the pyrazole ring and the substituents, allowing for the definitive assignment of the isomeric structure.[4] For example, a NOESY correlation between the N-methyl protons and a specific phenyl proton can confirm their spatial proximity and thus the regiochemistry.[4]
Are there any modern, highly regioselective methods for pyrazole synthesis?
Yes, modern organic synthesis has seen the development of highly regioselective methods. For instance, base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been reported to provide polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[5] Additionally, various catalytic systems, including those based on silver and rhodium, have been developed for the regioselective synthesis of specific pyrazole derivatives.[6][7]
Experimental Protocols
Protocol 1: Improving Regioselectivity using Fluorinated Alcohols as Solvents
This protocol is adapted from a method shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles.[3]
Materials:
-
Unsymmetrical 1,3-diketone
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the 1,3-diketone in TFE or HFIP in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add methylhydrazine to the solution (typically in a 1:1.1 molar ratio of diketone to hydrazine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the isomeric ratio.
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioisomeric ratio (isomer 1:isomer 2) for the reaction of various 1,3-diketones with methylhydrazine.[3]
| Entry | 1,3-Diketone (R¹) | Solvent | Isomer Ratio (1:2) | Total Yield (%) |
| 1 | 2-Furyl-CF₃ | EtOH | 36:64 | 99 |
| 2 | 2-Furyl-CF₃ | TFE | 85:15 | 99 |
| 3 | 2-Furyl-CF₃ | HFIP | 97:3 | 98 |
| 4 | Phenyl-CF₃ | EtOH | 36:64 | 99 |
| 5 | Phenyl-CF₃ | TFE | 79:21 | 98 |
| 6 | Phenyl-CF₃ | HFIP | 92:8 | 98 |
Visual Guides
Diagram 1: General Scheme of Pyrazole Synthesis and the Regioselectivity Problem
Caption: Reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two possible regioisomers.
Diagram 2: Troubleshooting Flowchart for Regioselectivity Issues
Caption: A step-by-step guide to troubleshooting and improving the regioselectivity of pyrazole synthesis.
References
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. (2022-09-08). [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. (2008). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. (2023-09-05). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2017). [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. (2025). [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. (2022-09-12). [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024-09-10). [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrazole derivatives and encounter challenges in interpreting their NMR spectra. Unexpected chemical shifts can often be traced to the unique electronic and structural properties of the pyrazole ring. This document provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H and ¹³C NMR spectra show averaged signals for the C3 and C5 positions in my unsymmetrically substituted pyrazole. Why am I not seeing distinct peaks?
This is a frequently observed phenomenon in N-unsubstituted pyrazoles and is a direct consequence of annular tautomerism .
Causality: The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange rate is faster than the NMR timescale, the spectrometer detects an average of the two tautomeric forms.[1][2] This results in the chemical environments of the C3 and C5 positions (and their attached protons) becoming equivalent on average, leading to a single, averaged signal for each pair.[2]
Troubleshooting Protocol:
-
Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of this proton exchange.[1] As the exchange rate decreases, you may reach a point where the individual tautomers can be resolved, leading to the appearance of distinct signals for the C3 and C5 positions.
-
Solvent Selection: The choice of solvent has a significant impact on the rate of proton exchange.[1][3]
-
Aprotic, non-polar solvents (e.g., CDCl₃, Toluene-d₈) generally slow down intermolecular proton transfer, increasing the likelihood of observing separate signals.
-
Protic solvents (e.g., D₂O, CD₃OD) or those capable of strong hydrogen bonding (e.g., DMSO-d₆) can accelerate the exchange, making it more difficult to resolve the tautomers.[1]
-
-
Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives are typically locked into a single tautomeric form. Solid-state NMR can be a powerful tool to identify the predominant tautomer in the solid phase, which can then provide a reference for interpreting the solution-state data.[1][4]
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or in some cases, completely absent. How can I observe and confirm its presence?
The broadening or disappearance of the N-H proton signal is a common issue, also related to chemical exchange phenomena and the properties of the nitrogen nucleus.
Causality:
-
Chemical Exchange: The N-H proton is labile and can exchange with other pyrazole molecules, trace amounts of water in the NMR solvent, or any acidic or basic impurities.[1] This rapid exchange leads to a significant broadening of the signal, often to the extent that it becomes indistinguishable from the baseline.[1][5]
-
Quadrupole Moment of ¹⁴N: The most abundant nitrogen isotope, ¹⁴N, has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, contributing to signal broadening.[1]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent. This results in the signal "disappearing" from the ¹H spectrum and appearing in the ²H spectrum.[1]
Troubleshooting Protocol:
-
Use of Dry Solvent: Meticulously dry your NMR solvent and glassware to minimize exchange with residual water.[1] This is often the most critical step in observing a sharper N-H signal.
-
Concentration Variation: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help to sharpen the N-H signal.[1]
-
Temperature Variation: As with tautomerism, lowering the temperature can sometimes slow the exchange rate enough to resolve the N-H peak. Conversely, increasing the temperature can sometimes sharpen exchange-broadened signals, although this is less common for N-H protons.[5]
-
¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled, direct observation of the ¹⁵N nucleus and its coupling to the N-H proton provides definitive evidence of its presence and can offer insights into the tautomeric equilibrium.[1]
Q3: I have an unsymmetrically substituted pyrazole, and I need to definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions. What is the best approach?
Unambiguous assignment requires a combination of one-dimensional and two-dimensional NMR experiments.
Typical Chemical Shift Ranges:
While substituent effects can cause significant variations, the following table provides a general guideline for unsubstituted pyrazole in CDCl₃.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3/H5 | ~7.6 | ~134.7 |
| H4 | ~6.3 | ~105.9 |
| N-H | Variable (often broad) | - |
Note: These are approximate values and can be significantly influenced by substituents and solvent.
Experimental Workflow for Assignment:
-
¹H NMR: Acquire a standard proton NMR spectrum. For a typical 3,5-disubstituted pyrazole, you will observe a singlet for the H4 proton. In other substitution patterns, you will see characteristic coupling patterns.
-
¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
HSQC (or HMQC): This experiment correlates each proton with the carbon to which it is directly attached. This will definitively link the H4 proton to the C4 carbon and the H3/H5 protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning C3 and C5. HMBC shows correlations between protons and carbons that are two or three bonds away.
-
The H4 proton will show a correlation to both the C3 and C5 carbons.
-
A proton on a substituent at C3 will show a strong correlation to C3 and a weaker correlation to C4.
-
Similarly, a proton on a C5 substituent will correlate to C5 and C4. By analyzing these long-range correlations, you can piece together the connectivity and unambiguously assign the C3 and C5 signals.
-
-
NOESY (or ROESY): A Nuclear Overhauser Effect experiment can be used to confirm assignments by showing through-space correlations. For example, the H4 proton should show a NOE to protons on the substituents at both the C3 and C5 positions.
Q4: The chemical shifts of my pyrazole derivative are significantly different from what is reported in the literature, even for similar structures. What could be the cause?
Deviations from expected chemical shifts can be attributed to a variety of environmental and structural factors.
Troubleshooting Checklist:
-
Substituent Effects: The electronic nature of the substituents on the pyrazole ring has a profound effect on the chemical shifts. Electron-withdrawing groups (e.g., nitro groups) will generally deshield the ring protons and carbons, shifting them downfield.[6] Conversely, electron-donating groups (e.g., alkyl, amino groups) will cause an upfield shift.
-
Solvent Effects: As mentioned previously, the solvent can form hydrogen bonds with the N-H proton and the N2 nitrogen atom.[2] This interaction can significantly alter the electron density distribution in the ring and, consequently, the chemical shifts. Always compare your data to literature values obtained in the same solvent.
-
Concentration Effects: Pyrazoles are known to form intermolecular hydrogen-bonded dimers or oligomers in solution. The extent of this aggregation is concentration-dependent. Since the chemical shifts in the monomer and the aggregated species are different, the observed shifts can vary with concentration.
-
pH and Protonation: If your sample contains acidic or basic impurities, the pyrazole ring may be partially or fully protonated. The resulting pyrazolium cation will have vastly different chemical shifts compared to the neutral species. Ensure the pH of your sample is controlled if you suspect this to be an issue.
-
Temperature: Temperature can influence chemical shifts not only by affecting exchange rates but also by shifting equilibria (e.g., monomer-dimer equilibrium).[5]
References
-
Abood, N.A., & Al-Shlhai, R.A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Yadav, P., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(14), 5409. [Link]
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 4(4), 48. [Link]
-
Jimeno, M.L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]
-
Abood, N.A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Conference: The First Scientific Conference the Collage of Sciences. [Link]
-
Lee, D.W., & Kim, Y.G. (1997). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Bulletin of the Korean Chemical Society, 18(11), 1184-1187. [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
Kantola, A.M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 23-28. [Link]
-
Kumar, A., et al. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 19(21), 5123-5127. [Link]
-
Tu, W., et al. (2015). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 17(22), 5586-5589. [Link]
-
Mafra, L., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of Novel Kinase Inhibitors: A Case Study with 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Introduction: The Challenge of Target Deconvolution
The journey from a promising bioactive compound to a validated therapeutic lead is contingent on one critical milestone: identifying and validating its mechanism of action. For novel chemical entities like APP-1, which possess a pyrazole scaffold common in kinase inhibitors, the initial hypothesis is often broad. The central challenge is to precisely identify the direct biological target(s) and demonstrate that engagement of this target is responsible for the compound's observed physiological effects.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-proven workflow for target deconvolution, moving from broad, hypothesis-generating screens to specific, validation-focused assays. We will explore how to build a self-validating experimental framework, where data from one method corroborates or challenges the findings of another, ensuring scientific rigor and trustworthiness.
Phase 1: Hypothesis Generation - Casting a Wide Net
Before we can validate a target, we must first identify high-probability candidates. The structure of APP-1 suggests a potential interaction with the ATP-binding pocket of protein kinases. Our initial strategy, therefore, is to screen APP-1 against a diverse panel of kinases to generate an initial "hit list."
Large-Scale Kinase Profiling
The most direct method for identifying potential kinase targets is to screen the compound against a large, commercially available panel of purified kinases. Services like the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™ provide quantitative data on the interaction between a compound and hundreds of kinases in a single experiment.
Experimental Rationale: This approach provides a broad, unbiased view of the compound's selectivity profile. By measuring the dissociation constant (Kd) or percent inhibition at a fixed concentration across the kinome, we can identify a small subset of high-affinity targets.
Hypothetical Data for APP-1: Let's assume a screen of 468 kinases reveals that APP-1 potently binds to Aurora Kinase A (AURKA) with high affinity and selectivity.
| Target Kinase | Dissociation Constant (Kd) | Selectivity Score (S-Score) |
| AURKA | 15 nM | 0.01 |
| ABL1 | 850 nM | 0.25 |
| SRC | 1.2 µM | 0.35 |
| EGFR | >10 µM | >1 |
| Other 464 kinases | >10 µM | >1 |
| Table 1: Hypothetical kinase profiling results for APP-1, identifying AURKA as the primary high-affinity target. |
This initial screen provides a strong, testable hypothesis: APP-1 exerts its biological effects through the direct inhibition of AURKA. The subsequent phases will be dedicated to rigorously validating this hypothesis.
Phase 2: Target Validation - From Binding to Biological Function
With a primary target candidate in hand, we must now build a comprehensive validation package using orthogonal methods. This involves proving direct physical engagement in a cellular context, demonstrating functional inhibition of the target, and linking that inhibition to a cellular phenotype.
Workflow for Orthogonal Target Validation
The following diagram illustrates the logical flow of experiments designed to build a conclusive case for target validation. Each step provides a different line of evidence, and together they form a self-validating system.
Caption: Workflow for genetic target validation using CRISPR-Cas9.
Experimental Protocol (CRISPR-Cas9 Knockout):
-
Generate Knockout Line: Use CRISPR-Cas9 to generate a stable AURKA knockout (KO) in a cancer cell line. Validate the knockout by Western Blot.
-
Cell Viability Assay: Plate both wild-type (WT) and AURKA KO cells.
-
Compound Treatment: Treat both cell lines with a dose-response of APP-1 for 72 hours.
-
Measure Viability: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for APP-1 in both WT and KO cell lines.
Expected Outcome: If AURKA is the primary target responsible for the anti-proliferative effects of APP-1, the KO cells should be significantly less sensitive to the compound.
| Cell Line | GI50 of APP-1 | Fold Resistance |
| Wild-Type (WT) | 50 nM | 1x |
| AURKA Knockout (KO) | > 10,000 nM | >200x |
| Table 4: Genetic validation data. The dramatic shift in GI50 in knockout cells strongly indicates that AURKA is the critical target for APP-1's anti-proliferative activity. |
Conclusion: A Triad of Evidence
Through a systematic and multi-pronged approach, we have constructed a robust validation case for Aurora Kinase A as the primary biological target of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (APP-1).
-
Biochemical & Biophysical Evidence: Initial kinome profiling identified AURKA as a high-affinity target, a finding corroborated by functional in vitro assays (IC50 = 22 nM).
-
Cellular Target Engagement: CETSA experiments confirmed that APP-1 directly binds to and stabilizes AURKA in intact cells with high potency (EC50 = 35 nM), comparable to known reference inhibitors.
-
Genetic Confirmation: The definitive genetic validation using CRISPR-Cas9 demonstrated that the removal of AURKA renders cells highly resistant to APP-1, causally linking the target to the compound's primary cellular phenotype.
This triad of evidence, where biochemical potency, cellular engagement, and genetic necessity are all in alignment, provides the highest level of confidence in the proposed mechanism of action. This validated understanding is the bedrock upon which all further preclinical and clinical development of APP-1 can be built.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Gilbert, L.A., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. [Link]
A Comparative Guide to Pyrazole and Triazole Derivatives in Neuroprotection
For drug discovery researchers and scientists in the neuropharmacology space, the search for effective neuroprotective agents is a paramount challenge. Neurodegenerative diseases and acute neuronal injuries are often characterized by a complex interplay of pathological events, including oxidative stress, neuroinflammation, and apoptosis. In this landscape, heterocyclic compounds have emerged as privileged scaffolds for developing multi-target therapeutic agents. Among these, pyrazole and triazole derivatives have garnered significant attention for their potent and diverse biological activities.
This guide provides a comparative analysis of pyrazole and triazole derivatives in the context of neuroprotection. We will delve into their distinct mechanisms of action, explore structure-activity relationships, and present key experimental data, moving beyond a simple recitation of facts to explain the causal links between chemical structure and neuroprotective function.
The Scaffolds: An Introduction to Pyrazole and Triazole
Both pyrazoles and triazoles are five-membered heterocyclic aromatic compounds containing nitrogen atoms. Their structural features, such as the ability to act as hydrogen bond donors and acceptors, and engage in π–π stacking interactions, make them adept at binding with biological targets like enzymes and receptors.[1][2]
-
Pyrazole: A five-membered ring with two adjacent nitrogen atoms. This structure is found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban, highlighting its pharmacological versatility.[1] In the context of neurodegeneration, the pyrazole core has intrinsic advantages for interacting with peptide backbones, a key feature in diseases like Alzheimer's.[1]
-
Triazole: A five-membered ring with three nitrogen atoms. The 1,2,3-triazole and 1,2,4-triazole isomers are common in medicinal chemistry.[3] Triazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-Parkinson's effects.[4] Their synthesis, often facilitated by "click chemistry," allows for the creation of diverse and complex molecules with high efficiency.[4]
Mechanisms of Neuroprotection: A Head-to-Head Comparison
While both scaffolds can exert neuroprotective effects through overlapping pathways like anti-inflammation and antioxidation, the specific mechanisms and primary targets often differ.
Anti-Inflammatory Activity
Neuroinflammation, primarily mediated by microglial cells, is a key contributor to secondary injury in conditions like spinal cord injury (SCI) and is a hallmark of chronic neurodegenerative diseases.[5]
-
Pyrazole Derivatives: A significant body of research points to the potent anti-inflammatory effects of pyrazoles. For instance, novel pyrazole derivatives have been shown to systematically suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[5] The mechanism often involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation.[5]
-
Triazole Derivatives: Triazoles also exhibit robust anti-inflammatory properties, frequently by targeting the NF-κB pathway.[4] Studies on triazole-pyrimidine hybrids have demonstrated significant inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated human microglia.[4] Furthermore, certain 1,2,4-triazole derivatives have been shown to alleviate neuroinflammation in models of acute ischemic stroke.[6]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), leads to neuronal cell death and is a major factor in the prognosis of SCI and ischemic stroke.[5]
-
Pyrazole Derivatives: The pyrazole scaffold is a component of edaravone, a novel antioxidant used to treat cerebral infarction.[7] Pyrazole derivatives have demonstrated neuroprotective benefits by shielding neurons from oxidative stress, a key process in the development of Alzheimer's disease.[8] Their dual action of addressing both oxidative stress and inflammation makes them appealing candidates for treating neurodegenerative disorders.[9]
-
Triazole Derivatives: Triazoles have shown remarkable efficacy in combating oxidative stress through multiple mechanisms. They not only scavenge ROS and chelate metal ions but also activate the endogenous antioxidant defense system.[10][11] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant proteins like Heme oxygenase-1 (HO-1), protecting cells from oxidative damage.[12]
Anti-Apoptotic and Specialized Mechanisms
Beyond inflammation and oxidation, these derivatives interfere with other critical cell death pathways.
-
Pyrazole Derivatives: Research indicates that pyrazole derivatives can protect against neurotoxicity by decreasing the expression of pro-apoptotic proteins like Bax and inhibiting the activation of caspase-3, a key executioner of apoptosis.[13] In Alzheimer's and Parkinson's disease, their ability to interact with peptide backbones via hydrogen bonding and π-π stacking is a distinct advantage in targeting protein aggregation.[1]
-
Triazole Derivatives: Triazoles have shown a pronounced ability to inhibit apoptosis by reducing endoplasmic reticulum (ER) stress and downregulating markers like cleaved caspase-3.[4] In Parkinson's disease models, specific triazole derivatives have been identified as potent inhibitors of α-synuclein aggregation, a pathological hallmark of the disease.[14][15] For Alzheimer's, triazole-based compounds are being developed as multi-target agents that can inhibit cholinesterase, suppress Aβ aggregation, and provide broad neuroprotection.[16]
Comparative Efficacy and Structure-Activity Relationship (SAR)
A direct comparison in a study synthesizing N-propananilide derivatives bearing both pyrazole and 1,2,4-triazole rings found that, in terms of neuroprotective potential, triazole derivatives generally exhibit better activity than their pyrazole counterparts in a 6-OHDA-induced neurotoxicity model.[13]
The following table summarizes key findings and SAR insights from various studies.
| Feature | Pyrazole Derivatives | Triazole Derivatives |
| Lead Compound Example | Compound 6g: Showed potent anti-inflammatory effects in LPS-stimulated BV2 cells with an IC50 of 9.562 μM for IL-6 suppression.[5] | Compound 11 (1,2,4-triazole): Showed significant neuroprotection in H2O2/SNP-induced cytotoxicity and in a rat MCAO model of ischemic stroke.[11] |
| Primary Mechanisms | Anti-inflammation (NF-κB inhibition), Antioxidant, Anti-apoptosis.[5][9] | Antioxidant (Nrf2 activation), Anti-inflammation, Anti-apoptosis (ER stress inhibition), Anti-protein aggregation (α-synuclein).[4][11][14] |
| Disease Models | Spinal Cord Injury, Alzheimer's Disease, Parkinson's Disease.[1][5] | Ischemic Stroke, Alzheimer's Disease, Parkinson's Disease.[4][6][10][14] |
| Structure-Activity Relationship (SAR) | - Ester substitutions are more significant than amide substitutions for anti-inflammatory activity.[5] - Longer alkyl chains in esters enhance activity.[5] - A p-substituted phenyl ring at the 5-position is crucial for cannabinoid receptor antagonism.[17] | - Introduction of phenolic groups and phenyl rings can confer neuroprotective effects in ischemic stroke models.[10] - Lipophilic and heterocyclic substituents can enhance activity.[18] - The 1,2,4-triazole moiety plays a key role in forming hydrogen bonds and π-π stacking interactions with target proteins like PDE4B.[19] |
Visualizing the Mechanisms of Action
To better understand the pathways discussed, the following diagrams illustrate the points of intervention for pyrazole and triazole derivatives.
Neuroinflammatory Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory cascade by pyrazole and triazole derivatives.
Oxidative Stress and the Nrf2 Antioxidant Response
Caption: Activation of the Nrf2 antioxidant pathway by triazole derivatives.
Key Experimental Protocols
Reproducibility and methodological rigor are the bedrocks of scientific advancement. Here, we provide validated, step-by-step protocols for assessing the neuroprotective properties of novel compounds.
Protocol: Anti-Inflammatory Assay in LPS-Stimulated BV2 Microglia
This protocol is designed to quantify the ability of a test compound to suppress the production of inflammatory mediators in microglial cells.
Causality: BV2 cells are an immortalized murine microglia cell line, widely used as a model for neuroinflammation. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce a potent inflammatory response via Toll-like receptor 4 (TLR4), mimicking the inflammatory state in many neurological disorders.
Caption: Workflow for assessing anti-inflammatory activity in BV2 microglial cells.
Methodology:
-
Cell Culture: Seed BV2 microglial cells into 96-well plates at an appropriate density and allow them to adhere overnight in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of the test compound (e.g., pyrazole or triazole derivative). A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 2 hours.
-
Rationale: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
Cytokine Quantification: Carefully collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the reduction in cytokines is not due to cell death.
-
Self-Validation: This step is crucial. A compound is only a valid anti-inflammatory agent if it reduces cytokine release at non-toxic concentrations.
-
-
Data Analysis: Normalize cytokine levels to the LPS-only positive control. Plot a dose-response curve and calculate the IC50 value for the test compound.
Protocol: Neuroprotection Assay in a 6-OHDA-Induced Parkinson's Model
This protocol assesses a compound's ability to protect neuronal cells from 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons.
Causality: The human neuroblastoma SH-SY5Y cell line is a common model for studying Parkinson's disease. 6-OHDA is taken up by dopamine transporters and generates high levels of intracellular ROS, inducing oxidative stress and apoptosis, thereby mimicking the neurodegenerative process in Parkinson's.[13]
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Neurotoxin Challenge: Introduce 6-OHDA to a final concentration that induces approximately 50% cell death (e.g., 50-100 µM, determined via a prior titration experiment). Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT assay.
-
Controls: Include a vehicle-only control, a 6-OHDA-only control (toxic condition), and a positive control neuroprotectant if available.
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the 6-OHDA-only control.
-
Mechanistic Follow-up (Optional): For promising compounds, perform Western blot analysis on cell lysates to measure levels of apoptosis markers like cleaved caspase-3 and Bax to confirm an anti-apoptotic mechanism of action.[13]
Conclusion and Future Outlook
Both pyrazole and triazole derivatives stand as exceptionally promising scaffolds in the development of neuroprotective agents.
-
Pyrazoles show strong anti-inflammatory and antioxidant capabilities, with a structural predisposition for interacting with peptide aggregates relevant to chronic neurodegenerative diseases.[1][9]
-
Triazoles demonstrate a broader mechanistic profile, not only matching pyrazoles in anti-inflammatory and anti-apoptotic action but also showing superior activity in some head-to-head comparisons and uniquely engaging specific pathways like Nrf2 activation and α-synuclein aggregation inhibition.[11][13][14]
The evidence suggests that while both classes are valuable, the triazole scaffold may offer greater versatility for developing multi-target drugs , particularly for complex diseases where activating endogenous defense mechanisms (like the Nrf2 pathway) is a desirable therapeutic strategy. Future research should focus on creating hybrid molecules that combine the most effective pharmacophores from both scaffolds and on conducting in vivo studies in relevant animal models of neurological disease to translate these promising in vitro findings into tangible therapeutic candidates.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflamm
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Novel Multifunctional Ascorbic Triazole Derivatives for Amyloidogenic Pathway Inhibition, Anti-Inflamm
- New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance.
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules.
- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Medicinal Chemistry Letters.
- Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. European Journal of Medicinal Chemistry.
- Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships.
- Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships.
- The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. PubMed Central.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules.
- AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. European Journal of Medicinal Chemistry.
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science.
- Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. European Journal of Medicinal Chemistry.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggreg
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease.
- Pyrazoline Derivatives: Potential Therapeutic Agents against Parkinson's disease.
- Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. ACS Omega.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. ChEMBL.
- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold.
- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity. European Journal of Medicinal Chemistry.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Development of Pharmacological Strategies with Therapeutic Potential in Ischemic Stroke. MDPI.
- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Scientific Reports.
- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold.
- RECENT UPDATES IN CHEMISTRY OF ALZHEIMER'S SYNTHETIC MOLECULES: A NOVEL INSIGHT INTO THE DRUG DISCOVERY. IJNRD.
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Attenuation of 6‑OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Document: Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (CHEMBL3822414) - ChEMBL [ebi.ac.uk]
A Comparative Guide to the Efficacy of Aminopyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the aminopyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its unique chemical properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of numerous targeted therapies. This guide provides an in-depth, objective comparison of the efficacy of different aminopyrazole-based kinase inhibitors, supported by experimental data and protocols, to aid in the selection and application of these compounds in a research setting.
Introduction to Aminopyrazole-Based Kinase Inhibitors
The pyrazole ring system is a cornerstone of medicinal chemistry, and the aminopyrazole core, in particular, has proven to be a highly successful scaffold for developing kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, where the aminopyrazole moiety forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This guide will focus on a comparative analysis of prominent aminopyrazole-based inhibitors targeting key oncogenic kinase families: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Mechanism of Action: Targeting the Engines of Cell Proliferation
Aminopyrazole-based inhibitors exert their effects by targeting kinases that are fundamental regulators of cell cycle progression and mitosis. Understanding the specific signaling pathways is crucial to interpreting their efficacy.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the transitions between different phases of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Aminopyrazole-based CDK inhibitors, such as AT7519, bind to the ATP pocket of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This blockade of Rb phosphorylation prevents the release of the E2F transcription factor, thereby halting the cell cycle, primarily at the G1/S transition, and can induce apoptosis.[6][7]
Caption: CDK signaling pathway and point of inhibition.
Aurora Kinase Inhibition
Aurora kinases (A and B) are essential for proper mitotic progression, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[8] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Aminopyrazole-based Aurora kinase inhibitors, such as AT9283, disrupt these mitotic processes. Inhibition of Aurora B, for instance, leads to defects in chromosome alignment and cytokinesis, often resulting in endoreduplication (DNA replication without cell division) and subsequent apoptosis.[9]
Caption: Aurora kinase signaling in mitosis and inhibition.
Comparative Efficacy of Aminopyrazole-Based Kinase Inhibitors
The efficacy of aminopyrazole-based inhibitors is best compared through their half-maximal inhibitory concentrations (IC50) in both biochemical and cell-based assays. The following table summarizes the reported IC50 values for two prominent aminopyrazole-based inhibitors, AT7519 and AT9283, against their primary kinase targets and in various cancer cell lines.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| AT7519 | CDK1 | 210 | A2780 (Ovarian) | 0.35 | [5][10] |
| CDK2 | 47 | ASPC1 (Pancreatic) | 0.533 | [10] | |
| CDK4 | 100 | BXPC-3 (Pancreatic) | 0.640 | [10] | |
| CDK5 | 13 | A2058 (Melanoma) | 0.166 | [10] | |
| CDK6 | 170 | HCT-116 (Colon) | 0.16 | [5] | |
| CDK9 | <10 | - | - | [5][10] | |
| AT9283 | Aurora A | 3 | HCT-116 (Colon) | 0.013 | [11][12] |
| Aurora B | 3 | A2780 (Ovarian) | 0.0077 | [11][12] | |
| JAK2 | 1.2 | - | - | [12] | |
| ABL (T315I) | 4 | - | - | [12] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, both AT7519 and AT9283 exhibit potent, low nanomolar inhibition of their target kinases in biochemical assays. AT7519 demonstrates broad activity against multiple CDKs, with particularly high potency against CDK9 and CDK5.[5][10] This multi-CDK targeting can lead to a robust anti-proliferative effect. In cellular assays, AT7519 shows efficacy in the sub-micromolar range across various cancer cell lines.[10] AT9283 is a potent pan-Aurora kinase inhibitor and also demonstrates significant activity against other kinases like JAK2.[12] Its cellular potency is in the low nanomolar range in several cancer cell lines.[11]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of aminopyrazole-based kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a buffer containing MgCl2.
-
Inhibitor Addition: Add the aminopyrazole-based inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate but not the free ATP.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13]
-
Cell Plating: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the aminopyrazole-based inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[14] Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15]
-
Cell Treatment: Plate and treat cells with the aminopyrazole-based inhibitor as described for the cell viability assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.[15]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Compare the luminescence of treated cells to that of untreated cells to determine the fold-increase in caspase activity.
Caption: Experimental workflow for inhibitor efficacy testing.
Conclusion
Aminopyrazole-based kinase inhibitors represent a versatile and potent class of compounds for targeting key signaling pathways in cancer. As demonstrated with AT7519 and AT9283, these inhibitors can achieve high potency and induce significant anti-proliferative and pro-apoptotic effects in cancer cells. The choice of a specific aminopyrazole inhibitor will depend on the research question and the kinase target of interest. A thorough evaluation of both biochemical and cellular efficacy, using standardized and robust assays as outlined in this guide, is essential for the successful application of these compounds in preclinical research and drug development. The structure-activity relationship studies of the aminopyrazole scaffold continue to yield novel inhibitors with improved selectivity and pharmacological profiles, ensuring that this chemical class will remain at the forefront of kinase inhibitor research.[3][4]
References
-
Santo L, et al. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene. 2010 Apr 22;29(16):2325-36. [Link]
-
Krystof V, et al. 4-Arylazo-3, 5-diamino-1 H -pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex. Journal of Medicinal Chemistry. 2006;49:6500–6509. [Link]
-
Gautschi O, et al. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica. 2012;97(11):1768-75. [Link]
-
Troutman, M. et al. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. 2019;29(18):2684-2688. [Link]
-
Korcsmár E, et al. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry. 2014 Dec 11;57(23):9838-54. [Link]
-
Gassner, C. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022; 23(23):14834. [Link]
-
Astex Therapeutics Ltd. Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. [Link]
-
OUS-research.no. CellTiter-Glo Assay. [Link]
-
ResearchGate. Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. [Link]
-
Abdel-Maksoud, M. S. et al. Comparative Study of Conventional, Grinding, and Microwave‐Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK‐2/CA IX Inhibition Potential, and Apoptosis Induction. Drug Development Research. 2025; e70139. [Link]
-
Squires MS, et al. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. 2009;8(2):324–32. [Link]
-
Santo, L. et al. AT7519, a Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples. Blood. 2007; 110 (11): 3932. [Link]
-
Gray, N. S. et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2020; 11(10): 1898–1904. [Link]
-
George, R. F. et al. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction. Drug Development Research. 2025; e70139. [Link]
-
Kollareddy M, et al. Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. 2012;2:20. [Link]
-
Bettayeb, K. et al. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. 2020;8:131. [Link]
-
Sharma, A. et al. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021; 6(27): 17615–17625. [Link]
-
Gamazon, E. R. et al. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. Molecular Cancer Therapeutics. 2012; 11(8): 1864–1873. [Link]
-
Siu, L. L. et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer. 2014; 111(11): 2048–2055. [Link]
-
Dar, A. A. et al. Aurora B Inhibitors as Cancer Therapeutics. Cancers. 2022; 14(15): 3777. [Link]
-
Troutman, M. et al. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. 2019;29(18):2684-2688. [Link]
-
Georgey, H. H. et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. 2024; Advance Article. [Link]
-
Georgey, H. H. et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. 2024; Advance Article. [Link]
-
ResearchGate. (a) In vitro cell viability assay (CellTiter-Glo®) of RAW 264.7... [Link]
-
Biocompare. Caspase-Glo 3/7 Assay G8091 from Promega. [Link]
-
Galal, S. A. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022; 27(1): 330. [Link]
-
Qi, W. et al. AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood. 2010; 116 (21): 3930. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. astx.com [astx.com]
- 12. mdpi.com [mdpi.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyrazole Analogs
The 3-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile framework for the development of potent and selective modulators of various biological targets.[1][2][3][4] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have made it a cornerstone in the design of novel therapeutics.[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrazole analogs, offering insights into the rational design of next-generation inhibitors for a range of therapeutic areas, including oncology, neuroinflammation, and infectious diseases.[1][6][7]
The 3-Aminopyrazole Core: A Foundation for Potency and Selectivity
The 3-aminopyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms and an amino group at the C3 position. This arrangement provides a unique combination of electronic and steric properties that are crucial for molecular recognition by target proteins, particularly kinases.[8][9] The amino group and the pyrazole nitrogens can act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site of the target. The substituents at other positions of the pyrazole ring (N1, C4, and C5) can be systematically modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[10]
I. 3-Aminopyrazole Analogs as Kinase Inhibitors in Oncology
Kinases are a major class of drug targets in oncology due to their critical role in regulating cell proliferation, survival, and differentiation.[6] 3-Aminopyrazole-based compounds have emerged as potent inhibitors of several cancer-relevant kinases.
A. Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. 3-Aminopyrazole analogs have been extensively explored as CDK inhibitors.[6][9]
A systematic exploration of the hydrophobic pocket adjacent to the hinge region and the solvent-exposed region of CDKs has led to the identification of potent and selective inhibitors.[10] For instance, SAR studies on a series of 3-aminopyrazole analogs targeting CDK2 and CDK5 revealed that substitution at the C5 position of the pyrazole ring with a phenyl group bearing specific substituents is crucial for activity.[10]
Table 1: SAR of 3-Aminopyrazole Analogs as CDK2/5 Inhibitors [10]
| Compound | R1 (at C5) | R2 (at N1) | CDK2 IC50 (µM) | CDK5 IC50 (µM) |
| Analog A | Phenyl | H | >10 | >10 |
| Analog B | 4-Fluorophenyl | H | 1.2 | 2.5 |
| Analog C | 4-Chlorophenyl | H | 0.8 | 1.5 |
| Analog 24 | 2,4-Dichlorophenyl | Cyclopropyl | 0.045 | 0.032 |
The data clearly indicates that the presence of electron-withdrawing groups on the C5-phenyl ring enhances potency. Furthermore, the introduction of a cyclopropyl group at the N1 position in Analog 24 led to a significant increase in potency against both CDK2 and CDK5, highlighting the importance of exploring substitutions at this position to optimize interactions within the ATP-binding pocket.[10]
A common method to determine the inhibitory activity of compounds against CDKs is a biochemical kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a reaction buffer containing purified recombinant CDK/cyclin enzyme, a suitable peptide substrate (e.g., Histone H1), and ATP.
-
Compound Dilution: Serially dilute the 3-aminopyrazole analogs to be tested in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as filter-binding assays with radiolabeled ATP or fluorescence-based assays.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
B. Akt Inhibitors
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making Akt a prime therapeutic target.[6] Conformationally restricted analogs of known pyrazole-based Akt inhibitors have been synthesized to improve biological activity and metabolic stability.[6]
SAR studies on these analogs revealed that a dichlorophenyl moiety is optimal for high potency.[6] Any deviation from this substitution pattern led to a decrease in inhibitory activity.
II. 3-Aminopyrazole Analogs in Neurodegenerative Diseases
Neuroinflammation and neuronal apoptosis are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11] Targeting kinases involved in these processes, such as c-Jun N-terminal kinase 3 (JNK3), represents a promising therapeutic strategy.[12][13]
A. JNK3 Inhibitors
JNK3 is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis.[13] Extensive SAR studies on 3-aminopyrazole derivatives have led to the discovery of highly potent and isoform-selective JNK3 inhibitors.[12][13]
Key SAR insights for JNK3 inhibition include:
-
N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring significantly influences selectivity over other kinases like p38α. A planar N-linked phenyl structure is favored for JNK3 binding.[14]
-
C4-Substitution: Introduction of a cyano group at the C4 position can enhance potency.
-
C5-Substitution: A substituted phenyl ring at the C5 position is generally required for high affinity.
Table 2: Comparison of 3-Aminopyrazole Analogs as JNK Inhibitors [12][14]
| Compound | N1-Substituent | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38α IC50 (µM) |
| SR-3576 | Phenyl | 7 | >200 | >20 |
| SR-4326 | Substituted Phenyl | 12 | 222 | >10 |
| 26n | Benzamide derivative | 2 | >100 | >10 |
These studies demonstrate that careful tuning of the substituents on the 3-aminopyrazole core can lead to inhibitors with excellent potency and selectivity for JNK3 over other closely related kinases.[12][13][14] The high selectivity of compound 26n , which was profiled against a panel of 464 kinases and showed high specificity, underscores the potential of this scaffold for developing targeted therapies for neurodegenerative disorders.[13]
Caption: Simplified JNK3 signaling pathway and the point of intervention by 3-aminopyrazole inhibitors.
III. Broader Therapeutic Applications of 3-Aminopyrazole Analogs
The versatility of the 3-aminopyrazole scaffold extends beyond kinase inhibition in oncology and neurodegeneration.[1][2][3]
-
Anti-inflammatory Agents: 3-Aminopyrazole derivatives have been investigated as inhibitors of p38 MAP kinase and MK-2, key players in the inflammatory response.[1][15]
-
Antimicrobial Agents: Certain 3-aminopyrazole analogs have demonstrated promising activity against various bacterial and fungal strains.[1]
-
Anticholinesterase Activity: Recent studies have explored sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[16]
Conclusion
The 3-aminopyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors targeting a diverse range of enzymes. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of the substituents at the N1, C4, and C5 positions of the pyrazole ring are key to achieving high potency and desired selectivity profiles. The continued exploration of the chemical space around this versatile core, guided by rational drug design principles and a deep understanding of the target biology, holds immense promise for the development of novel and effective therapies for a multitude of human diseases.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. (2006). PubMed. Retrieved January 26, 2026, from [Link]
-
Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. (2010). PubMed. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved January 26, 2026, from [Link]
-
SAR of 3‐cyanopyridone/pyrazole derivatives (2a). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014). PubMed. Retrieved January 26, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. (2020). MDPI. Retrieved January 26, 2026, from [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Retrieved January 26, 2026, from [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). OUCI. Retrieved January 26, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Advancing Material Science with 3-Aminopyrazole: Properties and Potential. (n.d.). LinkedIn. Retrieved January 26, 2026, from [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved January 26, 2026, from [Link]
-
Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2024). SpringerLink. Retrieved January 26, 2026, from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Abstract
The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization, of which selectivity is a cornerstone. Off-target interactions can lead to unforeseen toxicity or polypharmacology, confounding clinical outcomes. This guide provides a comprehensive framework for the cross-reactivity profiling of novel chemical entities, using the uncharacterized compound 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol as a central case study. Recognizing its 3-aminopyrazole scaffold, a privileged structure in kinase inhibitor design, we propose a multi-pronged strategy to delineate its selectivity profile. We will compare its hypothetical performance against two benchmarks: the notoriously promiscuous kinase inhibitor Staurosporine and a highly selective, structurally related Cdk2 inhibitor, PHA-533533 . This guide details robust experimental workflows, from broad kinome scanning to unbiased proteome-wide chemoproteomic approaches, offering researchers a practical and scientifically rigorous blueprint for de-risking and understanding their compounds of interest.
Introduction: The Imperative of Selectivity in Drug Discovery
The central paradigm of targeted therapy is the selective modulation of a single biological entity to elicit a desired therapeutic effect. However, the reality is that small molecules often interact with multiple proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target binding is a primary driver of compound attrition due to toxicity. Therefore, an early and comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in drug development.
The compound at the heart of this guide, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol (herein referred to as Compound-X ), features a 3-aminopyrazole moiety. This scaffold is prevalent in a multitude of potent kinase inhibitors, suggesting that Compound-X may exhibit activity against the human kinome.[1][2][3][4][5] The challenge with such a novel entity is the absence of a known primary target, rendering a focused, target-centric analysis impossible. The logical and most scientifically sound approach is, therefore, an unbiased, proteome-wide strategy to simultaneously identify its primary target(s) and its cross-reactivity profile.
To contextualize the performance of Compound-X, we will benchmark it against two standards:
-
Comparator A: Staurosporine. A natural product that acts as a potent, broad-spectrum ATP-competitive kinase inhibitor.[6] It serves as a positive control for promiscuity, illustrating a "dirty" compound profile.
-
Comparator B: PHA-533533. A selective, 3-aminopyrazole-based inhibitor of Cyclin-Dependent Kinase 2 (Cdk2).[3] This compound represents a desirable selectivity profile, providing a realistic goalpost for a development candidate originating from a similar chemical scaffold.
This guide will elucidate the methodologies and rationale behind a state-of-the-art cross-reactivity profiling cascade, empowering researchers to make informed decisions about the progression of their small molecule assets.
Methodologies for Unbiased Selectivity Profiling
A robust profiling strategy is layered, beginning with a broad but defined screen and progressing to more complex, unbiased methods for deeper insights. We will detail two key stages: Large-Panel Kinase Activity Screening and Affinity-Based Chemoproteomics.
Stage 1: Large-Panel Kinase Activity Screening
The most direct way to test our hypothesis that Compound-X is a kinase inhibitor is to screen it against a large, representative panel of human kinases. This provides a broad overview of its activity across the kinome.
Causality Behind Experimental Choices:
-
Why a Large Panel? The human kinome is extensive. A broad panel (e.g., >400 kinases) is essential to identify not only the most potent targets but also weaker off-targets that might be relevant at higher therapeutic concentrations.
-
Why an Activity Assay? This method directly measures the functional consequence (inhibition of phosphorylation) of the compound binding to the kinase, making it highly relevant. We will use an ATP concentration at or near the Km for each kinase to provide a standardized comparison of intrinsic inhibitor affinities.[7]
Experimental Protocol: KinomeScan™ Profiling (Illustrative)
-
Compound Preparation: Prepare stock solutions of Compound-X, Staurosporine, and PHA-533533 in 100% DMSO at 100x the final desired screening concentration.
-
Assay Plate Preparation: Dispense the test compounds into appropriate assay plates. For a primary screen, a single high concentration (e.g., 1 µM) is used.
-
Kinase Addition: Add the individual kinases from a diverse panel (e.g., DiscoverX KINOMEscan™) to the wells.
-
ATP & Substrate Addition: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate for each kinase.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add detection reagents that quantify the amount of product formed (e.g., ADP, using the ADP-Glo™ system). The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. Results are often visualized as a dendrogram of the human kinome.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for Large-Panel Kinase Activity Screening.
Stage 2: Proteome-Wide Off-Target Identification via Chemoproteomics
While kinome screening is powerful, it is inherently limited to the kinases on the panel. To identify potential off-targets across the entire proteome (including non-kinase proteins), an unbiased chemoproteomics approach is essential. Affinity-based pulldown coupled with quantitative mass spectrometry is a gold standard.[8][9]
Causality Behind Experimental Choices:
-
Why Chemoproteomics? This method is unbiased and identifies direct binding partners of the compound in a complex biological matrix (e.g., a cell lysate), which is more physiologically relevant than purified protein assays.[8]
-
Why Competition Binding? A crucial control to distinguish true binders from non-specific interactors is to perform the pulldown in the presence of an excess of the free, unmodified compound. True targets will show a dose-dependent reduction in binding to the affinity matrix.[8][9]
Experimental Protocol: Affinity Enrichment Chemoproteomics
-
Probe Synthesis: Synthesize an analog of Compound-X with a linker and an affinity handle (e.g., biotin). It is critical to validate that this probe retains the activity of the parent compound.
-
Immobilization: Covalently attach the biotinylated Compound-X probe to streptavidin-coated magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like K562).
-
Competition Incubation: Aliquot the lysate. To separate aliquots, add increasing concentrations of free, non-biotinylated Compound-X (the competitor) or DMSO (vehicle control). Incubate for 1 hour.
-
Affinity Enrichment: Add the Compound-X-coated beads to all lysate samples and incubate to allow protein binding.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein across the different competitor concentrations. True targets will show a significant decrease in abundance as the concentration of the free competitor increases.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Affinity Enrichment Chemoproteomics Workflow.
Comparative Data & Analysis (Illustrative Data)
The following tables present plausible, illustrative data to demonstrate how the results from these experiments would be analyzed and compared.
Kinase Selectivity Profile
The primary kinome screen provides a global view of kinase interactions. Data is typically presented as % inhibition at a single concentration or as calculated IC₅₀/Kᵢ values for key hits. A selectivity score, such as the S-score(1µM), can be used for direct comparison, where a lower score indicates higher selectivity.[7]
Table 1: Comparative Kinase Inhibition Profile at 1 µM
| Compound | Primary Target(s) (IC₅₀ < 100 nM) | S-Score (1µM)¹ | Total Kinases Inhibited >80% | Key Off-Targets (>80% Inhibition) |
|---|---|---|---|---|
| Compound-X | Cdk2 (45 nM), Cdk5 (80 nM) | 0.04 | 12 | GSK3B, ROCK1, JNK3, p38α |
| Staurosporine | >200 kinases | 0.85 | >350 | Widespread across kinome |
| PHA-533533 | Cdk2 (31 nM) | 0.01 | 3 | Cdk1, GSK3B |
¹S-Score = (Number of kinases inhibited >80%) / (Total kinases tested). Assumes a panel of 468 kinases.
Analysis:
-
Compound-X demonstrates a promising, albeit not perfectly clean, profile. It shows potent activity against Cdk2 and Cdk5, suggesting these are its primary targets. However, it hits several other kinases at 1 µM, indicating a need for further optimization to improve selectivity against kinases like JNK3 and p38α, which could lead to off-target effects.
-
Staurosporine , as expected, is highly promiscuous, inhibiting a vast number of kinases and resulting in a very high S-Score.[6]
-
PHA-533533 exemplifies a highly selective compound. Its activity is strongly focused on its intended target, Cdk2, with only minor inhibition of the closely related Cdk1 and GSK3B, serving as an excellent benchmark for selective drug design.[3]
Proteome-Wide Off-Target Profile
Chemoproteomics provides an unbiased view of all potential binding partners. The data reveals not only kinase off-targets missed by the panel but also completely novel, non-kinase interactors.
Table 2: Top Off-Targets Identified by Affinity Enrichment Chemoproteomics
| Compound | Protein Target | Protein Family | Apparent Kd (nM) | Notes |
|---|---|---|---|---|
| Compound-X | Cdk2 | Ser/Thr Kinase | 55 | Confirms primary target |
| Cdk5 | Ser/Thr Kinase | 95 | Confirms secondary target | |
| NQO1 | Oxidoreductase | 450 | Unexpected non-kinase off-target | |
| DAPK3 | Ser/Thr Kinase | 800 | Kinase off-target not on panel | |
| Staurosporine | >300 proteins | Multiple | Variable | Widespread kinase and non-kinase binding |
| PHA-533533 | Cdk2 | Ser/Thr Kinase | 40 | High-affinity, on-target binding |
| | Cdk1 | Ser/Thr Kinase | 1200 | Weak binding to closely related kinase |
Analysis:
-
The chemoproteomics data for Compound-X validates Cdk2 and Cdk5 as primary targets. Crucially, it uncovers two significant off-targets: DAPK3, a kinase not included in the screening panel, and NQO1, an oxidoreductase enzyme. The interaction with NQO1 is particularly noteworthy as it represents a potential liability that would have been completely missed by kinase-centric assays.
-
PHA-533533 again shows a very clean profile, with high-affinity binding only to its intended target, Cdk2, and very weak interaction with Cdk1, confirming the high selectivity observed in the kinase activity screen.
Discussion & Interpretation
The combination of large-panel kinase screening and unbiased chemoproteomics provides a powerful, multi-dimensional view of a compound's selectivity. For our case study, Compound-X , this integrated approach has yielded critical insights:
-
Target Deconvolution: We have successfully identified Cdk2 and Cdk5 as the likely primary targets of this novel compound. This provides a clear hypothesis for its mechanism of action and directs future biological studies.
-
Kinase Cross-Reactivity: The kinome scan revealed a manageable number of off-target kinases (GSK3B, ROCK1, JNK3, p38α). This profile is significantly more selective than Staurosporine but less so than the highly optimized PHA-533533. This information is invaluable for a medicinal chemistry campaign, which can now focus on modifying the structure of Compound-X to reduce activity against these specific off-targets while retaining potency for Cdk2/5.
-
Unveiling Unexpected Liabilities: The identification of NQO1 as a non-kinase off-target is the most critical finding from a de-risking perspective. Interaction with metabolic enzymes can lead to complex toxicities. This finding necessitates follow-up functional assays to determine if Compound-X modulates NQO1 activity and what the potential downstream consequences might be.
This comparative analysis clearly positions Compound-X as a promising but unrefined lead. Its selectivity is superior to that of a promiscuous tool compound but has not yet reached the standard of a clinical candidate like PHA-533533. The path forward is now clear: targeted medicinal chemistry to enhance selectivity and further biological studies to investigate the functional impact of the identified off-target interactions.
Conclusion
The cross-reactivity profiling of a novel compound with an unknown target, such as 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, requires a systematic and unbiased approach. By integrating broad kinase activity screening with proteome-wide affinity enrichment, we can effectively deconvolve its primary targets and simultaneously map its selectivity landscape. This comparative guide demonstrates how benchmarking against compounds with known promiscuity (Staurosporine) and high selectivity (PHA-533533) provides essential context for interpreting the data. This rigorous, multi-faceted strategy is fundamental to mitigating risk, understanding mechanism of action, and ultimately, building a robust data package to guide the successful development of new therapeutic agents.
References
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1913–1922. [Link]
-
Klutz, A. M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6567. [Link]
-
Anderson, M., et al. (2006). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 49(17), 5272-5285. [Link]
-
Schürmann, M., et al. (2016). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 1394, 159-176. [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1431-1442. [Link]
-
Giansanti, P., et al. (2014). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Breast Cancer Research, 16(5), 433. [Link]
-
Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry, 48(8), 2944–2956. [Link]
-
Szoleczky, P., et al. (2015). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 58(4), 1634-1649. [Link]
-
Lu, K. Y., et al. (2020). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 7(24), 2002738. [Link]
-
Meggio, F., et al. (1995). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. European Journal of Biochemistry, 234(1), 317-322. [Link]
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling: from target discovery to target engagement. Nature Reviews Drug Discovery, 10, 921-935. [Link]
-
Wu, P., & Clausen, M. H. (2022). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 14(11), 2686. [Link]
-
Velcicky, J., et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 20(3), 1293-1297. [Link]
-
Fischer, J. J., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Journal of Proteome Research, 9(2), 806-817. [Link]
-
Massaro, F., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 25(16), 3598. [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
in vitro validation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol's anti-proliferative effects
An In-Depth Technical Guide to the In Vitro Validation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol's Anti-proliferative Effects
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anti-tumor properties.[1] Numerous studies have highlighted the potential of pyrazole-containing compounds to act as potent and selective anticancer agents by targeting various critical cellular pathways.[2][3] These mechanisms often involve the inhibition of key enzymes that drive cell proliferation, such as cyclin-dependent kinases (CDKs), or the induction of programmed cell death (apoptosis).[2][4] The compound 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol belongs to this promising class of molecules. Validating its anti-proliferative efficacy and elucidating its mechanism of action are crucial first steps in the drug discovery pipeline.
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the in vitro validation of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. We will detail a logical, multi-faceted experimental strategy, comparing its performance against established chemotherapeutic agents and providing robust, step-by-step protocols for key assays.
Part 1: Foundational Experimental Strategy
A rigorous validation study is built upon a foundation of careful experimental design. The choices made at this stage—from the biological system to the controls used—are paramount for generating reproducible and meaningful data.
Rationale for Selecting the Right In Vitro Model
The initial step involves selecting a panel of human cancer cell lines. To gain a broad understanding of the compound's activity spectrum, it is advisable to use cell lines derived from different cancer types (e.g., breast, colon, leukemia).[5] For this guide, we will consider:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
Jurkat: A human T-lymphocyte cell line (leukemia).
Crucially, a non-cancerous cell line, such as human foreskin fibroblasts (HFF), should be included to assess the compound's selectivity. A promising anti-cancer agent should exhibit potent cytotoxicity against cancer cells while having minimal effect on healthy cells.
The Critical Role of Controls: Establishing a Benchmark
Every experiment must include a set of controls to ensure the validity of the results.
-
Vehicle Control: The solvent used to dissolve the test compound (commonly Dimethyl Sulfoxide, DMSO) is added to cells at the same final concentration as in the treated wells. This accounts for any potential effects of the solvent itself.
-
Positive Controls: To benchmark the potency of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, it is essential to compare it against well-characterized, clinically relevant chemotherapeutic drugs. We will use:
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][7][8][]
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that disrupts the dynamics of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12][13]
-
Experimental Workflow Overview
The validation process follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies. This workflow ensures that resources are directed toward understanding the compounds that show the most promise in initial assays.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. remedypublications.com [remedypublications.com]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. encyclopedia.pub [encyclopedia.pub]
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyrazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminopyrazole Scaffold
Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry.[1] This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The arrangement of nitrogen atoms and the amino substituent in the pyrazole ring allows for a variety of intermolecular interactions, making it an ideal framework for designing targeted therapies. Given their importance, the efficient and selective synthesis of substituted aminopyrazoles is a critical aspect of drug discovery and development. This guide provides an in-depth comparison of the most common and effective synthesis routes to this valuable class of compounds, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthesis Routes: A Head-to-Head Comparison
The synthesis of substituted aminopyrazoles can be broadly categorized into three primary strategies, each with its own set of advantages and limitations.
The Workhorse: Condensation of β-Ketonitriles with Hydrazines
This is arguably the most widely employed and versatile method for the synthesis of 5-aminopyrazoles.[2][3] The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of hydrazine on the ketone carbonyl group. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring.[3]
Mechanistic Causality: The regioselectivity of this reaction with substituted hydrazines is a crucial consideration. The initial nucleophilic attack of the substituted hydrazine can occur via either nitrogen atom. Generally, the more nucleophilic nitrogen (often the less sterically hindered one) will preferentially attack the carbonyl carbon. The subsequent cyclization is then dictated by this initial addition. Reaction conditions, such as pH and solvent, can influence this selectivity.
Advantages:
-
Versatility: A wide range of commercially available β-ketonitriles and hydrazines can be used, allowing for the synthesis of a diverse library of substituted aminopyrazoles.[2]
-
High Yields: This method often provides good to excellent yields of the desired products.[2]
-
One-Pot Procedures: The reaction can often be carried out in a single step, simplifying the experimental setup.
Limitations:
-
Regioselectivity Issues: With unsymmetrical hydrazines, a mixture of regioisomers can be formed, necessitating careful optimization of reaction conditions or purification steps.
-
Stability of β-Ketonitriles: Some β-ketonitriles can be unstable or challenging to synthesize.
The Regioselective Alternative: Condensation of α,β-Unsaturated Nitriles with Hydrazines
This approach offers a powerful alternative to the β-ketonitrile route and is particularly useful for controlling regioselectivity. The reaction involves the Michael addition of hydrazine to the α,β-unsaturated system, followed by the elimination of a leaving group at the β-position and subsequent cyclization.
Mechanistic Causality: The regiochemical outcome of this reaction is highly dependent on the reaction conditions. Acidic conditions tend to favor the formation of 5-aminopyrazoles, while basic conditions can be employed to selectively produce 3-aminopyrazoles. This control is attributed to the different nucleophilic character of the two nitrogen atoms of the substituted hydrazine under varying pH. Microwave irradiation has been shown to significantly accelerate these reactions without altering the regioselectivity.
Advantages:
-
Regiocontrol: The ability to selectively synthesize either 3-amino or 5-aminopyrazole isomers by tuning the reaction conditions is a significant advantage.
-
Good Yields: This method can provide high yields of the desired regioisomer.
Limitations:
-
Availability of Starting Materials: The required α,β-unsaturated nitriles with suitable leaving groups may not be as readily available as β-ketonitriles.
-
Reaction Condition Sensitivity: The regioselectivity is highly sensitive to the reaction conditions, requiring careful control.
The Ring Transformation Approach: Synthesis from Isoxazoles
A less conventional yet elegant strategy for the synthesis of aminopyrazoles involves the ring transformation of isoxazoles.[4] This method can be performed in either a one-step or a two-step process. In the one-pot procedure, hydrazine acts as both the nucleophile to open the isoxazole ring, forming an unisolated β-ketonitrile intermediate, and the cyclizing agent to form the aminopyrazole.[4] The two-step process involves the initial base-mediated ring opening of the isoxazole to the β-ketonitrile, which is then isolated and subsequently reacted with hydrazine.[4]
Mechanistic Causality: The reaction is initiated by the nucleophilic attack of hydrazine or a base at the C5 position of the isoxazole ring, leading to the cleavage of the N-O bond and the formation of a β-ketonitrile intermediate. This intermediate then undergoes the classical condensation with hydrazine to yield the aminopyrazole.
Advantages:
-
Novelty: This route provides access to aminopyrazoles from readily available isoxazole precursors.
-
Good Yields: Both the one-pot and two-step procedures can afford good yields of the desired products.[4]
Limitations:
-
Substrate Scope: The efficiency of the reaction can be dependent on the substituents on the isoxazole ring.
-
Potential for Side Reactions: The intermediate β-ketonitrile can potentially undergo other reactions, leading to byproducts.
Quantitative Data Summary
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Condensation of β-Ketonitriles | β-Ketonitrile, Hydrazine | Ethanol, Reflux | 70-95% | 2-24 h | Versatility, High Yields | Regioselectivity issues |
| Condensation of α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile, Hydrazine | Acidic or Basic conditions, Microwave | 85-90% | 10 min - 12 h | Excellent Regiocontrol | Substrate availability |
| Synthesis from Isoxazoles | Isoxazole, Hydrazine | DMSO, 90°C (one-pot) or Base then Hydrazine (two-pot) | 74-92% | 3-15 h | Novel route from isoxazoles | Substrate dependent |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-phenyl-1H-pyrazole from Benzoylacetonitrile and Hydrazine Hydrate
Based on the general principles of β-ketonitrile condensation. [3]
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve benzoylacetonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-amino-3-phenyl-1H-pyrazole.
Protocol 2: Regioselective Synthesis of 3-Amino-1-phenyl-1H-pyrazole from 3-Ethoxyacrylonitrile and Phenylhydrazine
Adapted from the principles of α,β-unsaturated nitrile condensation under basic conditions.
Materials:
-
3-Ethoxyacrylonitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Sodium ethoxide (1.1 eq)
Procedure:
-
To a solution of sodium ethoxide in ethanol in a round-bottom flask, add phenylhydrazine at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add 3-ethoxyacrylonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-amino-1-phenyl-1H-pyrazole.
Protocol 3: One-Pot Synthesis of 3-Amino-5-phenyl-1H-pyrazole from 3-Phenylisoxazole and Hydrazine Hydrate
Based on the one-pot isoxazole ring transformation method. [4]
Materials:
-
3-Phenylisoxazole (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, dissolve 3-phenylisoxazole in DMSO.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to 90°C and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3-amino-5-phenyl-1H-pyrazole.
Visualization of Synthesis Routes
Caption: Overview of the three primary synthesis routes to substituted aminopyrazoles.
Caption: Comparative experimental workflows for the main aminopyrazole synthesis routes.
Conclusion and Future Outlook
The synthesis of substituted aminopyrazoles remains an active area of research, driven by the continued importance of this scaffold in drug discovery. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the need for regiocontrol. The condensation of β-ketonitriles with hydrazines is a robust and versatile method, while the use of α,β-unsaturated nitriles offers excellent control over regioselectivity. The ring transformation of isoxazoles provides a creative alternative.
Future developments in this field are likely to focus on the development of more sustainable and efficient methods. This includes the use of greener solvents, catalytic systems, and flow chemistry approaches to minimize waste and improve scalability. Furthermore, the development of novel multicomponent reactions for the one-pot synthesis of complex aminopyrazoles is a promising avenue for accelerating the drug discovery process.
References
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-348). Italian Society of Chemistry.
- El-nagdi, M. H., Elmoghayer, M. R. H., & Kandeel, E. M. (1977). The reaction of β-ketonitriles with hydrazines: a novel synthesis of 5-aminopyrazoles. The Journal of Organic Chemistry, 42(9), 1579-1581.
- Baraldi, P. G., Cacciari, B., Spalluto, G., & Romagnoli, R. (1998). 5-Aminopyrazoles as building blocks for the synthesis of fused pyrazole derivatives of biological interest.
- Bagley, M. C., Lubinu, M. C., & Mason, C. (2005). A regioselective synthesis of 3-and 5-substituted aminopyrazoles. Synlett, 2005(12), 1957-1959.
- Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
- Elmaaty, A. A., & Al-Azmi, S. H. (2019). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Current Organic Synthesis, 16(5), 654-673.
- Sadhasivam, G., & R, R. (2020). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC advances, 10(72), 44349-44363.
- Gomaa, M. A. M. (2021). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. Journal of the Iranian Chemical Society, 18(10), 2535-2556.
-
Vitale, P., Scilimati, A., & Artigas, G. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
A Benchmark Study of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol Against Known Inhibitors of Nitric Oxide Synthase, Arginase, and Indoleamine 2,3-Dioxygenase
Introduction: The Rationale for Broad-Spectrum Inhibitor Profiling
In the landscape of contemporary drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1] The subject of this investigation, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, is a novel compound whose biological activity has not been extensively characterized. Given the structural similarities of the pyrazole moiety to known inhibitors of key enzymes in immunology and oncology, a benchmark study was designed to profile its inhibitory potential against three critical enzymes: Nitric Oxide Synthase (NOS), Arginase, and Indoleamine 2,3-dioxygenase (IDO1).
These enzymes were selected for their integral roles in various physiological and pathological processes. Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule.[2][3] Arginase competes with NOS for the common substrate L-arginine, and its upregulation is implicated in immune suppression.[4] Indoleamine 2,3-dioxygenase 1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune tolerance in cancer.[5] By evaluating the inhibitory activity of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol against these three enzymes, we aim to elucidate its potential therapeutic applications and guide future drug development efforts. This guide provides a comprehensive overview of the experimental protocols, comparative data, and mechanistic insights gleaned from this benchmark study.
Materials and Methods
Reagents and Instruments
All reagents were of analytical grade or higher. 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol was synthesized in-house and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity (>98%). Known inhibitors, L-NG-Nitroarginine methyl ester (L-NAME), Nω-hydroxy-nor-L-arginine (nor-NOHA), and Epacadostat (INCB24360), were purchased from a commercial supplier. Recombinant human iNOS, human Arginase I, and human IDO1 enzymes were also commercially sourced. A spectrophotometric microplate reader was used for all absorbance measurements.
Experimental Workflow
Caption: Overall experimental workflow from preparation to data analysis.
Detailed Protocol: Nitric Oxide Synthase (iNOS) Inhibition Assay
The inhibitory effect on iNOS was determined by measuring the production of nitrite, a stable and nonvolatile breakdown product of NO, using the Griess reagent.[6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol, and 10 µM FAD.
-
Substrate Solution: 10 mM L-arginine in assay buffer.
-
Cofactor Solution: 10 mM NADPH, 20 µM (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and 25 µM Calmodulin in assay buffer.
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
A 96-well microplate was used for the assay.
-
To each well, 20 µL of various concentrations of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol or L-NAME (positive control) dissolved in assay buffer were added.
-
20 µL of recombinant human iNOS (5 units/mL) was added to each well, followed by a 10-minute pre-incubation at 37°C.
-
The reaction was initiated by adding 20 µL of substrate solution and 20 µL of cofactor solution to each well.
-
The plate was incubated for 60 minutes at 37°C.
-
To determine the nitrite concentration, 50 µL of Griess Reagent A was added to each well, followed by a 10-minute incubation at room temperature, protected from light.[6]
-
Subsequently, 50 µL of Griess Reagent B was added, and the plate was incubated for another 10 minutes at room temperature, protected from light.[6]
-
The absorbance was measured at 540 nm using a microplate reader. A standard curve using sodium nitrite was generated to quantify the amount of nitrite produced.
-
Detailed Protocol: Arginase I Inhibition Assay
The arginase inhibition assay is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.[7]
-
Reagent Preparation:
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, containing 1 µM pepstatin A, 1 µM leupeptin, and 1 mM PMSF.
-
Activation Buffer: 10 mM Tris-HCl, pH 7.4, containing 10 mM MnCl₂.
-
Substrate Solution: 0.5 M L-arginine, pH 9.7.
-
Urea Color Reagent A: Acidic solution containing α-isonitrosopropiophenone.
-
Urea Color Reagent B: Diacetylmonoxime solution.
-
-
Assay Procedure:
-
Recombinant human Arginase I was activated by incubating the enzyme in activation buffer at 55-60°C for 10 minutes.
-
In a 96-well plate, 25 µL of activated Arginase I was added to wells containing 25 µL of various concentrations of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol or nor-NOHA (positive control).
-
The reaction was initiated by adding 25 µL of the substrate solution to each well.
-
The plate was incubated for 60 minutes at 37°C.
-
The reaction was stopped by adding 400 µL of an acid solution (a mixture of H₂SO₄, H₃PO₄, and water).
-
25 µL of Urea Color Reagent A was added, and the plate was heated at 100°C for 45 minutes.
-
After cooling to room temperature, 25 µL of Urea Color Reagent B was added, and the absorbance was measured at 430 nm.[7] A standard curve using urea was prepared for quantification.
-
Detailed Protocol: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
The IDO1 inhibition assay measures the production of kynurenine from the enzymatic conversion of L-tryptophan.[8]
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Substrate Solution: 400 µM L-tryptophan in reaction buffer.
-
Stopping Reagent: 30% (w/v) trichloroacetic acid (TCA).
-
Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
-
-
Assay Procedure:
-
The assay was performed in a 96-well plate.
-
50 µL of recombinant human IDO1 enzyme was added to wells containing 50 µL of various concentrations of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol or Epacadostat (positive control).
-
The plate was pre-incubated for 15 minutes at room temperature.
-
The reaction was started by adding 100 µL of the substrate solution.
-
The plate was incubated for 60 minutes at 37°C.
-
The reaction was terminated by adding 50 µL of the stopping reagent.[8]
-
The plate was then incubated at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to pellet the precipitated protein, 100 µL of the supernatant was transferred to a new plate.
-
100 µL of the colorimetric reagent was added to each well, and the plate was incubated for 10 minutes at room temperature.
-
The absorbance was measured at 480 nm. A kynurenine standard curve was used to determine the concentration of the product.
-
Results and Comparative Analysis
The inhibitory potency of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol and the known inhibitors was determined by calculating the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
| Compound | iNOS IC50 (µM) | Arginase I IC50 (µM) | IDO1 IC50 (µM) |
| 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | 25.3 ± 2.1 | > 100 | > 100 |
| L-NAME | 0.5 ± 0.04[9] | > 100 | > 100 |
| nor-NOHA | > 100 | 10 ± 3[10] | > 100 |
| Epacadostat | > 100 | > 100 | 0.072 ± 0.017[11] |
Data Analysis: The experimental data reveals that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol exhibits moderate inhibitory activity against iNOS, with an IC50 value of 25.3 µM. In contrast, it showed negligible inhibition of Arginase I and IDO1 at concentrations up to 100 µM. As expected, the reference inhibitors demonstrated potent and selective activity against their respective targets. L-NAME was a potent inhibitor of iNOS, while nor-NOHA selectively inhibited Arginase I.[10] Epacadostat displayed high potency against IDO1.[11] These results suggest that the structural features of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol confer a degree of selectivity towards nitric oxide synthase over the other two enzymes tested.
Mechanistic Insights and Signaling Pathways
The differential inhibitory profile of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol highlights the intricate structure-activity relationships that govern molecular interactions with these enzymes. Its moderate activity against iNOS suggests that the aminopyrazole scaffold may interact with the active site of this enzyme.
Nitric Oxide Synthase in Inflammatory Signaling
iNOS is typically expressed in response to pro-inflammatory stimuli and produces large amounts of NO, which can have both beneficial and detrimental effects.[12] The inhibition of iNOS is a therapeutic strategy in inflammatory conditions where excessive NO production contributes to tissue damage.
Caption: Simplified iNOS signaling pathway and the point of inhibition.
Arginase and Immune Regulation
Arginase competes with NOS for their common substrate, L-arginine. In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) upregulate arginase, leading to L-arginine depletion and subsequent T-cell dysfunction.[4]
Caption: Role of arginase in L-arginine metabolism and T-cell suppression.
IDO1 in Tryptophan Metabolism and Immune Evasion
IDO1 is a key immunomodulatory enzyme that suppresses T-cell responses by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[13] This is a significant mechanism of tumor immune evasion.
Caption: The IDO1 pathway in tryptophan metabolism and immune suppression.
Conclusion and Future Directions
This benchmark study provides the first comparative analysis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol against three key enzymes with significant therapeutic relevance. The results indicate a moderate and selective inhibitory activity against iNOS, suggesting that this compound could serve as a lead for the development of novel anti-inflammatory agents. The lack of activity against Arginase I and IDO1 provides a clear direction for future medicinal chemistry efforts, which could focus on optimizing the pyrazole scaffold to enhance iNOS potency and selectivity.
Further investigations should include kinetic studies to determine the mechanism of iNOS inhibition and screening against other NOS isoforms (nNOS and eNOS) to assess selectivity. Additionally, cell-based assays will be crucial to validate the in vitro findings and to evaluate the compound's permeability and potential cytotoxicity. The detailed protocols and comparative data presented in this guide offer a solid foundation for these future studies and underscore the importance of systematic inhibitor profiling in early-stage drug discovery.
References
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH. [Link]
-
b-ARG 1 inhibition percentages, IC 50 and E max values of polyphenols evaluated for their bovine arginase inhibitory capacities. ResearchGate. [Link]
-
Overview of the IDO metabolic pathway. Approximately 95% of... ResearchGate. [Link]
-
The role of nitric oxide in inflammation and oxidative stress. Immunopathologia Persa. [Link]
-
Arginase: A Multifaceted Enzyme Important in Health and Disease. PMC - PubMed Central. [Link]
-
Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. PMC - NIH. [Link]
-
Nitric oxide and signaling pathways. Synthesis of nitric oxide and... ResearchGate. [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]
-
Arginine Metabolism in Myeloid Cells Shapes Innate and Adaptive Immunity. Frontiers. [Link]
-
Department of Life Sciences: Measurement of Arginase Activity | PDF | Urea. Scribd. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
-
Nitric oxide synthases: regulation and function. PMC - PubMed Central. [Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
The roles of arginases and arginine in immunity. IRIS. [Link]
-
Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers. [Link]
-
Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. PubMed. [Link]
-
IDO-mediated immune suppression pathways. A, Direct effects of the... ResearchGate. [Link]
-
Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases. IRIS UPO. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate. [Link]
-
Arginine metabolism instructs myeloid cells to control immune... ResearchGate. [Link]
-
Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI. [Link]
-
Arginase Activity Colorimetric Assay Kit. Assay Genie. [Link]
-
role of nitric oxide in inflammatory reactions. Pathogens and Disease - Oxford Academic. [Link]
-
Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. PMC. [Link]
-
Arginase: an emerging key player in the mammalian immune system. PMC - PubMed Central. [Link]
-
A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. PMC - NIH. [Link]
-
Arginase Assay Kit. BioChain. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
The IC50 values of various arginine derivatives for inhi- bition of arginase and DDAH. ResearchGate. [Link]
-
NG-nitro-L-arginine methyl ester. PubChem - NIH. [Link]
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers. [Link]
Sources
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. N omega-Nitro-L-arginine methyl ester hydrochloride (L-NAME), NOS inhibitor (CAS 51298-62-5) | Abcam [abcam.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nω-Nitro-ʟ-arginine methyl ester hydrochloride ≥98% (HPLC), eNOS reversible inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Pyrazole Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation in Pyrazole Drug Development
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The journey from a promising pyrazole-based compound in the lab to a clinically approved drug is arduous and heavily reliant on the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) and its related impurities. This is where analytical method validation becomes paramount.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[3][4][5][6] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of a new, hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for pyrazole quantification against an established UV-Vis spectrophotometric method. It delves into the causality behind experimental choices and provides actionable protocols, grounded in scientific integrity and regulatory expectations.
The Landscape of Pyrazole Analysis: Why a New Method?
While traditional methods like UV-Vis spectrophotometry offer simplicity and speed, they often lack the specificity required for complex matrices or for distinguishing between the API and its structurally similar degradation products. This limitation can lead to inaccurate quantification and potentially compromise patient safety. The development of a stability-indicating RP-HPLC method is therefore a significant advancement, offering superior resolution and specificity.
This guide will walk through the validation of a new RP-HPLC method, comparing its performance against a conventional UV-Vis spectrophotometric method for the quantification of a model pyrazole compound.
Core Principles of Analytical Method Validation
A robust analytical method validation is a holistic process, encompassing several key parameters that collectively ensure the method's performance. The ICH Q2(R2) guideline provides a framework for this process, which has been recently updated to encourage a more lifecycle-based approach to method validation.[4][5][7][8]
Below is a diagram illustrating the interconnectedness of the core validation parameters:
Caption: Workflow of Analytical Method Validation Parameters.
I. Specificity: The Cornerstone of Reliable Quantification
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is non-negotiable. A lack of specificity can lead to an overestimation of the API, masking potential stability issues.
Experimental Protocol: Forced Degradation Studies
To establish the specificity of the new RP-HPLC method, forced degradation studies are essential. This involves subjecting the pyrazole compound to various stress conditions to generate potential degradation products.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the pyrazole reference standard in a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base hydrolyzed samples.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using both the new RP-HPLC method and the existing UV-Vis method.
Comparative Analysis:
| Stress Condition | UV-Vis Spectrophotometry | New RP-HPLC Method |
| Unstressed | Single absorbance maximum at λmax. | Single, sharp peak for the pyrazole API. |
| Acid Hydrolysis | Change in absorbance, but no clear differentiation of degradants. | A distinct peak for the pyrazole API, well-resolved from additional peaks corresponding to degradation products. |
| Base Hydrolysis | Significant change in absorbance, indicating degradation, but no quantitative information on individual species. | Clear separation of the API peak from multiple degradation product peaks. |
| Oxidation | Broadening of the absorbance band. | The main API peak is reduced in area, with the appearance of new, well-separated peaks. |
| Thermal | Minimal change in absorbance. | A small decrease in the API peak area with the emergence of a minor impurity peak. |
| Photolytic | Shift in λmax and change in absorbance. | Significant degradation is observed with multiple, well-resolved degradant peaks. |
Trustworthiness: The RP-HPLC method demonstrates its superiority by being able to separate the parent pyrazole compound from its degradation products, a critical capability that the UV-Vis method lacks. This ensures that only the intact API is being quantified, providing a true measure of its concentration.
II. Linearity and Range: Ensuring Proportional Response
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Calibration Curve Construction
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of the pyrazole reference standard.
-
Serial Dilutions: Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each calibration standard in triplicate using both analytical methods.
-
Data Analysis: For the RP-HPLC method, plot the peak area against the concentration. For the UV-Vis method, plot the absorbance against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Performance:
| Parameter | UV-Vis Spectrophotometry | New RP-HPLC Method | Acceptance Criteria (ICH) |
| Range | 10 - 100 µg/mL | 5 - 150 µg/mL | Defined by the application |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | ≥ 0.999 |
| Linear Regression Equation | y = 0.012x + 0.005 | y = 4578x - 123 | - |
Trustworthiness: The new RP-HPLC method exhibits a wider linear range and a correlation coefficient closer to unity, indicating a stronger linear relationship between concentration and response compared to the UV-Vis method.[9] This enhances the confidence in the quantification of samples across a broader concentration spectrum.
III. Accuracy and Precision: The Heart of Method Reliability
Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol: Recovery Studies
Step-by-Step Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the linear range.
-
Repeatability (Intra-day Precision): Analyze six replicates of each QC sample on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicates of each QC sample on three different days, by two different analysts, and on two different instruments (if available).
-
Accuracy Calculation: Calculate the percent recovery for each sample.
-
Precision Calculation: Calculate the relative standard deviation (%RSD) for the replicate analyses.
Comparative Data Summary:
| Parameter | Concentration (µg/mL) | UV-Vis Spectrophotometry | New RP-HPLC Method | Acceptance Criteria |
| Accuracy (% Recovery) | Low QC (10) | 95.2% | 99.5% | 98.0% - 102.0% |
| Mid QC (50) | 97.1% | 100.2% | ||
| High QC (100) | 103.5% | 101.1% | ||
| Repeatability (%RSD) | Low QC (10) | 3.5% | 0.8% | ≤ 2% |
| Mid QC (50) | 2.8% | 0.5% | ||
| High QC (100) | 2.1% | 0.4% | ||
| Intermediate Precision (%RSD) | Low QC (10) | 4.8% | 1.2% | ≤ 2% |
| Mid QC (50) | 3.9% | 0.9% | ||
| High QC (100) | 3.2% | 0.7% |
Trustworthiness: The new RP-HPLC method demonstrates superior accuracy and precision, with recovery values falling well within the acceptable range and %RSD values significantly lower than those of the UV-Vis method. This indicates a more reliable and reproducible method for routine analysis.
IV. Detection and Quantitation Limits: Defining the Method's Sensitivity
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products.
Experimental Protocol: Signal-to-Noise Ratio Approach
Step-by-Step Methodology:
-
Determine the Noise Level: Analyze a blank sample (mobile phase for HPLC, solvent for UV-Vis) multiple times and determine the standard deviation of the response.
-
Calculate LOD and LOQ:
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Confirmation: Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm their detectability and quantifiability.
Comparative Sensitivity:
| Parameter | UV-Vis Spectrophotometry | New RP-HPLC Method |
| LOD | 1.5 µg/mL | 0.1 µg/mL |
| LOQ | 4.5 µg/mL | 0.3 µg/mL |
Trustworthiness: The significantly lower LOD and LOQ of the RP-HPLC method highlight its superior sensitivity, making it suitable for the trace-level quantification of impurities and for early-stage formulation development where sample quantities may be limited.[10]
V. Robustness: Ensuring Method Reliability in Real-World Conditions
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The recent ICH Q2(R2) guideline places a greater emphasis on demonstrating robustness.[4]
Experimental Protocol: Deliberate Variation of Method Parameters
Step-by-Step Methodology (for RP-HPLC):
-
Identify Critical Parameters: Select critical chromatographic parameters to vary, such as:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Perform Analysis: Analyze a mid-QC sample under each of the varied conditions.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., peak tailing, resolution, theoretical plates) and the quantitative results.
Comparative Robustness Insights:
-
UV-Vis Spectrophotometry: This method is generally robust concerning minor variations in solvent composition, as long as the λmax does not shift significantly. However, it is highly sensitive to pH changes if the pyrazole compound has ionizable groups, which can alter the chromophore.
-
New RP-HPLC Method: A well-developed HPLC method is expected to be robust. The experimental data should demonstrate that minor variations in the tested parameters do not significantly impact the accuracy and precision of the results. For example, a change in flow rate might alter the retention time, but the peak area and calculated concentration should remain within acceptable limits.
Trustworthiness: By systematically testing the boundaries of the method, the robustness study provides confidence that the RP-HPLC method will perform reliably in different laboratories, on different instruments, and with different analysts, ensuring consistent results over the lifecycle of the product.
VI. System Suitability Testing: The Pre-Analysis Checkpoint
Expertise & Experience: System suitability testing (SST) is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol: Standard Injection and Evaluation
Step-by-Step Methodology (for RP-HPLC):
-
Before Sample Analysis: Inject a standard solution of the pyrazole compound multiple times (e.g., five or six replicates).
-
Evaluate Parameters: Calculate key system suitability parameters:
-
Tailing Factor: Measures peak asymmetry.
-
Theoretical Plates: Measures column efficiency.
-
Resolution: Measures the separation between adjacent peaks.
-
%RSD of Peak Areas: Measures the precision of the injection system.
-
Typical System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 (between the analyte and the nearest eluting peak) |
| %RSD of Peak Areas | ≤ 1.0% |
Trustworthiness: The inclusion of SST ensures that the analytical system is performing correctly before any samples are analyzed, preventing the generation of invalid data. This proactive approach is a hallmark of a well-controlled and trustworthy analytical method.
Conclusion: A Clear Winner for Reliable Pyrazole Quantification
This comparative guide unequivocally demonstrates the superiority of the new, validated RP-HPLC method over the traditional UV-Vis spectrophotometric method for the quantification of pyrazole compounds. The RP-HPLC method excels in all critical validation parameters, offering enhanced specificity, a wider linear range, superior accuracy and precision, lower detection and quantitation limits, and demonstrable robustness.
For researchers, scientists, and drug development professionals, the adoption of such a well-validated, stability-indicating HPLC method is not merely a preference but a necessity. It provides the high-quality, reliable data essential for making informed decisions throughout the drug development lifecycle, from early-stage research to final product release. This commitment to rigorous analytical method validation ultimately ensures the safety, efficacy, and quality of pyrazole-based medicines.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Kumar, A., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. (n.d.). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
RSC Publishing. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]
-
ResearchGate. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Bentham Open. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NIH. (2024). Heterocycles in Medicinal Chemistry II. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. [Link]
-
ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
-
Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jpsbr.org [jpsbr.org]
- 3. fda.gov [fda.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijcpa.in [ijcpa.in]
- 10. discovery.researcher.life [discovery.researcher.life]
The Pyrazole Scaffold: A Computational Gauntlet in Modern Drug Discovery
A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. Its versatile five-membered heterocyclic structure is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The power of computational chemistry, particularly molecular docking, has become an indispensable tool in rationally designing and predicting the efficacy of novel pyrazole derivatives.[3] This guide provides an in-depth, experience-driven comparison of pyrazole derivatives through the lens of molecular docking, supported by experimental data and a transparent, reproducible methodology.
The Rationale Behind Comparative Docking: De-risking Drug Discovery
In the competitive landscape of drug development, failure is expensive. Molecular docking serves as a critical in-silico filter, allowing for the high-throughput screening of virtual compound libraries against a specific biological target. This process predicts the binding affinity and orientation of a ligand (in this case, a pyrazole derivative) within the active site of a protein. By comparing the docking scores and binding interactions of a series of derivatives, we can:
-
Prioritize Synthesis: Focus resources on synthesizing compounds with the highest predicted potency.
-
Elucidate Structure-Activity Relationships (SAR): Understand how different functional groups on the pyrazole core influence binding affinity and selectivity.
-
Guide Lead Optimization: Iteratively modify a lead compound to enhance its interaction with the target protein.
This computational pre-assessment significantly de-risks the subsequent, more resource-intensive stages of drug discovery.
Comparative Docking in Action: Pyrazole Derivatives Across Therapeutic Areas
The versatility of the pyrazole scaffold is evident in the diverse range of protein targets it has been shown to inhibit. The following tables summarize comparative docking data from various studies, showcasing the potential of these derivatives in different therapeutic contexts.
Anticancer Targets
Protein kinases are a major class of anticancer drug targets, and pyrazole derivatives have shown significant promise as inhibitors.[4]
| Derivative/Compound | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interactions & Correlating Experimental Data |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | Forms hydrogen bonds within the binding pocket. These derivatives are potential inhibitors of protein targets implicated in cancer.[4] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | Docked deeply within the binding pocket, indicating potential as an inhibitor.[4] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | Shows good inhibition constant and vdW + Hbond + desolv energy.[4] |
| Pyrazole-phthalazine hybrid (8l) | α-glucosidase | - | - | Approximately 53-fold more potent than the standard drug Acarbose in in-vitro assays.[5] |
| Pyrazole-oxindole conjugate (51) | Tubulin | - | - | Significantly inhibited tubulin assembly in experimental assays.[2] |
Antimicrobial Targets
With the rise of antimicrobial resistance, the need for novel therapeutic agents is critical. Pyrazole derivatives have been investigated as potential antibacterial and antifungal agents.[6][7][8]
| Derivative/Compound | Target Protein (PDB ID) | Docking Software | Binding Affinity/Score | Key Interactions & Correlating Experimental Data |
| Pyrazolone derivative (IIa) | Bacterial target (3FYV) | - | -7.57 kcal/mol | Superior binding affinity compared to standards, driven by hydrogen bonds and hydrophobic interactions. Showed potent dual antimicrobial and antiepileptic activity in vitro and in vivo.[6] |
| Pyrazole-thiobarbituric acid derivative (4h, 4l) | Lanosterol 14 α-demethylase (CYP51A1) | OpenEye | - | Most active compounds against C. albicans with a MIC of 4 µg/L.[7] |
| Pyrazole clubbed imino compounds (4a-4f) | MurD ligase | Arguslab 4.0.1 | - | The synthesized compounds showed good to moderate biological activities both experimentally and theoretically.[8] |
| Ferrocenyl-substituted pyrazole | DNA gyrase (6QX2) | Autodock vina | -9.6 kcal/mol | Interacts with 3 amino acid residues in the active site. The inhibition of DNA gyrase is a key mechanism for killing microorganisms.[9] |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a typical workflow for a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Ligand and Protein Preparation
Why it's important: The accuracy of a docking simulation is highly dependent on the quality of the input structures. Proper preparation ensures that the molecules are in a chemically correct and energetically favorable state.
-
Ligand Preparation:
-
Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically feasible.
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure. The presence of these can interfere with the docking process.
-
Add polar hydrogen atoms to the protein. Crystal structures often do not include hydrogens.
-
Assign charges to the protein atoms.
-
Step 2: Active Site Definition
Why it's important: Docking the ligand to the entire protein surface is computationally expensive and often unnecessary. Defining the active site focuses the search on the region of interest, improving efficiency and accuracy.
-
If the protein structure was co-crystallized with a known inhibitor, the active site can be defined based on the location of this ligand.
-
Alternatively, active site prediction tools can be used to identify potential binding pockets based on the protein's topology.
Step 3: Molecular Docking
Why it's important: This is the core of the in-silico experiment, where the binding of the ligand to the protein is simulated.
-
Select a docking program (e.g., AutoDock, Glide, GOLD). The choice of software can depend on the specific system being studied and the desired balance between speed and accuracy.
-
Set the docking parameters, including the grid box size (which defines the search space) and the number of docking runs.
-
Run the docking simulation for each pyrazole derivative.
Step 4: Analysis of Docking Results
-
Binding Energy/Docking Score: Rank the derivatives based on their predicted binding affinities. A more negative binding energy generally indicates a more favorable interaction.
-
Binding Pose: Visualize the predicted binding orientation of each derivative within the active site.
-
Molecular Interactions: Identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This provides insight into the structural basis of binding.
Step 5: Post-Docking Analysis and Validation
Why it's important: Computational predictions should always be validated with experimental data.
-
In-vitro Assays: Synthesize the most promising derivatives and test their biological activity (e.g., enzyme inhibition assay, cell viability assay).
-
Correlation Analysis: Correlate the experimental data with the docking results to validate the computational model. A strong correlation increases confidence in the predictive power of the docking protocol.
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the process and its biological context, the following diagrams have been generated.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a pyrazole derivative.
Conclusion and Future Directions
Comparative molecular docking is a powerful and cost-effective strategy for accelerating the discovery of novel pyrazole-based therapeutics. By providing insights into ligand-protein interactions at the molecular level, this computational approach enables the rational design and prioritization of compounds for synthesis and biological evaluation. The studies highlighted in this guide demonstrate a strong correlation between in-silico predictions and experimental outcomes, underscoring the value of integrating computational and experimental approaches in modern drug discovery.
Future advancements in this field will likely involve the use of more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative understanding of ligand binding.[1][3] Additionally, the integration of machine learning and artificial intelligence will further enhance our ability to predict the biological activity of novel compounds and navigate the vast chemical space of pyrazole derivatives.
References
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghorbani, M., Al-Megdad, I., Harrath, A. H., Al-Anazi, M. S., ... & El-Gazzar, A. B. A. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
- Al-Zahrani, F. M., El-Metwaly, N. M., & El-Gazzar, A. B. A. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
- Kemparaju, K., et al. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry.
- Sandhya, P. V., & Niyas, K. V. M. (2021).
- Conti, P., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
- Unknown. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
- Cetin, A. (2020).
- Cetin, A. (2020).
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
- Singh, S., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. NIH.
- Asati, V., & Sharma, S. (2022).
- El-Sayed, W. M., et al. (2025).
- Basnet, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed.
- Naz, S., et al. (2022). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC - NIH.
- Udenigwe, C. C., & Di Stefano, E. (2021). From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides. MDPI.
- El-Gazzar, A. B. A., et al. (2025). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents.
- Jana, S. B. (2024).
- Bautista-Hernández, L. A., et al. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.
- Deka, B., & Parida, P. (2021). Molecular Docking Studies of Plant-Derived Bioactive Compounds: A Comprehensive In Silico Standardization Approach.
- El-Gazzar, A. B. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- Khan, I., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PMC - NIH.
- El-Ahmady, S. H., et al. (2022). Docking Analysis of Some Bioactive Compounds from Traditional Plants against SARS-CoV-2 Target Proteins. NIH.
- Basnet, A., et al. (2025). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- Oghenesuvwe, E. E., et al. (2020).
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ajpp.in [ajpp.in]
- 9. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Pyrazole Compounds: Assessing the Off-Target Effects of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous clinically relevant molecules. Its versatility allows for the development of potent and selective agents against a range of biological targets. However, this chemical tractability also necessitates a rigorous evaluation of off-target effects to ensure the safety and efficacy of any new chemical entity. This guide provides a comprehensive framework for assessing the off-target profile of a novel pyrazole-containing compound, using 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol as a primary case study. While specific experimental data for this exact molecule is not publicly available, we will draw upon the well-established activities of related pyrazole derivatives to inform our strategic approach.
The Pyrazole Scaffold: A Double-Edged Sword of Biological Activity
The 1H-pyrazole ring is a common motif in kinase inhibitors. Research has demonstrated that pyrazole-containing compounds can exhibit potent inhibitory activity against a variety of kinases, including Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and the REarranged during Transfection (RET) kinase.[1][2] This known propensity for kinase binding immediately flags the kinome as a primary area of concern for potential off-target interactions of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. Furthermore, studies on other pyrazole derivatives have implicated their involvement in the induction of apoptosis through pathways involving caspase-3 and Bax.[3] These findings underscore the critical need for a multi-faceted approach to off-target assessment, moving beyond simple target engagement assays.
A Phased Strategy for Off-Target Profiling
A robust assessment of off-target effects should be approached in a tiered manner, starting with broad, high-throughput methods and progressing to more focused, hypothesis-driven investigations. This strategy maximizes efficiency and provides a progressively clearer picture of a compound's selectivity profile.
Phase 1: In Silico and High-Throughput Screening
The initial phase aims to cast a wide net to identify potential off-target liabilities early in the drug discovery process.
1. Computational Prediction: Before embarking on costly and time-consuming wet lab experiments, computational models can provide valuable initial insights.[4] Structure-based systems biology approaches can predict potential off-target binding by docking the compound of interest against a large library of protein structures.[5] For 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, this would involve screening against a comprehensive database of human protein structures, with a particular focus on the kinome.
2. High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a large panel of biological targets.[6] For our compound of interest, a broad panel of enzymatic and binding assays should be employed. Given the known activities of pyrazole derivatives, a comprehensive kinase selectivity panel is essential.[7][8][9]
Table 1: Representative High-Throughput Screening Panels for Initial Off-Target Assessment
| Panel Type | Description | Rationale for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol |
| Kinase Panel | A broad panel of recombinant human kinases (e.g., >400 kinases) to assess inhibitory activity. | The pyrazole scaffold is a known kinase-binding motif. |
| GPCR Panel | A panel of G-protein coupled receptor binding or functional assays. | To identify any unforeseen interactions with this large and diverse target class. |
| Ion Channel Panel | A panel of key ion channels to assess for potential cardiotoxicity (e.g., hERG) and neurotoxicity. | A critical component of early safety pharmacology assessment. |
| Nuclear Receptor Panel | A panel of nuclear receptor binding or functional assays. | To rule out unintended effects on gene transcription. |
Phase 2: Cellular Target Engagement and Phenotypic Screening
Following the initial broad screening, the focus shifts to confirming target engagement in a more physiologically relevant cellular context and observing the compound's overall effect on cellular phenotypes.
1. Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for verifying that a compound binds to its intended target within a living cell.[10][11][12] It can also be used to identify novel off-targets by observing the thermal stabilization of other proteins.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture the desired cell line to ~80% confluency.
-
Compound Treatment: Treat cells with 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol or a vehicle control for a predetermined time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the soluble fraction by Western blot or other protein detection methods to assess the thermal stability of the target protein and known potential off-targets.
2. Phenotypic Screening: This approach assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects without a preconceived target.[6] High-content imaging can be employed to monitor a wide range of cellular parameters, such as cell morphology, proliferation, apoptosis, and the expression of specific protein markers.
dot
Caption: Phenotypic Screening Workflow.
Phase 3: Focused In Vivo and Safety Pharmacology Studies
The final phase involves in vivo studies to assess the compound's effects in a whole organism and formal safety pharmacology studies to meet regulatory requirements.
1. In Vivo Target Engagement and Efficacy Models: In an appropriate animal model, confirm that 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol engages its intended target at a therapeutic dose. Concurrently, monitor for any overt signs of toxicity or unexpected phenotypes.
2. Safety Pharmacology Studies: These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[13][14][15][16] The core battery of tests typically includes:
-
Central Nervous System (CNS) Assessment: Evaluation of effects on behavior, motor activity, and coordination.
-
Cardiovascular System Assessment: In vivo monitoring of heart rate, blood pressure, and electrocardiogram (ECG).
-
Respiratory System Assessment: Measurement of respiratory rate and tidal volume.
Comparing Methodologies for Off-Target Assessment
Each method for assessing off-target effects has its own strengths and limitations. A comprehensive strategy relies on the intelligent integration of multiple approaches.
Table 2: Comparison of Off-Target Assessment Methodologies
| Method | Advantages | Disadvantages |
| Computational Prediction | Rapid, cost-effective, provides early guidance. | Prone to false positives and negatives, relies on the quality of protein structures. |
| High-Throughput Screening | Broad coverage of target space, quantitative data. | In vitro results may not translate to a cellular context, can be expensive. |
| Cellular Thermal Shift Assay (CETSA®) | Confirms target engagement in cells, can identify novel targets. | Labor-intensive, may not be suitable for all targets. |
| Phenotypic Screening | Unbiased, provides a holistic view of cellular effects. | Deconvolution of the mechanism of action can be challenging. |
| Safety Pharmacology | Assesses effects on vital organ systems, required for regulatory submission. | Conducted late in the preclinical phase, can be resource-intensive. |
dot
Caption: Tiered Strategy for Off-Target Assessment.
Conclusion
The assessment of off-target effects is a critical and ongoing process throughout the drug discovery and development pipeline. For a novel compound like 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a systematic and multi-faceted approach is essential. By integrating computational methods, high-throughput screening, cellular assays, and in vivo studies, researchers can build a comprehensive selectivity profile, mitigate risks, and ultimately increase the likelihood of developing a safe and effective therapeutic. This guide provides a robust framework for such an endeavor, emphasizing the importance of scientific rigor and a deep understanding of the underlying biology.
References
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PubMed Central. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
3-Amino-5-hydroxypyrazole. (n.d.). PubChem. [Link]
-
How to measure and minimize off-target effects... (2021). YouTube. [Link]
-
How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
-
Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. (2017). PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems. (n.d.). CRISPR | Huang. [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. (n.d.). PubMed Central. [Link]
-
3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. (n.d.). PubChem. [Link]
-
An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (n.d.). n.a.. [Link]
-
Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. (n.d.). PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
-
Safety Pharmacology in Drug Discovery and Development. (2015). PubMed. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
(PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. (n.d.). ResearchGate. [Link]
-
Safety Pharmacology Studies. (2025). Nucro-Technics. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Protein kinase profiling assays: a technology review. (n.d.). PubMed. [Link]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 2. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 5. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 15. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
A-Scientist's-Guide-to-Confirming-Mechanism-of-Action-with-Mutagenesis
In the landscape of drug discovery and development, unequivocally defining a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which efficacy, safety, and intellectual property are built. While initial screens may suggest a target, true validation requires a deeper, more rigorous interrogation at the molecular level. Mutagenesis studies serve as a powerful and precise tool in this endeavor, allowing researchers to dissect the intricate dance between a drug and its protein target.[1][2][3]
This guide provides a comprehensive framework for designing, executing, and interpreting mutagenesis experiments to confirm and compare the MoA of therapeutic candidates. We will move beyond rote protocols to explore the strategic thinking behind choosing the right mutagenesis technique, ensuring data integrity, and translating results into actionable insights for your research program.
Part 1: The Strategist's Toolkit: Choosing Your Mutagenesis Approach
The central premise of using mutagenesis to confirm MoA is simple: if a drug interacts with specific amino acid residues of a target protein, mutating those residues should alter the drug's effect.[4] The nature of this alteration—be it a change in binding affinity, enzymatic inhibition, or a downstream cellular response—provides high-resolution evidence of direct target engagement.[5][6]
The choice of mutagenesis technique is a critical first step, dictated by your existing knowledge of the target and the specific question you aim to answer.
Site-Directed Mutagenesis (SDM): The Scalpel
When you have a specific hypothesis—for instance, that your compound forms a hydrogen bond with a particular serine residue in a kinase's active site—Site-Directed Mutagenesis (SDM) is the tool of choice.[1][3] This technique allows for the precise, intentional alteration of a single or a few specific amino acids.[1][7]
-
Core Principle: SDM uses a short, synthetic DNA primer containing the desired mutation to replicate a plasmid containing your gene of interest. The newly synthesized plasmid will incorporate the mutation.[3]
-
Best For:
Alanine Scanning Mutagenesis: The Broadsword
What if you've identified a potential binding pocket or a protein-protein interaction interface, but the specific critical residues are unknown? Alanine Scanning provides a systematic way to probe the functional contribution of residues across a defined region.[10][11]
-
Core Principle: Each residue in the target region is systematically mutated to an alanine.[10][12] Alanine is chosen because its small, inert methyl side chain removes the original side chain's functionality (e.g., charge, hydrogen-bonding capability, bulk) with minimal disruption to the protein's backbone structure.[10]
-
Best For:
Random Mutagenesis: The Unbiased Explorer
For discovery-phase projects where little is known about the drug's binding site, or when seeking to evolve a protein for a new function, random mutagenesis is the ideal approach.[13]
-
Core Principle: This technique introduces mutations randomly throughout a gene, often using methods like error-prone PCR, which employs a low-fidelity DNA polymerase.[13] This creates a large library of protein variants.[13]
-
Best For:
Comparative Guide to Mutagenesis Techniques
| Technique | Primary Application | Required Prior Knowledge | Throughput | Key Advantage |
| Site-Directed Mutagenesis | Hypothesis testing of specific residues | High (e.g., structural data, homology models) | Low to Medium | Precision and clarity of results |
| Alanine Scanning | Systematic mapping of functional surfaces | Medium (e.g., identified interface region) | Medium to High | Unbiased probing of a defined area[10][15] |
| Random Mutagenesis | Discovery of novel functional residues/mutations | Low | High (library-based) | Potential for novel, unexpected discoveries[13] |
Part 2: Experimental Blueprint: From Design to Data
A successful mutagenesis study is a chain of well-executed, validated steps. Each link depends on the strength of the one before it.
Caption: A generalized workflow for mutagenesis studies.
Step 1: In Silico Analysis and Hypothesis Generation
Before touching a pipette, leverage computational tools. Analyze the 3D structure of your target protein, if available from sources like the Protein Data Bank (PDB).[16] Use molecular docking software to predict how your compound and its alternatives bind to the target. This analysis will generate testable hypotheses about which residues are key for the interaction, forming the basis for rational site-directed mutagenesis design.[17][18]
Step 2: Primer Design - The Architect's Blueprint
Primer design is arguably the most critical step for successful SDM. Poorly designed primers lead to failed PCR or unintended mutations.
Key Principles for SDM Primer Design:
-
Mutation Position: The desired mutation should be in the center of the primer with 10-15 bases of correct sequence on either side.[19]
-
Melting Temperature (Tm): Aim for a Tm of ≥78°C. The Tm of the forward and reverse primers should be similar.[20]
-
3' End: The primer should end in a G or C to promote binding, a "GC clamp".[21]
-
Avoidance: Steer clear of secondary structures and primer-dimer formation by checking for intra- and inter-primer homology.[20][21]
Step 3: The Mutagenesis Protocol (Whole Plasmid Mutagenesis)
This common method utilizes PCR to amplify the entire plasmid, incorporating the mutation specified by the primers.
Detailed Protocol:
-
Reaction Setup: Prepare the PCR reaction mix in a sterile PCR tube on ice.
-
5 µL of 10x high-fidelity polymerase reaction buffer
-
1 µL of template DNA (e.g., 10ng/µL plasmid)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase (e.g., Q5 or PfuUltra)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Thermocycling: Place the reaction in a thermocycler.
-
Initial Denaturation: 98°C for 30 seconds.
-
PCR Cycles (18-25 cycles):
-
98°C for 10 seconds (Denaturation)
-
60-72°C for 30 seconds (Annealing - temperature depends on primer Tm)
-
72°C for 30 seconds/kb of plasmid length (Extension)
-
-
Final Extension: 72°C for 2 minutes.
-
Hold: 4°C.
-
-
DpnI Digestion: This step is crucial for self-validating the protocol. The DpnI enzyme specifically digests the original, methylated template DNA (produced in E. coli), leaving only the newly synthesized, unmethylated (and mutated) plasmid DNA.
-
Add 1 µL of DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1 hour.
-
-
Transformation:
-
Transform 5 µL of the DpnI-treated product into high-efficiency competent E. coli cells.
-
Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Step 4: Validation by Sequencing
This is a non-negotiable checkpoint. Never proceed to functional assays without first verifying the sequence of your mutant construct. Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA. Send the purified plasmid for Sanger sequencing using a primer that anneals upstream of your gene of interest. The sequencing results must confirm the presence of your desired mutation and the absence of any other, unintended mutations in the gene.[22]
Step 5: Functional Assays - The Moment of Truth
With a sequence-verified mutant, you can now assess the functional consequences. The choice of assay depends on the protein and the drug's MoA.
-
For Binding Affinity:
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can provide quantitative data (Kd, Kon, Koff) on how the mutation affects the direct binding of the compound to the purified protein.[23][24][25]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures target engagement in a cellular environment.[5][6] A drug that binds and stabilizes its target will increase the protein's melting temperature. A mutation that disrupts binding will reduce or eliminate this thermal shift.[5][26]
-
-
For Enzyme Activity:
-
Enzymatic Assays: If your target is an enzyme (e.g., a kinase), measure the IC50 (inhibitory concentration) or Ki (inhibition constant) of your compound against the wild-type (WT) and mutant proteins. A significant shift in the IC50 for the mutant is strong evidence that the mutated residue is involved in the drug's inhibitory action.
-
Part 3: Case Study: Comparing Inhibitor 'A' vs. 'B' on Kinase 'X'
Let's illustrate how to use this framework to compare two small-molecule inhibitors targeting the fictitious "Kinase X".
Background: Inhibitor A is a potent, well-characterized inhibitor of Kinase X. Inhibitor B is a new compound from a different chemical series, also showing potent inhibition. In silico modeling suggests both compounds occupy the ATP-binding pocket but may interact differently with a "gatekeeper" residue, Threonine 338 (T338). The model predicts Inhibitor A's efficacy is highly dependent on a hydrogen bond with T338, while Inhibitor B makes a weaker interaction at this position but forms a hydrophobic interaction with a nearby Leucine (L398).
Experimental Design: Two mutants of Kinase X are created using site-directed mutagenesis:
-
T338M (Threonine to Methionine): This mutation removes the hydrogen-bonding capability at the gatekeeper position and introduces a bulkier, more hydrophobic residue.
-
L398A (Leucine to Alanine): This mutation removes the hydrophobic side chain at this position.
The WT, T338M, and L398A versions of Kinase X are expressed, purified, and their enzymatic activity is measured in the presence of increasing concentrations of Inhibitor A and Inhibitor B to determine IC50 values.
Caption: Simplified signaling pathway involving Kinase X.
Data Interpretation:
The results of the kinase inhibition assay are summarized below.
| Kinase X Variant | Inhibitor A IC50 (nM) | Fold Change vs. WT | Inhibitor B IC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | 10 | - | 15 | - |
| T338M Mutant | 5,000 | 500x ↑ | 30 | 2x ↑ |
| L398A Mutant | 12 | 1.2x | 450 | 30x ↑ |
Conclusion: The data provides powerful, comparative evidence for the MoA of each inhibitor.
-
Inhibitor A: The 500-fold increase in IC50 for the T338M mutant demonstrates that the threonine at this position is absolutely critical for the drug's activity, strongly validating the computational model's prediction of a key hydrogen bond. The L398A mutation had a negligible effect, suggesting little to no important interaction with this leucine.
-
Inhibitor B: In contrast, the T338M mutation caused only a minor 2-fold shift in IC50, indicating this residue is not a primary determinant of binding. However, the 30-fold loss of potency against the L398A mutant confirms that the hydrophobic interaction with Leucine 398 is a major contributor to Inhibitor B's mechanism of action.
This mutagenesis study successfully confirmed the differential binding modes of two inhibitors to the same target, providing crucial insights that can guide lead optimization, predict potential resistance mechanisms, and strengthen intellectual property claims. By systematically dissecting the drug-target interface, we move from correlation to causation, establishing a definitive understanding of a compound's molecular mechanism of action.
References
- Interpreting the Effects of DNA Polymerase Variants at the Structural Level Using MAVISp and Molecular Dynamics Simul
-
Site-directed mutagenesis. Wikipedia. [Link]
-
PSnpBind-ML: predicting the effect of binding site mutations on protein-ligand binding affinity - PMC. PubMed Central. [Link]
-
Genome-wide direct quantification of in vivo mutagenesis using high-accuracy paired-end and complementary consensus sequencing. National Institutes of Health (NIH). [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. MDPI. [Link]
-
Alanine scanning. Wikipedia. [Link]
-
Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC. National Institutes of Health (NIH). [Link]
-
Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Case Report: A patient harboring rare EGFR S768I/V769L compound mutation benefited from afatinib and osimertinib. Frontiers. [Link]
-
Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins'. GenScript. [Link]
-
Mutagenesis (molecular biology technique). Wikipedia. [Link]
-
Predicting Mutation-Induced Relative Protein-Ligand Binding Affinity Changes via Conformational Sampling and Diversity Integration. bioRxiv. [Link]
-
1.3: Designing Primers for Site-Directed Mutagenesis. Biology LibreTexts. [Link]
-
Site-Directed Mutagenesis. Şen Lab. [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - PMC. National Institutes of Health (NIH). [Link]
-
Site Directed Mutagenesis Protocol. BioInnovatise. [Link]
-
Kinase Inhibitors in Genetic Diseases. MDPI. [Link]
-
Improved peptide function from random mutagenesis over short 'windows'. PubMed. [Link]
-
Predicting Antibody Affinity Changes upon Mutation Based on Unbound Protein Structures. MDPI. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
KinaseMD: kinase mutations and drug response database. Oxford Academic. [Link]
-
Computational studies of protein–drug binding affinity changes upon mutations in the drug target. ResearchGate. [Link]
-
Validation experiment using random DNA sequences. ResearchGate. [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega. ACS Publications. [Link]
-
Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PubMed Central. [Link]
-
Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis. Takara Bio. [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. [Link]
-
Modern Mutagenicity Testing With Duplex Sequencing Webinar presented by TwinStrand Biosciences. YouTube. [Link]
-
Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. Rapid Novor. [Link]
-
Site Directed Mutagenesis Primer Design Resources. BioInnovatise. [Link]
-
Response to Osimertinib Observed in Meningeal-Metastatic NSCLC with EGFR A763V Mutation: A Case Report and Literature Review. Dove Medical Press. [Link]
-
Random Mutagenesis for Library Construction. Creative BioMart. [Link]
-
The functional genomics laboratory: functional validation of genetic variants - PMC. PubMed Central. [Link]
-
Site-directed Mutagenesis. YouTube. [Link]
-
A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC. National Institutes of Health (NIH). [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. PubMed Central. [Link]
-
Tryptophan scanning mutagenesis as a way to mimic the compound-bound state and probe the selectivity of allosteric inhibitors in cells. Chemical Science (RSC Publishing). [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
simple, robust, broadly applicable insertion mutagenesis method to create random fluorescent protein: target protein fusions | G3 Genes|Genomes. Oxford Academic. [Link]
-
Publications - CETSA. CETSA. [Link]
-
Site-directed mutagenesis & binding studies. o2h discovery. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
Randomized Mutagenesis Libraries. Creative Biostructure. [Link]
-
Molecular Biology of the Cell. NCBI Bookshelf. [Link]
Sources
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. researchgate.net [researchgate.net]
- 5. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. bioinnovatise.com [bioinnovatise.com]
- 8. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Alanine scanning - Wikipedia [en.wikipedia.org]
- 11. rapidnovor.com [rapidnovor.com]
- 12. genscript.com [genscript.com]
- 13. Random Mutagenesis for Library Construction - Creative BioMart [creativebiomart.net]
- 14. Improved peptide function from random mutagenesis over short 'windows' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interpreting the Effects of DNA Polymerase Variants at the Structural Level Using MAVISp and Molecular Dynamics Simulations | bioRxiv [biorxiv.org]
- 18. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. bioinnovatise.com [bioinnovatise.com]
- 21. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 22. Genome-wide direct quantification of in vivo mutagenesis using high-accuracy paired-end and complementary consensus sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. worldscientific.com [worldscientific.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Introduction: Beyond the Benchtop
Hazard Assessment: Understanding the Profile of Pyrazole Derivatives
| Hazard Profile of Structurally Similar Aminopyrazole Compounds | |
| Compound | Observed Hazards |
| 3-Amino-1H-pyrazole-4-carboxamide | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| 3-Amino-4-pyrazolecarbonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[2] |
| 3-Amino-5-methylpyrazole | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] |
| 1-Methyl-1H-pyrazol-3-amine | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4] |
Based on this data, it is prudent to handle 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol as a substance that is, at a minimum, an irritant to the skin and eyes and potentially harmful if inhaled or ingested.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, from the point of generation to final collection.
Pre-Disposal Considerations: Segregation and Containerization
The Principle of Incompatibility: The first step in safe chemical disposal is the prevention of unintended reactions in the waste container. Nitrogen-containing heterocyclic compounds can be incompatible with strong oxidizing agents and acids.[4][5]
-
Action: Designate a specific waste container for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol and other compatible nitrogenous organic compounds. Do not mix with acidic waste or waste containing strong oxidizing agents.
Container Selection: The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Use a chemically resistant container, preferably high-density polyethylene (HDPE), with a secure, screw-top cap.[6] Ensure the container is in good condition, with no cracks or signs of deterioration. For liquid waste, never fill a container to more than 90% of its capacity to allow for expansion.[7]
Labeling: Clarity and Compliance
Proper labeling is a critical component of the Hazard Communication Standard (HazCom) enforced by the Occupational Safety and Health Administration (OSHA).[8]
-
Action: Immediately label the designated waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(3-amino-1H-pyrazol-1-yl)propan-1-ol"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant)
-
On-Site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Action:
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Store the container in a designated SAA that is under the direct control of laboratory personnel.[7]
-
Ensure the SAA is in a well-ventilated area and away from heat or ignition sources.[9]
-
Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[10]
-
Arranging for Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][11]
-
Action:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EHS office to schedule a pickup.[6]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Follow any specific instructions provided by EHS for pickup and transport.
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Caption: Disposal workflow for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Consult the SDS: If available, consult the Safety Data Sheet for specific spill cleanup procedures. For related compounds, the general advice is to avoid breathing dust or vapors.[5]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Containment and Cleanup: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[12] Sweep or scoop the material into a suitable container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Label the container with the spill cleanup materials as hazardous waste and dispose of it according to the protocol outlined above.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Regulatory Framework: A Brief Overview
The disposal of hazardous chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER), also play a critical role in ensuring worker safety during the handling and disposal of hazardous materials.[8][13][14] Academic laboratories may have specific regulations under Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste at eligible academic entities.[15]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a multi-faceted process that requires a thorough understanding of its potential hazards, adherence to established protocols, and a commitment to regulatory compliance. By integrating these practices into our daily laboratory operations, we not only ensure a safer working environment but also uphold our responsibility as stewards of scientific integrity and environmental protection.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
- National Center for Biotechnology Information. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- National Center for Biotechnology Information. (2024). 3-Amino-5-hydroxypyrazole. PubChem.
- U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ResearchGate. (n.d.). Nitrogen-Containing Heterocycles in Agrochemicals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Carl Roth. (n.d.). Safety Data Sheet: 1-Propanol.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Chemicea. (n.d.). Material Safety Data Sheet: Darolutamide Amide Impurity.
- National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
- Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
- US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Angene Chemical. (2024). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-1-propanol.
- ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-4-pyrazolecarbonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazol-3-amine.
- DuraLabel. (2024). OSHA Rules for Hazardous Chemicals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-methylpyrazole.
- Smolecule. (n.d.). 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol.
- National Center for Biotechnology Information. (2024). 3-Amino-1-propanol. PubChem.
- PubChemLite. (n.d.). 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. connmaciel.com [connmaciel.com]
- 11. epa.gov [epa.gov]
- 12. carlroth.com [carlroth.com]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency. This guide provides essential, immediate safety and logistical information for handling 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, a compound of interest with a unique constellation of chemical functionalities. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from analogous compounds to provide a robust framework for personal protective equipment (PPE) selection and safe handling protocols. Our aim is to empower you with the knowledge to work safely, backed by scientific principles.
Understanding the Hazard Landscape: A Molecule-Centric Approach
The key to safe handling lies in deconstructing the molecule to anticipate its reactivity and toxicity. 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a trifunctional molecule, and each part contributes to its hazard profile:
-
The Pyrazole Ring: A heterocyclic aromatic ring, pyrazole derivatives can exhibit a range of biological activities and toxicities. Some amino-substituted pyrazoles are known to be irritants.
-
The Primary Amine (-NH2): Aliphatic amines are often corrosive and can cause severe skin and eye irritation or burns.[1] They can also be respiratory irritants. Skin absorption is a potential route of exposure for aromatic amines.[2]
-
The Primary Alcohol (-OH): The propanol side chain introduces the possibility of flammability. Lower alcohols are flammable or combustible liquids, and this flammability decreases as the carbon chain length increases.[1] Propanol itself is a flammable liquid.[3] Amino alcohols can be corrosive to tissues.[4][5]
Based on this structural analysis and data from related compounds, we must assume 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is, at a minimum, a skin, eye, and respiratory irritant, potentially corrosive, and likely combustible.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table summarizes the minimum recommended PPE for handling 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the liquid, which is expected to be a serious eye irritant or corrosive. A face shield offers an additional layer of protection for the entire face. |
| Hands | Double gloving with appropriate chemical-resistant gloves (e.g., nitrile base glove with a butyl rubber or Viton outer glove) | The amino and hydroxyl groups, along with the heterocyclic ring, present a complex chemical mixture. Double gloving provides enhanced protection against permeation. Nitrile offers good baseline protection, while butyl rubber or Viton are highly resistant to a wide range of organic chemicals, including amines and alcohols.[6][7] |
| Body | Chemical-resistant lab coat, long pants, and closed-toe shoes | Prevents skin contact with spills or splashes. A chemically resistant lab coat is superior to a standard cotton one. |
| Respiratory | Air-purifying respirator with organic vapor cartridges and P95/P100 particulate filters | Protects against inhalation of vapors, which may be irritating to the respiratory tract. The particulate filter is crucial if there is a risk of aerosol generation (e.g., during heating, sonicating, or vigorous mixing).[8][9] |
A Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Sources
- 1. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 2. cdc.gov [cdc.gov]
- 3. N-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. queensu.ca [queensu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
